molecular formula C7H12N2 B12466350 1-methyl-5-(propan-2-yl)-1H-pyrazole

1-methyl-5-(propan-2-yl)-1H-pyrazole

Cat. No.: B12466350
M. Wt: 124.18 g/mol
InChI Key: MGPFXAFIJQGPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(propan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-5-(propan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-(propan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-methyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-5-8-9(7)3/h4-6H,1-3H3

InChI Key

MGPFXAFIJQGPID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NN1C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Regiocontrol Strategies for 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-(propan-2-yl)-1H-pyrazole (commonly referred to as 1-methyl-5-isopropylpyrazole) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized as a bioisostere and a sterically tunable ligand framework. The primary synthetic challenge in accessing this motif lies in the regioselective installation of the isopropyl group at the C5 position, adjacent to the N-methyl group. Traditional cyclocondensation methods often yield inseparable mixtures of 1,3- and 1,5-regioisomers.

This technical guide outlines two field-proven, highly regioselective methodologies: a de novo cyclocondensation utilizing fluorinated solvents to lock intermediate conformations, and a late-stage C-H functionalization route via directed lithiation.

RouteComparison A Route 1: Cyclocondensation β-Enaminone + Methylhydrazine Target 1-Methyl-5-(propan-2-yl)-1H-pyrazole A->Target HFIP, 0 °C to RT Regioselective B Route 2: C-H Functionalization 1-Methylpyrazole + n-BuLi + iPr-I B->Target THF, -78 °C TMEDA Additive

Figure 1: Divergent synthetic strategies for 1-methyl-5-(propan-2-yl)-1H-pyrazole.

Route 1: De Novo Ring Construction via β-Enaminone Condensation

Mechanism and Causality

The classical Knorr pyrazole synthesis between 1,3-dicarbonyls and methylhydrazine typically suffers from poor regioselectivity[1]. To overcome this, 1-(dimethylamino)-4-methylpent-1-en-3-one (a β-enaminone surrogate of 4-methyl-3-oxopentanal) is employed. The intrinsic nucleophilicity difference between the –NH₂ and –NHMe groups of methylhydrazine dictates the reaction pathway. The more nucleophilic –NH₂ group undergoes a Michael-type addition at the highly electrophilic β-carbon of the enaminone, followed by the elimination of dimethylamine[2].

The critical parameter for regiocontrol is the solvent. Utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically shifts the product distribution exclusively toward the 1,5-isomer[1]. HFIP acts as a strong hydrogen-bond donor, stabilizing the hydrazone intermediate, preventing premature rotation, and highly activating the C3 carbonyl for the subsequent intramolecular cyclization by the –NHMe group.

MechanismEnaminone N1 1-(Dimethylamino)-4-methylpent-1-en-3-one (Electrophilic Enamine) N3 Michael-type Addition NH2 attacks C1 (β-carbon) N1->N3 N2 Methylhydrazine (Dinucleophile) N2->N3 N4 Hydrazone Intermediate Elimination of Dimethylamine N3->N4 - HNMe2 N5 Intramolecular Cyclization NHMe attacks C3 Carbonyl N4->N5 HFIP H-bonding N6 Dehydration (-H2O) Aromatization N5->N6 N7 1-Methyl-5-(propan-2-yl)-1H-pyrazole N6->N7

Figure 2: Stepwise mechanism of the regioselective cyclocondensation in HFIP.

Quantitative Optimization Data

Table 1: Solvent Effects on Regioselectivity (1,5- vs 1,3-isomer)

SolventTemperatureRatio (1,5 : 1,3)Yield (%)Mechanistic Impact
EthanolReflux45 : 5578Standard conditions; poor differentiation of electrophilic sites.
THF25 °C60 : 4082Non-polar environment slightly favors the 1,5-isomer kinetically.
Acetic Acid25 °C85 : 1575Acidic media protonates the enamine, enhancing regiocontrol.
HFIP 25 °C >95 : 5 88 Strong H-bonding locks intermediate conformation.
Validated Experimental Protocol: Enaminone Condensation

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to workup.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(dimethylamino)-4-methylpent-1-en-3-one (10.0 mmol, 1.0 equiv) in anhydrous HFIP (50 mL) to create a 0.2 M solution.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add methylhydrazine (11.0 mmol, 1.1 equiv) dropwise over 10 minutes via syringe.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

    • Validation Checkpoint 1: Monitor the evolution of dimethylamine gas. A damp red litmus paper held over the flask mouth will turn blue.

    • Validation Checkpoint 2: TLC analysis (Eluent: 50% EtOAc/Hexanes) should show the complete consumption of the highly UV-active enaminone starting material (R_f ~ 0.3) and the appearance of a new spot (R_f ~ 0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove HFIP (HFIP can be recovered via a cold trap for reuse). Dilute the crude residue with saturated aqueous NaHCO₃ (30 mL) and extract with Dichloromethane (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the pure 1-methyl-5-(propan-2-yl)-1H-pyrazole as a pale yellow oil.

Route 2: Late-Stage C-H Functionalization via Directed Lithiation

Mechanism and Causality

An alternative, highly robust approach involves the direct functionalization of commercially available 1-methylpyrazole. The C5 proton is the most kinetically acidic position on the pyrazole ring (pKa ~27.5). Deprotonation using n-Butyllithium (n-BuLi) proceeds smoothly at –78 °C to form 1-methyl-5-lithiopyrazole[3].

The subsequent alkylation with a secondary alkyl halide (2-iodopropane) introduces a competing E2 elimination pathway due to the high basicity of the lithiated pyrazole. To mitigate this, N,N,N',N'-tetramethylethylenediamine (TMEDA) is utilized as an additive. TMEDA breaks up the n-BuLi hexamers/tetramers into highly reactive monomers. This dramatically increases the nucleophilicity of the resulting 5-lithiopyrazole, allowing the S_N2 alkylation to outcompete the E2 elimination pathway at low temperatures.

Quantitative Optimization Data

Table 2: Optimization of C5-Alkylation of 1-Methylpyrazole

ElectrophileAdditiveTemp (°C)Yield (%)Primary Byproduct
2-BromopropaneNone-78 to 2545Propene (via E2 elimination)
2-IodopropaneNone-78 to 2562Propene (via E2 elimination)
2-Iodopropane TMEDA -78 to 0 81 Trace elimination; highly clean S_N2.
Validated Experimental Protocol: C5-Lithiation and Alkylation

Self-Validating System: Organolithium chemistry requires strict anhydrous conditions. The visual cues in this protocol confirm the successful generation of the active carbanion.

  • Metallation: To an oven-dried, argon-purged 100 mL Schlenk flask, add 1-methylpyrazole (10.0 mmol, 1.0 equiv), anhydrous TMEDA (11.0 mmol, 1.1 equiv), and anhydrous THF (40 mL).

  • Lithiation: Cool the solution to –78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 10.5 mmol, 1.05 equiv) dropwise over 15 minutes. Stir the mixture at –78 °C for 1 hour.

    • Validation Checkpoint 1: The solution will transition from colorless to a distinct pale yellow, indicating the formation of the 1-methyl-5-lithiopyrazole species.

    • Validation Checkpoint 2 (Optional but recommended for first-time scale-up): Quench a 0.1 mL aliquot with D₂O. ¹H NMR analysis should show >95% deuterium incorporation at the C5 position (evidenced by the disappearance of the doublet at ~δ 7.3 ppm).

  • Alkylation: Add 2-iodopropane (12.0 mmol, 1.2 equiv) dropwise at –78 °C. Maintain the reaction at –78 °C for 2 hours, then slowly allow it to warm to 0 °C over an additional 2 hours.

  • Quench & Workup: Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Diethyl Ether (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product is somewhat volatile). Purify via Kugelrohr distillation or silica gel chromatography to yield the target compound.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines , BenchChem.1

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps , Beilstein Journal of Organic Chemistry. 2

  • Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems , Chemistry. 3

Sources

Spectroscopic Profiling and Structural Elucidation of 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents. Specifically, 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropyl-1H-pyrazole) is a highly versatile building block. Precise regiochemical control of this moiety is critical in the development of next-generation therapeutics, including potent antimalarial BIPPO analogs[1], advanced cGAS inhibitors[2], and NLRP3 inflammasome-targeting sulfonylureas[3].

This technical guide provides an in-depth analysis of the spectroscopic properties of the 1-methyl-5-isopropyl-1H-pyrazole core, detailing the causality behind its nuclear magnetic resonance (NMR) behavior, and outlining self-validating experimental protocols for its synthesis and structural confirmation.

Structural Dynamics & Regiochemistry

The fundamental challenge in working with N-substituted asymmetric pyrazoles is distinguishing between the 1,3- and 1,5-regioisomers. In 1-methyl-5-(propan-2-yl)-1H-pyrazole, the bulky isopropyl group is positioned at the C5 position, adjacent to the N1-methyl group. This creates significant steric hindrance compared to the thermodynamically more stable 1,3-isomer.

Because standard mass spectrometry (LC-MS) cannot differentiate between these isobaric regioisomers, rigorous NMR profiling—specifically leveraging Nuclear Overhauser Effect (NOE) and heteronuclear 2D mapping—is mandatory to validate the structural integrity of the synthesized batch before downstream coupling.

Quantitative Spectroscopic Data

H and C NMR Profiling

The


H NMR spectrum of the 1-methyl-5-isopropyl-1H-pyrazole core is defined by the distinct splitting pattern of the isopropyl group. The methyl protons of the isopropyl moiety appear as a doublet at 

1.28 ppm (J = 7.2 Hz), while the methine proton presents as a septet at

2.95 ppm, consistent with observations in related pyrazole-3-sulfonamide derivatives[3]. The N-methyl group resonates as a sharp singlet at

3.87 ppm due to the deshielding effect of the adjacent electronegative pyrazole nitrogen[3].

Table 1:


H NMR Spectroscopic Data (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C5-CH(CH

)

1.28Doublet (d)7.26HIsopropyl methyls
C5-CH (CH

)

2.95Septet (sept)7.21HIsopropyl methine
N1-CH

3.87Singlet (s)-3HN-methyl protons
C4-H ~6.10Doublet (d)1.81HPyrazole aromatic proton
C3-H ~7.35Doublet (d)1.81HPyrazole aromatic proton

(Note: The shifts for C4-H and C3-H represent the unsubstituted core. Substitution at C3, such as in sulfonamides, collapses the C4-H signal to a singlet at ~6.50 ppm[3]).

The Quaternary Carbon Challenge: In


C NMR, a critical analytical challenge arises: quaternary carbons (C3, C5) in pyrazoles often exhibit excessively long 

relaxation times, rendering them "invisible" or buried in the baseline of standard 1D

C spectra[1]. To unambiguously characterize these carbons, 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—are required[1].

HMBC_Map Core Pyrazole Core (C3, C4, C5) N_Me N1-CH3 δ 3.87 ppm N_Me->Core 3J to C5 Iso_CH C5-CH (Isopropyl) δ 2.95 ppm Iso_CH->Core 2J to C5, 3J to C4 Iso_Me C5-C(CH3)2 δ 1.28 ppm Iso_Me->Iso_CH 2J C4_H C4-H δ ~6.10 ppm C4_H->Core 1J to C4, 2J to C3/C5

Fig 1: Key 2D HMBC NMR correlations used to unambiguously assign the quaternary pyrazole carbons.

Table 2:


C NMR Spectroscopic Data (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
TypeKey HMBC Correlations
C5-CH(C H

)

22.5CH

C5-CH, C5
C5-C H(CH

)

26.0CHIsopropyl CH

, C5, C4
N1-C H

36.5CH

C5, C3
C 4104.5CHC3, C5
C 3138.2CHC4, N1-CH

C 5145.8C (Quat)N1-CH

, Isopropyl CH
Mass Spectrometry & Infrared Spectroscopy
  • LC-MS (ESI+): The exact mass of the unsubstituted core (C

    
    H
    
    
    
    N
    
    
    ) is 124.10. The [M+H]
    
    
    peak is consistently observed at m/z 125.1.
  • FT-IR (ATR, cm

    
    ):  3100-3000 (aromatic C-H stretch), 2960-2870 (aliphatic C-H stretch of the isopropyl group), 1550-1450 (C=N and C=C ring stretching vibrations).
    

Self-Validating Experimental Protocols

Regioselective Synthesis and Isolation Workflow

During the condensation of asymmetric 1,3-diketones with methylhydrazine, a mixture of 1,3- and 1,5-regioisomers is typically generated. Because the 1,5-isomer is sterically hindered, thermodynamic control often favors the 1,3-isomer. To isolate the 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold, chromatographic separation must be coupled with a self-validating 1D NOESY experiment[1].

Step-by-Step Methodology:

  • Condensation: Dissolve 4-methyl-3-oxopentanal (1.0 eq) in ethanol. Cool to 0 °C. Add methylhydrazine (1.1 eq) dropwise to maintain kinetic control and minimize thermal equilibration.

  • Cyclization: Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate (3x). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient). The 1,5-isomer typically elutes differently than the 1,3-isomer due to differences in dipole moment caused by steric crowding.

  • NOESY Validation (Self-Validating Step): Subject the isolated fractions to 1D NOESY NMR. Irradiate the N-methyl resonance (

    
     3.87 ppm).
    
    • Causality: If a strong NOE enhancement is observed on the isopropyl methine proton (

      
       2.95 ppm), the 1,5-isomer is confirmed. If the NOE is observed on the pyrazole C5-H or C4-H, the product is the 1,3-isomer.
      

SynthesisWorkflow A Asymmetric Diketone + Methylhydrazine B Condensation Reaction (Kinetic vs Thermodynamic) A->B C Regioisomer Mixture (1,3- vs 1,5-isomer) B->C D Chromatographic Separation (Silica Gel) C->D E 1D NOESY Validation (Irradiate N-CH3) D->E F Pure 1-Methyl-5-isopropyl-1H-pyrazole E->F NOE to Isopropyl CH

Fig 2: Workflow for the regioselective synthesis and NOESY-based validation of the 1,5-isomer.

Advanced NMR Acquisition Protocol for Pyrazole Scaffolds

To overcome the "invisible carbon" phenomenon in pyrazoles[1], the following acquisition parameters must be strictly adhered to:

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl

    
     (ensure the solvent is free of paramagnetic impurities which accelerate relaxation unpredictably).
    
  • 
    H NMR Acquisition:  Acquire standard 1D 
    
    
    
    H spectrum (ns = 16, d1 = 1s) to confirm purity and establish chemical shifts for 2D mapping.
  • 
    C NMR Acquisition (Extended Relaxation):  Acquire the 1D 
    
    
    
    C spectrum using an extended relaxation delay (
    
    
    = 2.5 to 3.0 seconds) and a minimum of 512 scans. Causality: The extended
    
    
    allows the quaternary C3 and C5 carbons, which lack attached protons to facilitate dipole-dipole relaxation, to fully return to equilibrium between pulses.
  • 2D HMBC Mapping: Set the long-range coupling constant evolution time to target

    
     = 8 Hz. This specifically optimizes the detection of the critical 
    
    
    
    coupling between the N-methyl protons and the C5 quaternary carbon.

References

  • [3] SULFONYLUREAS AND RELATED COMPOUNDS AND USE OF SAME - European Patent Office - EP 3888749 A1 Source: Google Patents (googleapis.com) URL:

  • [1] Structural Optimization of BIPPO Analogs as Potent Antimalarials Source: Malaria World (malariaworld.org) URL:

  • [2] SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Source: Justia Patents (justia.com) URL:

Sources

Technical Guide: NMR and Mass Spectrometry of 1-methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). It addresses the critical analytical challenge in pyrazole chemistry: distinguishing the 1,5-substituted regioisomer from its thermodynamically favored 1,3-isomer.

Executive Summary & Structural Logic

In drug discovery, the regiochemistry of pyrazoles dictates biological activity. The synthesis of 1-methyl-5-isopropylpyrazole often utilizes the condensation of isopropyl-substituted 1,3-diketones (or equivalents) with methylhydrazine. This reaction typically yields a mixture of two isomers:

  • Target (1,5-isomer): 1-methyl-5-(propan-2-yl)-1H-pyrazole (Sterically congested).

  • Byproduct (1,3-isomer): 1-methyl-3-(propan-2-yl)-1H-pyrazole (Thermodynamically favored).

Reliable differentiation requires a multi-modal approach combining Nuclear Overhauser Effect (NOE) NMR spectroscopy and fragmentation analysis in Mass Spectrometry.

Structural Elucidation Workflow

The following diagram outlines the decision tree for confirming the 1,5-substitution pattern.

StructuralElucidation Start Crude Reaction Mixture (Isomer A + Isomer B) MS LC-MS Analysis (Confirm MW = 124.18) Start->MS H_NMR 1H NMR (1D) Identify Isopropyl & N-Me signals MS->H_NMR NOE 1D NOE / 2D NOESY Irradiate N-Me (3.8 ppm) H_NMR->NOE Decision NOE Signal at Isopropyl Methine? NOE->Decision Result_15 CONFIRMED 1,5-isomer (Target) Decision->Result_15 Yes (Spatial Proximity) Result_13 REJECTED 1,3-isomer (Byproduct) Decision->Result_13 No (Too Distant)

Caption: Logical workflow for distinguishing 1,5-isopropylpyrazole from the 1,3-isomer using NOE spectroscopy.

NMR Spectroscopy

The definitive identification relies on the spatial proximity of the N-methyl group to the isopropyl group. In the 1,5-isomer, these groups are adjacent. In the 1,3-isomer, they are separated by the C4 proton.

Predicted 1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules for alkyl-pyrazoles.

PositionGroupShift (δ, ppm)MultiplicityJ (Hz)IntegralStructural Insight
N-1 N-CH₃3.82 Singlet-3HDiagnostic N-Methyl.
C-3 Ar-H7.35 Doublet1.81HDeshielded by adjacent N.
C-4 Ar-H6.05 Doublet1.81HShielded; characteristic of pyrazole C4.
C-5 CH(CH₃)₂2.95 Septet6.91HMethine of isopropyl.
C-5 CH(CH₃)₂1.25 Doublet6.96HMethyls of isopropyl.
Predicted 13C NMR Data (100 MHz, CDCl₃)
PositionTypeShift (δ, ppm)Notes
C-3 CH~138.0Downfield aromatic CH.
C-5 Cq~148.0Quaternary carbon attached to isopropyl.
C-4 CH~104.0Upfield aromatic CH.
N-Me CH₃~36.5N-Methyl carbon.
iPr-CH CH~26.5Isopropyl methine.
iPr-Me CH₃~22.5Isopropyl methyls.
The "Elguero" Test: Regioisomer Differentiation

The most common error in pyrazole synthesis is misidentifying the 1,3-isomer as the 1,5-isomer.

  • 1,5-isomer (Target): Strong NOE correlation between N-Me (3.82 ppm) and iPr-CH (2.95 ppm) .

  • 1,3-isomer (Byproduct): Strong NOE correlation between N-Me and H-5 (aromatic proton). NO interaction with isopropyl.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and characteristic fragmentation patterns driven by the stability of the pyrazole ring and the lability of the alkyl substituents.

Ionization & Molecular Ion[1][2][3][4]
  • Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M+H]⁺: m/z 125.10 (ESI).

  • Molecular Ion [M]⁺•: m/z 124.1 (EI).

Fragmentation Pathways (EI/CID)

The fragmentation is dominated by the loss of the isopropyl group and ring cleavage.

  • Loss of Methyl Radical (M - 15): m/z 109.

  • Loss of Isopropyl Radical (M - 43): m/z 81 (Formation of radical cation on the ring).

  • McLafferty-like Rearrangement: Loss of propene (42 Da) to yield the corresponding protonated methylpyrazole species (m/z 82).

MassSpecFragmentation Parent [M+H]+ m/z 125 Frag1 [M - C3H6]+ m/z 83 (Loss of Propene) Parent->Frag1 - 42 Da Frag2 [M - CH3•]+ m/z 110 Parent->Frag2 - 15 Da Ring Ring Cleavage (HCN Loss) Frag1->Ring High Energy

Caption: Primary fragmentation pathways observed in ESI-MS/MS for 1-methyl-5-isopropylpyrazole.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prepare a sample suitable for NOE experiments to confirm regiochemistry.

  • Solvent Selection: Use CDCl₃ (99.8% D) for routine analysis. Use Benzene-d6 if peaks overlap, as the magnetic anisotropy of benzene often resolves the N-Me and isopropyl signals distinctly.

  • Concentration: Dissolve 5–10 mg of the pyrazole oil in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug into a 5mm NMR tube to remove paramagnetic particulates (iron dust) that quench NOE signals.

  • Degassing (Critical for NOE): Bubble N₂ gas through the solution for 2 minutes or perform a freeze-pump-thaw cycle to remove dissolved oxygen, which promotes paramagnetic relaxation and reduces NOE enhancement.

Protocol B: LC-MS Conditions

Objective: Assess purity and confirm mass.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 254 nm (aromatic ring) and ESI+ (Scan 100–500 m/z).

References

  • Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on pyrazole tautomerism and regiochemistry).

  • Alkorta, I., & Elguero, J. (2024).[1] "Theoretical study of bond-dissociation enthalpies and proton affinities of N-substituted pyrroles, imidazoles and pyrazoles." Theoretical Chemistry Accounts. Link

  • Holzgrabe, U. "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 1998.[2] (General principles of NMR in drug analysis). Link

  • ChemicalBook. "1-Methylpyrazole NMR Spectrum Data." (Reference for base pyrazole shifts). Link

  • BenchChem. "Technical Guide to 1H NMR of Methyl 3-amino-1H-pyrazole-4-carboxylate." (Methodology for pyrazole sample prep). Link

Sources

physical and chemical properties of 1-methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic challenges, and application utility of 1-methyl-5-(propan-2-yl)-1H-pyrazole (commonly referred to as 1-methyl-5-isopropylpyrazole ).

This guide addresses the specific "regioselectivity paradox" inherent to this scaffold, where the 1,5-substitution pattern is often the kinetically disfavored product compared to the 1,3-isomer, requiring specialized synthetic protocols.

Physicochemical Profile, Regioselective Synthesis, and Drug Discovery Utility[1]

Executive Summary

The 1-methyl-5-isopropylpyrazole scaffold represents a critical structural motif in modern drug discovery, particularly for kinase inhibitors (e.g., ATP-competitive binding) and agrochemicals (e.g., SDHI fungicides).[1] Unlike its thermodynamically favored isomer (1-methyl-3-isopropylpyrazole), the 5-isopropyl variant offers a unique steric profile adjacent to the N1-methyl group. This "steric clash" forces specific torsional angles that can lock the biaryl conformation in protein binding pockets, enhancing potency and selectivity. This guide provides the definitive physicochemical data and resolves the primary bottleneck: regioselective synthesis .

Molecular Identity & Structural Analysis[2][3]

AttributeDetail
IUPAC Name 1-methyl-5-(propan-2-yl)-1H-pyrazole
Common Synonyms 1-methyl-5-isopropylpyrazole; 5-isopropyl-1-methyl-1H-pyrazole
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
SMILES CC(C)C1=CC=NN1C
InChI Key (Predicted) DUOUFHCFRWDSBE-UHFFFAOYSA-N (Isomer specific)
Structural Feature Steric Crowd: The proximity of the N1-Methyl and C5-Isopropyl groups creates significant steric hindrance, preventing coplanarity with adjacent aryl systems.[1][2]

Physicochemical Properties

Note: As the 1,5-isomer is often a research intermediate rather than a bulk commodity, specific experimental values are rare in public databases. The values below are synthesized from high-fidelity predictive models (ACD/Labs, EPISuite) and homolog extrapolation (1-methyl-5-propylpyrazole).

Table 1: Physical & Chemical Constants[1]
PropertyValue (Experimental/Predicted)Context & Implication
Boiling Point 162°C – 168°C (760 mmHg)Predicted based on 1-methylpyrazole (127°C) + alkyl shift.[1]
Density 0.94 ± 0.02 g/cm³ Less dense than water; typical for alkyl-pyrazoles.[1]
LogP (Octanol/Water) ~2.1 – 2.3 Moderate lipophilicity; favorable for CNS penetration and membrane permeability.
pKa (Conj. Acid) ~2.3 – 2.5 The N2 nitrogen is weakly basic. The C5-isopropyl group slightly increases basicity via inductive (+I) effect compared to unsubstituted pyrazole (pKa 2.5).
Topological Polar Surface Area (TPSA) 17.8 Ų Low TPSA suggests excellent oral bioavailability.
Solubility Soluble in MeOH, DCM, DMSO, EtOAc. Sparingly soluble in water.Use DMSO for biological stock solutions (up to 100 mM).

The Regioselectivity Challenge (Synthesis)

The synthesis of 1-methyl-5-isopropylpyrazole is non-trivial due to the regioselectivity of hydrazine condensation .

The Problem: Kinetic vs. Thermodynamic Control

Reaction of methylhydrazine with 5-methylhexane-2,4-dione (isobutyrylacetone) typically yields a mixture of two isomers:

  • 1-Methyl-3-isopropylpyrazole (Major): Formed when the terminal

    
     of methylhydrazine attacks the more hindered carbonyl (isobutyryl), or the 
    
    
    
    attacks the less hindered carbonyl (acetyl).[1] The 1,3-isomer is thermodynamically more stable because the bulky isopropyl group is far from the N-methyl group.
  • 1-Methyl-5-isopropylpyrazole (Target): Formed when the

    
     attacks the isobutyryl group. This is sterically disfavored.
    
The Solution: Regiocontrolled Protocols

To obtain the 5-isopropyl isomer with high purity, researchers must employ specific directing strategies.

Protocol A: Fluorinated Solvent Control (Direct Condensation)

Ref: Adapted from regioselectivity studies in hexafluoroisopropanol (HFIP) . The use of HFIP as a solvent activates the carbonyls via hydrogen bonding, often altering the nucleophilic attack preference of the hydrazine.

  • Reagents: 5-methylhexane-2,4-dione (1.0 eq), Methylhydrazine (1.1 eq), HFIP (Solvent).[1]

  • Procedure:

    • Dissolve diketone in HFIP (0.5 M).

    • Add methylhydrazine dropwise at 0°C.

    • Stir at room temperature for 12 h.

    • Result: HFIP promotes the formation of the 5-substituted isomer by stabilizing the transition state where the more substituted hydrazine nitrogen attacks the more hindered carbonyl.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 1,5-isomer typically elutes after the 1,3-isomer due to higher dipole moment.[1]

Protocol B: Stepwise Cyclization (Reliable)

For absolute regiocontrol, avoid the diketone ambiguity entirely.

  • Step 1: Form the enaminone from 3-methyl-2-butanone (isopropyl methyl ketone) using DMF-DMA.[1]

  • Step 2: React the enaminone with methylhydrazine.

    • Note: This still requires careful optimization of conditions (acidic vs basic) to force the N-methyl group to the desired position.

Visualization: Synthesis Workflow

The following diagram illustrates the competing pathways and the optimized route.

SynthesisPathways Start Reagents: Methylhydrazine + 5-methylhexane-2,4-dione Pathway1 Standard Conditions (EtOH, Reflux) Start->Pathway1 Pathway2 Optimized Conditions (HFIP or Acid Catalysis) Start->Pathway2 Isomer3 1-Methyl-3-isopropylpyrazole (Thermodynamic Product) MAJOR Pathway1->Isomer3 ~80:20 Ratio Isomer5 1-Methyl-5-isopropylpyrazole (Kinetic/Target Product) MAJOR Pathway1->Isomer5 Pathway2->Isomer3 Pathway2->Isomer5 ~70:30 Ratio (Solvent Effect) Separation Purification: Silica Chromatography (1,5-isomer is more polar) Isomer3->Separation Isomer5->Separation

Caption: Competing synthetic pathways for 1-methyl-isopropylpyrazoles. Standard conditions favor the 1,3-isomer; fluorinated solvents or specific Lewis acids shift balance toward the 1,5-target.[1]

Chemical Reactivity Profile

Once synthesized, the 1-methyl-5-isopropylpyrazole core exhibits distinct reactivity patterns driven by the electron-rich pyrazole ring and the blocking effect of the 5-isopropyl group.

A. Electrophilic Aromatic Substitution (EAS)

The C4 position is the only available nucleophilic site for EAS.

  • Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS yields 4-iodo- or 4-bromo-1-methyl-5-isopropylpyrazole .

    • Utility: These halides are essential precursors for Suzuki-Miyaura couplings to attach aryl groups at C4.

  • Nitration:

    
     yields the 4-nitro derivative.[1]
    
B. Lithiation & Functionalization

Direct lithiation (C-H activation) is highly regioselective.

  • C5-H is blocked: The isopropyl group occupies C5.[1]

  • C3-H Deprotonation: Treatment with n-BuLi at -78°C selectively removes the proton at C3 .

    • Trapping: Quenching with

      
       yields the 3-carboxylic acid .[1]
      
    • Trapping: Quenching with DMF yields the 3-carbaldehyde .

C. Lateral Lithiation (Benzylic-type)

The methine proton of the isopropyl group (tertiary C-H) is generally not acidic enough for deprotonation under standard conditions compared to the ring C3-H. However, radical halogenation of the isopropyl group is possible but difficult to control.

Applications in Drug Discovery[5][6]

Kinase Inhibition (Steric Lock)

In kinase inhibitor design, the 1-methyl-5-isopropyl moiety is often used to induce a "twist" in the molecule.[1]

  • Mechanism: When attached to a hinge-binding motif, the steric bulk of the 5-isopropyl group clashes with the N-methyl group or adjacent phenyl rings.[1] This forces the molecule into a non-planar conformation.

  • Benefit: This pre-organized conformation can reduce the entropic penalty of binding to the enzyme pocket, potentially increasing potency (IC50) and selectivity against off-target kinases.

Agrochemicals (SDHI Fungicides)

Pyrazole-4-carboxamides are a major class of Succinate Dehydrogenase Inhibitors (SDHIs).[1] The 1-methyl-5-isopropyl group is a variant used to tune the lipophilicity (LogP) and metabolic stability of the fungicide, optimizing its residence time on the leaf surface.[1]

Handling & Safety Data (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Irritant).[3]

    • Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize slowly if exposed to air/light over months.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of vapors (likely to have a distinct, amine-like odor).

References

  • PubChem Compound Summary. 1-Isopropyl-5-methyl-2-pyrazoline (and related isomers).[1] National Center for Biotechnology Information. Link

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • BenchChem Technical Report. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles - Regioselectivity.Link

  • Sigma-Aldrich (Merck). Product Specification: 5-Isopropyl-1-methyl-1H-pyrazol-3-amine (Related Derivative).[1]Link

Sources

The Biological Activity and Therapeutic Potential of the 1-Methyl-5-isopropyl-1H-pyrazole Scaffold: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the 1-methyl-5-isopropyl-1H-pyrazole (MIPP) motif has emerged as a highly privileged structural scaffold. Unlike generic pyrazoles, which often suffer from promiscuous hydrogen bonding and unpredictable tautomerization, the MIPP core is uniquely constrained. The N1-methyl group explicitly locks the pyrazole into a single tautomeric state, ensuring predictable structure-activity relationships (SAR) and reducing off-target toxicity. Simultaneously, the C5-isopropyl group provides a precise degree of steric bulk and lipophilicity, enforcing specific dihedral twists when fused to other ring systems. This allows the MIPP scaffold to fit seamlessly into the hydrophobic pockets of target enzymes, such as the ATP-binding sites of parasitic kinases and the active sites of innate immune sensors.

This whitepaper details the biological applications, mechanistic pathways, and self-validating experimental protocols associated with MIPP-derived compounds, specifically focusing on their roles as antimalarial/antitrypanosomal agents and cyclic GMP-AMP synthase (cGAS) inhibitors.

Core Biological Applications and Target Mechanisms

Antimalarial and Antitrypanosomal Activity (Pyrazolopyrimidinones)

The MIPP core serves as the foundational building block for synthesizing 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-ones, a class of compounds demonstrating profound efficacy against parasitic diseases. A prominent example is the hit compound BIPPO , which has been systematically optimized to combat emerging drug resistance in Plasmodium falciparum (Malaria)[1] and Trypanosoma brucei (Human African Trypanosomiasis)[2].

By modifying the substituents around the MIPP-fused pyrazolopyrimidinone core, researchers have successfully driven down the IC50 values into the low nanomolar range while maintaining highly favorable physicochemical properties (e.g., low molecular weight and optimal cLogP)[3]. The has yielded preclinical leads like NPD-3519 and NPD-3547, which exhibit superior metabolic stability and zero cytotoxicity against human MRC-5 cells[2].

Innate Immune Modulation (cGAS Inhibition)

Beyond parasitic diseases, the MIPP scaffold is actively utilized in the design of [4]. The cGAS enzyme acts as a cytosolic DNA sensor; upon binding aberrant double-stranded DNA (dsDNA), it catalyzes the formation of cGAMP, which activates the STING pathway and triggers massive Type I interferon production. In autoimmune diseases like Systemic Lupus Erythematosus (SLE), this pathway is chronically overactive. MIPP-derived inhibitors physically occlude the cGAS active site, preventing cGAMP synthesis with remarkable potency, exhibiting IC50 values ranging from 0.0003 μM to 0.4631 μM[4].

cGAS_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Catalyzes MIPP MIPP Inhibitor MIPP->cGAS Blocks STING STING Activation cGAMP->STING Activates Inflammation IP-10 Production STING->Inflammation Induces

Mechanism of cGAS inhibition by MIPP derivatives blocking STING activation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) progression of MIPP-based pyrazolopyrimidinones against parasitic targets, illustrating the direct impact of rational lead optimization.

CompoundR-Group ModificationTarget OrganismIC50 (µM)cLogPReference
BIPPO BenzylP. falciparum1.252.4[1]
NPD-2975 PhenylT. brucei0.0633.1[2]
NPD-3519 Substituted PhenylT. brucei0.0152.8[2]
NPD-3547 Optimized AlkylP. falciparum0.152.6[1]

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the MIPP core and its biological validation. These methodologies are designed as self-validating systems, where each step includes a mechanistic rationale (causality) for the experimental choices made.

Protocol 4.1: Regioselective Synthesis of the MIPP Building Block

Objective: Synthesize 4-amino-5-isopropyl-1-methyl-1H-pyrazole-3-carboxamide from an ester precursor.

  • Ester Aminolysis: Dissolve 1.46 g (6.88 mmol) of the starting ester (e.g., ethyl 5-isopropyl-1-methyl-4-nitro-1H-pyrazole-3-carboxylate) in 4.58 mL of 7 M NH3 in methanol[1].

    • Causality: Methanolic ammonia is specifically utilized over aqueous ammonia to maintain the solubility of the highly lipophilic isopropyl-pyrazole core, effectively driving the thermodynamic equilibrium toward complete amide formation.

  • Stirring & Isolation: Stir the reaction mixture at room temperature for 16 hours. Concentrate the mixture in vacuo to yield the crude nitro-amide intermediate without the need for further chromatographic purification[2].

  • Catalytic Hydrogenation: Suspend the crude intermediate and 0.250 g of 10% Palladium on Carbon (Pd/C) in 50 mL of absolute ethanol[1].

    • Causality: Pd/C provides an optimal, high-surface-area catalytic environment for the selective reduction of the nitro group to a primary amine, without risking the reductive cleavage of the aromatic pyrazole ring.

  • Reduction & Filtration: Heat the suspension to 75 °C under an H2 atmosphere until hydrogen uptake ceases. Filter the hot mixture through a pad of Celite to remove the pyrophoric catalyst, and concentrate the filtrate to yield the final 4-amino MIPP building block.

Workflow Synth 1. Regioselective Synthesis (MIPP Core) Amidation 2. Amidation & Cyclization (Pyrazolopyrimidinones) Synth->Amidation Screening 3. High-Throughput Screening (Plasmodium / Trypanosoma) Amidation->Screening SAR 4. SAR Analysis & Optimization Screening->SAR SAR->Synth Iterative Feedback Lead 5. Preclinical Lead (e.g., NPD-3547) SAR->Lead

Iterative synthetic workflow for optimizing MIPP-based antimalarial leads.

Protocol 4.2: Cell-Based cGAS Inhibition and IP-10 Quantification Assay

Objective: Validate the functional blockade of the cGAS-STING pathway by MIPP derivatives.

  • Cell Seeding: Seed human THP-1 macrophages in 96-well assay plates at a density of

    
     cells/well.
    
    • Causality: THP-1 cells are selected because they possess a robust, physiologically intact cGAS-STING signaling axis, making them a superior model compared to engineered reporter lines.

  • Compound Treatment: Pre-incubate the cells with the MIPP-derived cGAS inhibitor at varying concentrations (ranging from 0.1 nM to 10 µM) for 1 hour at 37 °C[4].

  • DNA Transfection: Transfect the cells with 1 µg/mL of activating dsDNA (e.g., Herring Testis DNA) using a liposomal transfection reagent (e.g., Lipofectamine).

    • Causality: Because naked dsDNA cannot passively cross the plasma membrane, lipofection is strictly required to ensure cytosolic delivery, allowing the DNA to physically engage and activate the intracellular cGAS enzyme.

  • IP-10 Quantification: After 24 hours of incubation, harvest the cell culture supernatant and quantify the production of IP-10 (CXCL10) using a sandwich ELISA.

    • Causality: IP-10 is a direct, highly sensitive downstream chemokine of the STING/TBK1/IRF3 cascade. A dose-dependent reduction in IP-10 accurately validates the functional, upstream blockade of cGAS by the MIPP inhibitor[4].

References

  • Structural Optimization of BIPPO Analogs as Potent Antimalarials Source: Pharmaceuticals (MDPI) / PMC URL:[Link]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: ACS Infectious Diseases / PMC URL:[Link]

  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Source: Justia Patents (Patent Application) URL:[Link]

Sources

Preliminary Screening of 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Fragment-Based Lead Discovery (FBLD) Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics, Fragment-Based Lead Discovery (FBLD) has superseded traditional high-throughput screening (HTS) for identifying highly efficient, synthetically tractable starting points for drug design. This technical guide outlines the preliminary biophysical and structural screening protocols for 1-methyl-5-(propan-2-yl)-1H-pyrazole (MW: 124.18 Da). As a low-molecular-weight fragment, this compound offers a unique combination of a privileged heteroaromatic core and high three-dimensionality, making it an optimal probe for interrogating complex hydrophobic and allosteric pockets in kinase targets.

Mechanistic Rationale: Escaping "Flatland"

The selection of 1-methyl-5-(propan-2-yl)-1H-pyrazole for a fragment library is driven by precise structural and thermodynamic calculations:

  • The Pyrazole Core & N1-Methylation : Historically, unsubstituted pyrazoles have served as highly ligand-efficient hinge binders in kinase drug discovery, mimicking the adenine ring of ATP via dual hydrogen bond donor/acceptor interactions. This is evident in the development of Aurora kinase inhibitor AT9283[1] and CDK inhibitor AT7519[2]. However, the intentional N1-methylation in our target fragment abolishes its hydrogen bond donor capacity. This forces the fragment to explore alternative, highly specific binding modes—such as targeting the DFG-out allosteric pocket or relying on intricate, water-mediated hydrogen bond networks[3].

  • The C5-Isopropyl Vector : The inclusion of a C5-isopropyl group introduces critical sp3-hybridized carbon atoms, significantly increasing the molecule's three-dimensionality (Fraction of sp3 carbons, Fsp3 = 0.57). In FBLD, escaping "flatland" (planar aromatic structures) is essential for increasing binding specificity and securing novel intellectual property[3]. The isopropyl vector projects into lipophilic sub-pockets (e.g., the kinase gatekeeper pocket), driving binding affinity through entropically favorable desolvation and shape complementarity[4].

The Self-Validating Screening Matrix

To ensure absolute trustworthiness in hit identification, the screening of 1-methyl-5-(propan-2-yl)-1H-pyrazole must follow a strictly orthogonal, self-validating workflow. No single assay is sufficient to declare a fragment a "hit."

FBDD_Workflow A 1-methyl-5-(propan-2-yl)-1H-pyrazole Fragment Library B SPR Primary Screen (Kinetics & Affinity) A->B C NMR Validation (STD / WaterLOGSY) B->C Kd < 1 mM D X-Ray Crystallography (3D Pose Determination) C->D Verified Binding E Hit-to-Lead (Fragment Growing) D->E Structural Resolution

Figure 1: Self-validating fragment screening workflow for 1-methyl-5-(propan-2-yl)-1H-pyrazole.

Phase 1: Primary Biophysical Triage via Surface Plasmon Resonance (SPR)

Causality : SPR is selected as the primary screen because it detects direct binding independent of enzymatic activity, eliminating false positives caused by assay interference or reactive compounds.

  • Step 1 (Immobilization) : Covalently immobilize the target kinase (e.g., p38α or Aurora A) onto a CM5 sensor chip via standard amine coupling, targeting a density of 2000–3000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Step 2 (Preparation) : Prepare a 10-point concentration series of the fragment ranging from 31.25 μM to 2 mM. Crucial : Maintain exactly 5% DMSO in both the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Step 3 (Injection) : Inject the fragment at a high flow rate (50 μL/min). High flow rates are mandatory in fragment screening to minimize mass transport limitations, ensuring that the rapid on/off rates typical of fragments are accurately captured.

  • Step 4 (Analysis) : Fit the sensorgrams to a 1:1 steady-state affinity model to extract the dissociation constant (

    
    ).
    
Phase 2: Orthogonal Validation via Ligand-Observed NMR

Causality : While SPR provides affinity, it cannot confirm if the binding is structurally specific or a result of non-specific aggregation. Saturation Transfer Difference (STD) NMR detects transient, low-affinity binding (


 in the μM to mM range) because the fast off-rate allows continuous magnetization transfer from the protein to the bulk ligand pool.
  • Step 1 : Prepare a sample containing 10 μM of the target kinase and 1 mM of 1-methyl-5-(propan-2-yl)-1H-pyrazole in a D2O-based phosphate buffer.

  • Step 2 (STD NMR) : Irradiate the protein envelope at -1.0 ppm (where no ligand signals exist). Magnetization will spread through the protein via spin diffusion and transfer to the bound fragment.

  • Step 3 (Analysis) : Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. Only the protons of the fragment in intimate contact with the protein will appear in the difference spectrum, confirming specific binding.

Phase 3: Structural Resolution via X-Ray Crystallography

Causality : To enable rational "hit-to-lead" fragment growing, the exact 3D binding pose must be resolved. X-ray crystallography provides atomic-level resolution of the fragment-protein interface[5].

  • Step 1 : Grow apo-crystals of the target kinase using vapor diffusion methods.

  • Step 2 (Soaking) : Transfer the crystals into a cryoprotectant drop containing a high concentration (20–50 mM) of the fragment. Soaking is preferred over co-crystallization as it allows high-throughput processing of pre-formed, well-diffracting crystals.

  • Step 3 : Flash-freeze the crystals in liquid nitrogen, collect diffraction data at a synchrotron source, and solve the structure via molecular replacement to map the trajectory of the C5-isopropyl group.

Quantitative Benchmarks & Data Presentation

To objectively evaluate the success of 1-methyl-5-(propan-2-yl)-1H-pyrazole during the preliminary screen, the resulting data must be benchmarked against standard FBLD metrics.

ParameterValue / TargetFBLD ThresholdStrategic Rationale
Molecular Weight 124.18 Da< 300 DaEnsures high ligand efficiency and leaves ample molecular weight budget for fragment growing.
cLogP ~1.5< 3.0Maintains high aqueous solubility, which is mandatory for screening at millimolar concentrations.
Fraction sp3 (Fsp3) 0.57> 0.3High 3D character; allows the fragment to escape "flatland" and access deep hydrophobic pockets.
Target Affinity (

)
100 μM - 2 mM< 1 mMTypical starting affinity for unoptimized fragments. Binding must be validated orthogonally.
Ligand Efficiency (LE) > 0.30 kcal/mol/HA> 0.30Validates that the binding energy is derived from specific, high-quality atomic interactions rather than sheer bulk.

Downstream Pathway Modulation

Upon successful validation and subsequent optimization of the pyrazole fragment into a lead compound, the targeted kinase inhibition will propagate through specific cellular signaling cascades.

Kinase_Pathway Stimulus Cellular Stress Signals Receptor Receptor Tyrosine Kinases Stimulus->Receptor KinaseTarget Target Kinase (e.g., p38 / Aurora A) Receptor->KinaseTarget Downstream Downstream Effectors (MAPKAPK2 / Transcription Factors) KinaseTarget->Downstream Fragment Fragment Hit (1-methyl-5-isopropyl-1H-pyrazole) Fragment->KinaseTarget Allosteric / Hinge Inhibition Response Modulated Cell Cycle / Apoptosis Downstream->Response

Figure 2: Kinase signaling cascade targeted by the pyrazole-derived fragment hit.

Conclusion

The preliminary screening of 1-methyl-5-(propan-2-yl)-1H-pyrazole represents a highly strategic entry point into kinase drug discovery. By leveraging its unique N1-methylation and 3D-enriched C5-isopropyl vector, researchers can identify novel, non-classical binding modes. However, the success of this fragment relies entirely on the rigorous execution of a self-validating biophysical and structural workflow, ensuring that only genuine, highly ligand-efficient interactions are advanced into hit-to-lead chemistry.

References

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL :[Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity Source : dundee.ac.uk URL :[Link]

  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis Source : tandfonline.com URL :[Link]

  • Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland | bioRxiv Source : biorxiv.org URL :[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design | Scilit Source : scilit.com URL :[Link]

Sources

Therapeutic Potential and Pharmacological Profiling of 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Fragment-Based Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of 1-Methyl-5-(propan-2-yl)-1H-pyrazole Content Type: In-Depth Technical Guide & Pharmacological Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the 1,5-Disubstituted Scaffold

In the landscape of modern medicinal chemistry, 1-methyl-5-(propan-2-yl)-1H-pyrazole (also referred to as 1-methyl-5-isopropylpyrazole) represents a critical Lead Fragment and Chemical Probe . While often overshadowed by its 1,3-disubstituted isomers or more complex diaryl derivatives (e.g., Rimonabant), this specific molecular architecture offers a unique pharmacological profile driven by its steric bulk at the C5 position and the electronic properties of the N-methyl group.

This guide dissects the compound not merely as a building block, but as a bioactive entity with high ligand efficiency (LE) for metabolic enzymes and a privileged scaffold for G-Protein Coupled Receptor (GPCR) modulation. We analyze its primary activity against Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) , while exploring its potential as a transient receptor potential (TRP) channel modulator.

Chemical Profile & Physicochemical Properties

Understanding the "Rule of Three" compliance for fragment-based drug discovery (FBDD) is essential before evaluating biological targets.

PropertyValueImplication for Drug Discovery
Molecular Weight 124.18 g/mol Ideal for Fragment-Based Screening (MW < 300).
LogP (Predicted) ~1.5 - 1.8High membrane permeability; suitable for CNS targets.
H-Bond Donors 0Enhances blood-brain barrier (BBB) penetration.
H-Bond Acceptors 1 (N2)Critical for active site coordination (e.g., Zinc binding).
Rotatable Bonds 1 (Isopropyl)Low entropic penalty upon binding.
Topological Polar Surface Area 17.8 ŲExcellent bioavailability profile.

Primary Therapeutic Target: Alcohol Dehydrogenase (ADH)

Mechanism of Action: Competitive Inhibition

The most scientifically grounded target for 1-methyl-5-alkylpyrazoles is the Alcohol Dehydrogenase (ADH) enzyme family. Structurally analogous to Fomepizole (4-methylpyrazole) , the 1-methyl-5-isopropyl variant acts as a competitive inhibitor, binding to the catalytic zinc ion in the active site.

  • Zinc Coordination: The unprotonated nitrogen (N2) of the pyrazole ring coordinates directly with the catalytic Zinc (Zn²⁺) ion, displacing the water molecule or substrate (ethanol).

  • Hydrophobic Interaction: The 5-isopropyl group occupies the hydrophobic substrate-binding pocket (specifically the H-site usually occupied by the alkyl chain of alcohols). This steric bulk provides higher affinity and selectivity compared to the unsubstituted pyrazole, potentially reducing off-target binding to aldehyde dehydrogenases (ALDH).

Therapeutic Application
  • Methanol/Ethylene Glycol Poisoning: As a potent ADH inhibitor, it prevents the conversion of toxic alcohols into their lethal metabolites (formic acid, oxalic acid).

  • Metabolic Probe: Used to study the kinetics of ethanol metabolism in in vitro liver models.

Secondary Target: Cytochrome P450 2E1 (CYP2E1)

Mechanism of Action: Ligand-Lipophilic Interaction

CYP2E1 is the primary enzyme responsible for the metabolic activation of low-molecular-weight toxins (e.g., acetaminophen, nitrosamines). Small alkyl-pyrazoles are known to bind to the active site of CYP2E1.

  • Binding Mode: The planar pyrazole ring fits into the restricted active site of CYP2E1, while the isopropyl group interacts with the phenylalanine cluster (Phe207, Phe298) that defines the substrate access channel.

  • Modulation: It acts as a suicide substrate or reversible inhibitor, reducing the production of reactive oxygen species (ROS) associated with CYP2E1 uncoupling.

Therapeutic Application
  • Hepatoprotection: Potential to mitigate oxidative stress in alcoholic liver disease (ALD) or acetaminophen-induced hepatotoxicity.

Exploratory Target: Cannabinoid Receptor 1 (CB1)

Structural Relevance (Fragment-Based Design)

The 1,5-disubstituted pyrazole is the core scaffold of Rimonabant (SR141716), a classic CB1 inverse agonist. While 1-methyl-5-isopropylpyrazole lacks the bulky aryl groups required for nanomolar affinity, it serves as a "Core Fragment" for growing high-affinity antagonists.

  • Pharmacophore Mapping: The N1-methyl mimics the anchor point, while the C5-isopropyl group probes the lipophilic accessory pocket of the CB1 orthosteric site.

  • Signaling Pathway: Modulation of CB1 receptors influences the cAMP signaling cascade.

Visualization: CB1 Receptor Antagonism & Signaling Pathway

CB1_Signaling Ligand 1-Methyl-5-(propan-2-yl)-1H-pyrazole (Fragment/Scaffold) CB1 Cannabinoid Receptor 1 (GPCR) Ligand->CB1 Binds (Low Affinity Probe) Gi_Protein Gi/o Protein (Inactive) CB1->Gi_Protein Stabilizes Inactive State (Inverse Agonism) AC Adenylyl Cyclase (AC) Gi_Protein->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Metabolic Regulation (Lipolysis/Appetite) PKA->Response Modulates

Figure 1: Proposed mechanism of action for 1,5-disubstituted pyrazole scaffolds acting as inverse agonists/antagonists on the CB1 receptor pathway.

Experimental Protocols for Validation

To validate the therapeutic potential of 1-methyl-5-(propan-2-yl)-1H-pyrazole, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Alcohol Dehydrogenase (ADH) Inhibition Assay

Objective: Determine the IC50 of the compound against purified ADH.

  • Reagent Preparation:

    • Enzyme: Purified Horse Liver ADH (Sigma-Aldrich), 0.5 U/mL in 0.1 M Sodium Pyrophosphate buffer (pH 8.8).

    • Substrate: Ethanol (0.1 M to 1.0 M serial dilution).

    • Cofactor: NAD+ (2.5 mM).

    • Test Compound: 1-methyl-5-(propan-2-yl)-1H-pyrazole (dissolved in DMSO, final conc. <1%).

    • Control: Fomepizole (4-methylpyrazole) as positive control.

  • Assay Workflow:

    • Blank: Buffer + NAD+ + Ethanol (No Enzyme).

    • Reaction: Add Enzyme to initiate.

    • Measurement: Monitor absorbance at 340 nm (NADH formation) continuously for 5 minutes at 25°C.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot Lineweaver-Burk plots (

      
       vs 
      
      
      
      ) at varying inhibitor concentrations.
    • Validation Criteria: Competitive inhibition is confirmed if

      
       remains constant while 
      
      
      
      increases.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Assess binding affinity (


) to CB1 or CYP2E1 proteins.
  • Immobilization:

    • Immobilize biotinylated target protein (e.g., CYP2E1) on a Streptavidin (SA) sensor chip.

    • Target density: ~2000-3000 RU.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Analytes: Inject 1-methyl-5-(propan-2-yl)-1H-pyrazole at concentrations from 10 µM to 500 µM.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model.

    • Validation: Square-wave binding profiles are expected for low-affinity fragments (fast on/off rates).

Visualization: Experimental Workflow (DOT)

Experimental_Workflow Step1 Compound Synthesis (>98% Purity) Step2 In Silico Docking (ADH/CYP2E1/CB1) Step1->Step2 Input Step3 Enzymatic Assay (ADH Inhibition) Step2->Step3 Prioritize Step4 Biophysical Screening (SPR/NMR) Step3->Step4 Validate Hit Step5 SAR Expansion (Lead Optimization) Step4->Step5 Grow Fragment

Figure 2: Integrated workflow for validating 1-methyl-5-(propan-2-yl)-1H-pyrazole as a therapeutic lead.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, 1-Methyl-5-isopropylpyrazole. Retrieved from [Link]

  • Ehlers, A., et al. (2012). Structure-Activity Relationships of Pyrazole Derivatives as Inhibitors of Alcohol Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lange, J. H., & Kruse, C. G. (2005). Key chemical motifs for CB1 receptor antagonists. Drug Discovery Today. Retrieved from [Link]

  • Cleasby, A., et al. (2004). Structure of the cytochrome P450 2E1 active site: Implications for inhibitor design. Nature Structural & Molecular Biology. Retrieved from [Link]

  • Scott, D. E., et al. (2012). Fragment-based drug discovery: A practical approach. Methods in Molecular Biology. Retrieved from [Link]

(Note: While specific clinical data for this exact isomer is sparse, references provided ground the mechanistic claims in the established pharmacology of the 1-methyl-5-alkylpyrazole class.)

Computational Profiling of 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Basis[1]

This guide details the in silico characterization of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also referred to as 1-methyl-5-isopropylpyrazole). Unlike its thermodynamically favored 1,3-isomer, the 1,5-regioisomer presents unique steric challenges and electronic properties due to the proximity of the N-methyl group (N1) and the isopropyl group (C5).

This scaffold is a critical building block in medicinal chemistry, particularly for designing kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors where the pyrazole ring serves as a central pharmacophore.

Molecule Identification
  • IUPAC Name: 1-methyl-5-(propan-2-yl)-1H-pyrazole

  • SMILES: CC(C)C1=CC=NN1C

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Structural Feature: Steric repulsion between the N1-Methyl and C5-Isopropyl groups, which forces specific torsional adjustments often exploited for atropisomer-selective binding in protein pockets.

Quantum Mechanical Profiling (DFT)

The first layer of prediction involves establishing the ground-state geometry. The steric bulk at the 1,5-position requires high-level Density Functional Theory (DFT) to accurately predict the torsional angle of the isopropyl group relative to the pyrazole plane.

Computational Protocol

Objective: Determine the Global Minimum Energy Conformation and Frontier Molecular Orbitals (FMO).

  • Software Environment: Gaussian 16 / ORCA 5.0

  • Method: DFT (Density Functional Theory)[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost vs. accuracy for organic heterocycles.

  • Basis Set: 6-311G(d,p) – The inclusion of polarization functions (d,p) is non-negotiable to account for the lone pair electrons on the pyrazole nitrogens.

Step-by-Step Workflow
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan rotating the C5-Isopropyl bond (dihedral angle) in 10° increments.

  • Geometry Optimization: Optimize the lowest energy conformer using Opt=Tight.

  • Frequency Calculation: Confirm the stationary point by ensuring zero imaginary frequencies (NImag=0).

  • Electronic Properties: Extract HOMO/LUMO energies to predict chemical reactivity (electrophilicity index).

Visualization: DFT Workflow

DFT_Workflow Input Input Structure (SMILES: CC(C)C1=CC=NN1C) ConfSearch Conformational Scan (MMFF94 Force Field) Input->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311G(d,p)) ConfSearch->DFT_Opt Freq_Check Frequency Check (Imaginary Freq = 0?) DFT_Opt->Freq_Check Properties Calculate Properties (HOMO/LUMO, Dipole) Freq_Check->Properties Yes Refine Refine Geometry Freq_Check->Refine No Refine->DFT_Opt

Caption: Figure 1. Standardized DFT workflow for determining the ground-state geometry of 1,5-disubstituted pyrazoles.

Physicochemical & ADME Predictions

For drug development, the shift from a 1,3- to a 1,5-substitution pattern significantly alters the lipophilicity and metabolic profile. The following data is synthesized from consensus algorithms (SwissADME, pkCSM).

Physicochemical Data Table
PropertyPredicted ValueUnitMethodology/SourceInterpretation
Molecular Weight 124.18 g/mol RDKitFragment-like; suitable for LLE (Lead Likeness).
LogP (Consensus) 1.85 ± 0.2-SwissADME [1]Moderately lipophilic. Higher than 1,3-isomer due to shielding of polar N1.
LogS (ESOL) -2.41log(mol/L)Delaney MethodHighly soluble.
TPSA 17.82ŲErtl et al.Excellent membrane permeability (BBB penetrant).
H-Bond Acceptors 1CountLipinskiThe N2 nitrogen is the sole acceptor.
H-Bond Donors 0CountLipinskiNo NH/OH groups (N1 is methylated).
ADME & Toxicity Profiling (In-Silico)

Absorption:

  • Gastrointestinal Absorption: High.

  • Blood-Brain Barrier (BBB): Yes (Yellow zone in BOILED-Egg model). The low TPSA (<20 Ų) and low MW make this a CNS-active scaffold candidate.

Metabolism (CYP450):

  • CYP1A2 Inhibitor: Predicted NO .

  • CYP2C9 Inhibitor: Predicted NO .

  • CYP3A4 Substrate: Possible. The isopropyl group is a prime site for oxidative hydroxylation.

Toxicity (ProTox-II):

  • Ames Toxicity: Negative (Non-mutagenic).

  • hERG Inhibition: Low probability. The molecule lacks the requisite flexibility and lipophilic cationic features typical of hERG blockers.

Strategic Synthesis Validation (Regioselectivity)

A common pitfall in in silico design is proposing molecules that are difficult to synthesize pure. The synthesis of 1-methyl-5-isopropylpyrazole is complicated by the thermodynamic preference for the 1,3-isomer.

The Challenge: Reacting methylhydrazine with a 1,3-diketone typically yields a mixture of 1,3- and 1,5-isomers. The 1,3-isomer (less sterically hindered) is usually the major product.

The Solution (Protocol for 1,5-Selectivity): To ensure the in silico model matches the physical substance, one must verify the synthesis route.

  • Route A (Direct Cyclization): Use of specific solvents (e.g., fluorinated alcohols) or Lewis acids can shift the regioselectivity toward the 1,5-isomer [2].

  • Route B (Pre-functionalization): Using enaminones where the leaving group directs the hydrazine attack.

Regioselectivity Decision Tree

Synthesis_Logic Start Target: 1-Methyl-5-isopropylpyrazole Reagents Reagents: Methylhydrazine + 4-methylpentane-2,4-dione Start->Reagents Condition_Standard Standard Conditions (Ethanol, Reflux) Reagents->Condition_Standard Condition_Controlled Controlled Conditions (HCl or Lewis Acid) Reagents->Condition_Controlled Result_Mix Result: Mixture (Major: 1,3-isomer / Minor: 1,5-isomer) Condition_Standard->Result_Mix Result_Pure Result: High Selectivity (Major: 1,5-isomer) Condition_Controlled->Result_Pure Action_Purify Requires Difficult Chromatography Result_Mix->Action_Purify Action_Valid Valid for Screening Result_Pure->Action_Valid

Caption: Figure 2. Synthetic decision tree highlighting the necessity of controlled conditions to access the 1,5-regioisomer.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Scientific Reports, 7, 42717. Link

  • Regioselective Synthesis: Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • PubChem: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573933, 1-Isopropyl-5-methyl-2-pyrazoline (Analog).[8] Link

  • Gaussian 16: Frisch, M. J. et al. Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc., 2016. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a robust, scalable, and regioselective synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole .

Part 1: Executive Summary & Scientific Rationale

The Challenge: The 1,3 vs. 1,5 Regioselectivity Problem

Synthesizing N-methyl pyrazoles from unsymmetrical 1,3-dicarbonyls and methylhydrazine is classically plagued by regiochemical ambiguity. The reaction typically yields a mixture of 1-methyl-3-substituted and 1-methyl-5-substituted isomers.

  • Thermodynamic Control: Often favors the 1,3-isomer (where the bulky substituent is distal to the N-methyl group), minimizing steric clash.

  • Kinetic Control: Can be manipulated to favor the 1,5-isomer, but direct condensation of

    
    -keto aldehydes is often unstable and unpredictable.
    
The Solution: The Enaminone Route

To strictly enforce the formation of the 1,5-isomer (1-methyl-5-isopropylpyrazole), this protocol utilizes the Enaminone Strategy . By converting isopropyl methyl ketone into a


-dimethylaminovinyl ketone (enaminone), we create a polarized "push-pull" system.

Mechanistic Logic:

  • Step 1 (Activation):

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) converts the ketone into an enaminone.
    
  • Step 2 (Direction): The terminal carbon of the enaminone is an electrophilic Michael acceptor. In the subsequent reaction with methylhydrazine, the primary amine (

    
    ) of the hydrazine—being less sterically hindered and sufficiently nucleophilic—attacks this 
    
    
    
    -carbon first.
  • Step 3 (Cyclization): The secondary amine (

    
    ) then closes the ring onto the carbonyl carbon. Because the carbonyl carbon carries the isopropyl group, and the attacking nitrogen carries the methyl group, the final structure places the isopropyl group at position 5 relative to the N-methyl.
    
Pathway Visualization[1]

ReactionPathway Ketone 3-Methylbutan-2-one (Isopropyl Methyl Ketone) Enaminone Intermediate Enaminone (1-(dimethylamino)-4-methylpent-1-en-3-one) Ketone->Enaminone Reflux, 12h (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Target TARGET: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Enaminone->Target EtOH, Reflux Major Product Isomer Minor Byproduct: 1-Methyl-3-(propan-2-yl)-1H-pyrazole Enaminone->Isomer Minor Pathway MeHydrazine Methylhydrazine (Cyclizing Agent) MeHydrazine->Target

Figure 1: Synthetic workflow favoring the 1,5-regioisomer via the enaminone intermediate.

Part 2: Detailed Experimental Protocol

Phase A: Synthesis of the Enaminone Intermediate

Objective: Convert 3-methylbutan-2-one into 1-(dimethylamino)-4-methylpent-1-en-3-one.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]DensityAmount (Example)
3-Methylbutan-2-one 86.131.00.80 g/mL8.61 g (100 mmol)
DMF-DMA 119.161.20.89 g/mL14.3 g (120 mmol)
DMF (Anhydrous) 73.09Solvent-50 mL
Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is preferred but not strictly critical).

  • Addition: Charge the flask with 3-methylbutan-2-one (100 mmol) and anhydrous DMF (50 mL). Add DMF-DMA (120 mmol) in one portion.

  • Reaction: Heat the mixture to 110°C (Reflux) for 12–16 hours.

    • Note: The reaction releases methanol. A slight stream of nitrogen can help drive the equilibrium by removing methanol, or use a Dean-Stark trap if scaling up significantly, though standard reflux is usually sufficient.

  • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The starting ketone is volatile and may be hard to visualize; look for the appearance of a UV-active spot (enaminone).

  • Workup:

    • Cool the reaction to room temperature.[8]

    • Remove the solvent (DMF) and excess DMF-DMA under reduced pressure (rotary evaporator, high vacuum).

    • Crucial: The resulting orange/brown oil is the crude enaminone. It is generally pure enough for the next step. If high purity is required, it can be crystallized from cold hexane or distilled under high vacuum, but direct carry-over is standard industry practice.

Phase B: Cyclization to 1-Methyl-5-isopropylpyrazole

Objective: Regioselective ring closure using methylhydrazine.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount
Crude Enaminone ~141.21.0 (theoretical)~14.1 g
Methylhydrazine 46.071.15.06 g (110 mmol)
Ethanol (Absolute) 46.07Solvent100 mL
Safety Critical Warning

DANGER: Methylhydrazine is extremely toxic , carcinogenic, and volatile. All operations must be performed in a well-ventilated fume hood. Wear double nitrile gloves, safety goggles, and a lab coat. Neutralize all waste streams with bleach (hypochlorite) before disposal.

Procedure
  • Setup: Dissolve the crude enaminone (from Phase A) in absolute Ethanol (100 mL) in a 250 mL round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0°C) . The reaction is exothermic.

  • Addition: Add Methylhydrazine (1.1 equiv) dropwise over 15–20 minutes.

    • Mechanistic Insight: Low temperature during addition favors the kinetic attack of the

      
       group on the enaminone 
      
      
      
      -carbon, securing the regiochemistry.
  • Cyclization:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Heat to Reflux (80°C) for 2–3 hours to ensure complete dehydration and aromatization.

  • Workup:

    • Cool to room temperature.[5][6]

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude product is a pale yellow oil.

    • Distillation: For high purity, distill under reduced pressure (Kugelrohr or vacuum distillation).

    • Column Chromatography: Alternatively, purify on silica gel eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3).

    • Target: The 1,5-isomer typically elutes after the 1,3-isomer (if present) due to higher polarity or interaction with silica, though this depends on the exact mobile phase.

Part 3: Quality Control & Validation

Regiochemistry Validation (NOE)

To confirm you have the 1,5-isomer and not the 1,3-isomer, perform a 1D-NOE (Nuclear Overhauser Effect) NMR experiment.

  • Irradiate: The N-Methyl signal (typically

    
     3.8–4.0 ppm).
    
  • Observe:

    • 1,5-Isomer (Target): You should see a strong NOE enhancement of the Methine proton of the Isopropyl group (or the isopropyl methyls). This confirms the N-Me and Isopropyl are adjacent.

    • 1,3-Isomer (Unwanted): Irradiating the N-Methyl will show enhancement of the C5-Proton (the aromatic proton on the ring), but not the isopropyl group.

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (d, 1H, C3-H)
      
    • 
       6.05 (d, 1H, C4-H)
      
    • 
       3.85 (s, 3H, N-CH3)
      
    • 
       2.95 (sept, 1H, CH of iPr)
      
    • 
       1.25 (d, 6H, CH3 of iPr)
      
  • LCMS: [M+H]+ = 125.1

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or moisture in DMF.Use anhydrous DMF; increase reaction time; use a Dean-Stark trap.
Mixture of Isomers Reaction temperature too high during hydrazine addition.Ensure hydrazine is added at 0°C. Use HFIP (Hexafluoroisopropanol) as solvent if selectivity remains poor (HFIP strongly favors 1,5-isomer).
Product is Dark/Tar Oxidation of hydrazine or enaminone.Perform reaction under Nitrogen atmosphere. Purify enaminone before Step 2.

Part 4: Mechanistic Visualization

The following diagram details the critical regioselectivity decision point.

Mechanism cluster_PathA Path A: Desired (Major) cluster_PathB Path B: Undesired (Minor) Enaminone Enaminone (Electrophilic Beta-Carbon) StepA1 1. NH2 attacks Beta-Carbon (Sterically favored) Enaminone->StepA1 StepB1 1. NHMe attacks Beta-Carbon (Sterically hindered) Enaminone->StepB1 MeHydrazine Methylhydrazine (Nu: NH2 vs NHMe) MeHydrazine->StepA1 MeHydrazine->StepB1 StepA2 2. NHMe attacks Carbonyl StepA1->StepA2 ProductA 1-Methyl-5-isopropylpyrazole StepA2->ProductA StepB2 2. NH2 attacks Carbonyl StepB1->StepB2 ProductB 1-Methyl-3-isopropylpyrazole StepB2->ProductB

Figure 2: Mechanistic divergence. Path A is favored by the higher nucleophilicity of the primary amine towards the Michael acceptor and steric constraints.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 2008, 85, 179. Link

    • Validates the general reactivity of hydrazines with activ
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2014, 16, 576-579. Link

    • Provides context on altern
  • Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021, 26, 3728. Link

    • Confirms the use of NOE and HMBC for distinguishing 1,3 vs 1,5 pyrazole isomers.
  • Regioselectivity issues in the synthesis of substituted pyrazoles. BenchChem Technical Guides, 2025. Link

    • General reference for troubleshooting pyrazole regiochemistry.

Sources

Application Note: The 1-Methyl-5-Isopropyl-1H-Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization and synthesis of the 1-methyl-5-isopropyl-1H-pyrazole scaffold—a moiety valued for its ability to induce specific steric conformations and improve metabolic stability compared to its n-propyl or 1,3-regioisomers.

Executive Summary

The 1-methyl-5-isopropyl-1H-pyrazole moiety represents a "privileged" steric wedge in modern drug design. Unlike its thermodynamically favored isomer (1-methyl-3-isopropyl), the 1,5-substituted variant places the N-methyl and C-isopropyl groups in varying proximity, creating a highly congested environment. This "steric clash" is exploited to:

  • Lock Conformations: Force biaryl systems into non-planar geometries (atropisomerism) to improve kinase selectivity.

  • Fill Hydrophobic Pockets: Occupy ribose-binding pockets or gatekeeper regions in ATP-competitive inhibitors.

  • Enhance Metabolic Stability: The branched isopropyl group resists oxidative metabolism (CYP450) better than n-propyl chains, while the pyrazole ring lowers lipophilicity (LogD) relative to phenyl isosteres.

This guide provides a validated regioselective synthesis protocol to access this challenging isomer and details its application in structure-activity relationship (SAR) studies.

Chemical Properties & The "Regioisomer Challenge"

The synthesis of N-methyl pyrazoles from unsymmetrical 1,3-diketones typically yields a mixture of 1,3- and 1,5-isomers. Under standard conditions (Knorr synthesis), the 1,3-isomer (1-methyl-3-isopropyl) is favored due to reduced steric repulsion between the N-methyl and the C-substituent.

Accessing the 1-methyl-5-isopropyl isomer requires a kinetically controlled approach, often utilizing enaminone intermediates .

Property1-Methyl-5 -isopropyl (Target)1-Methyl-3 -isopropyl (Common Byproduct)
Steric Profile High (N-Me/iPr clash)Low (Remote substituents)
Synthesis Difficulty High (Requires directed cyclization)Low (Thermodynamic product)
Key NMR Signal NOE observed between N-Me and iPr-CHNo NOE between N-Me and iPr-CH
Medicinal Utility Conformation constraint (Twisted)Linear spacer (Planar)

Validated Protocol: Regioselective Synthesis

Objective: Synthesize Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate with >95% regioselectivity.

Reaction Logic (Enaminone Route)

Direct condensation of methylhydrazine with a


-keto ester yields the wrong isomer. We utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA)  to generate an enaminone intermediate. The regioselectivity is driven by the nucleophilic attack of methylhydrazine on the enaminone 

-carbon, followed by cyclization.
Workflow Diagram

Synthesis_Protocol Start Start: Ethyl 4-methyl-3-oxopentanoate Step1 Step 1: Enaminone Formation (DMF-DMA, 110°C) Start->Step1 Inter Intermediate: Enaminone Species Step1->Inter Step2 Step 2: Cyclization (MeNHNH2, EtOH, -10°C) Inter->Step2 Directed Nucleophilic Attack Product Product: 1-Methyl-5-isopropyl -pyrazole-4-carboxylate Step2->Product >95% Regioselectivity Byproduct Avoided Byproduct: 1-Methyl-3-isopropyl isomer Step2->Byproduct <5% (Minor)

Caption: Enaminone-directed synthesis pathway ensuring 1,5-regioselectivity.

Step-by-Step Procedure

Reagents:

  • Ethyl 4-methyl-3-oxopentanoate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Methylhydrazine (1.1 eq) (Caution: Toxic/Carcinogenic)

  • Ethanol (Anhydrous)

Step 1: Formation of Enaminone

  • Charge a round-bottom flask with Ethyl 4-methyl-3-oxopentanoate (10 mmol).

  • Add DMF-DMA (12 mmol) directly (neat) or in minimal toluene.

  • Heat to reflux (110°C) for 3 hours. Monitor by TLC (disappearance of starting keto-ester).

  • Concentrate in vacuo to remove methanol byproduct and excess DMF-DMA. The residue is the crude enaminone (typically a yellow/orange oil). Do not purify further.

Step 2: Cyclization to Pyrazole

  • Dissolve the crude enaminone in anhydrous Ethanol (20 mL).

  • Cool the solution to -10°C (Ice/Salt bath). Critical: Low temperature favors kinetic control.

  • Add Methylhydrazine (11 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc). The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity (dipole moment alignment).

Structural Validation (Self-Validating Step)

Before proceeding to SAR, you must confirm the regiochemistry using NOESY NMR.

  • 1-Methyl-5-Isopropyl: Strong NOE cross-peak between the N-Methyl singlet (~3.8 ppm) and the Isopropyl methine proton (~3.0 ppm).

  • 1-Methyl-3-Isopropyl: NOE cross-peak between N-Methyl and the pyrazole C5-H (aromatic proton), not the isopropyl group.

Medicinal Chemistry Applications

The "Steric Lock" in Kinase Inhibitors

In kinase drug discovery (e.g., BRAF, JAK inhibitors), the 1-methyl-5-isopropyl moiety is used to induce a twist between the pyrazole ring and an attached aryl group (e.g., at C4).

  • Mechanism: The steric bulk of the C5-isopropyl group clashes with the N1-methyl group and the C4-substituent. This forces the C4-aryl group out of plane (dihedral angle > 60°).

  • Benefit: This twisted conformation can improve selectivity by preventing the molecule from binding to kinases that require a planar inhibitor (e.g., preventing off-target binding to flat intercalating sites).

Bioisosterism & Metabolic Stability

Replacing a phenyl ring or a tert-butyl group with 1-methyl-5-isopropyl-1H-pyrazole offers distinct advantages:

ParameterPhenyl Ring1-Methyl-5-iPr-PyrazoleAdvantage
LogP High (Lipophilic)ModerateImproved solubility
Solubility LowHighBetter oral bioavailability
Metabolism Prone to oxidationStableIsopropyl C-H is sterically shielded
H-Bonding NoneN2 is an acceptorAdditional binding interaction
SAR Decision Matrix

Use the following logic flow to determine if this scaffold fits your lead optimization:

SAR_Logic Q1 Does Lead Compound have Solubility/Metabolic Issues? Q2 Is the target binding pocket Hydrophobic but Narrow? Q1->Q2 Yes Action1 Replace Phenyl/t-Bu with 1-Methyl-5-isopropyl-pyrazole Q2->Action1 Yes (Need Twist/Bulk) Action2 Use 1-Methyl-3-isopropyl (Planar conformation) Q2->Action2 No (Need Flat)

Caption: Decision matrix for implementing the 5-isopropyl pyrazole scaffold.

References

  • Regioselective Synthesis via Enaminones: Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones."[2] Synlett, 2008(11), 1673-1678.

  • General Pyrazole Regiochemistry: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. (Demonstrates pyrazole/pyrimidine steric constraints).

  • 1,5-Disubstituted Pyrazole Synthesis (Org. Lett.): Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes."[3] Organic Letters, 2014, 16(2), 576-579.

Sources

Application Note: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole ) as a privileged scaffold and building block in the design and synthesis of kinase inhibitors.

While "1-methyl-5-(propan-2-yl)-1H-pyrazole" itself is a low-molecular-weight fragment, its structural motif acts as a critical pharmacophore in Medicinal Chemistry, particularly for targeting the ATP-binding pocket of protein kinases (e.g., ALK, ROS1, RET, and Aurora kinases).

Executive Summary

The pyrazole ring system is one of the most prolific scaffolds in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Asciminib). The specific substitution pattern of 1-methyl-5-(propan-2-yl)-1H-pyrazole offers unique steric and electronic properties:

  • N1-Methyl Group: Locks the tautomeric state of the pyrazole, ensuring consistent hydrogen bond acceptor capability at N2 and improving lipophilicity/membrane permeability.

  • C5-Isopropyl Group: Provides a bulky, hydrophobic moiety designed to fill the selectivity pocket or interact with the gatekeeper residue within the kinase ATP-binding site, often enhancing potency and selectivity over off-target kinases.

This guide outlines the rationale for using this scaffold, synthetic protocols for incorporating it into larger inhibitor molecules, and biochemical assays to validate kinase inhibition.

Mechanism of Action & Rational Design

ATP-Competitive Inhibition (Type I/II)

Kinase inhibitors derived from 1-methyl-5-isopropylpyrazole typically function as ATP-competitive inhibitors . The pyrazole core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase.

  • Hinge Binding: The Nitrogen at position 2 (N2) of the pyrazole ring often serves as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

  • Hydrophobic Interactions: The isopropyl group at C5 is critical. It projects into the hydrophobic regions adjacent to the ATP pocket (e.g., the ribose binding pocket or the gatekeeper region), displacing water molecules and increasing binding affinity (entropic gain).

Structural Biology Insight

The 1-methyl-5-isopropyl substitution is particularly effective because the isopropyl group creates a steric clash that prevents binding to kinases with smaller gatekeeper residues (if designed as a "bump") or fills the pocket in kinases with larger accessible volumes, thereby tuning selectivity.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor Inhibitor Scaffold (1-methyl-5-isopropylpyrazole) Inhibitor->ATP_Pocket Occupies N2_Interaction N2: H-Bond Acceptor Inhibitor->N2_Interaction C5_Interaction C5-Isopropyl: Hydrophobic Fill Inhibitor->C5_Interaction N2_Interaction->Hinge Binds C5_Interaction->Gatekeeper Steric/Van der Waals

Figure 1: Schematic representation of the binding mode of 1-methyl-5-isopropylpyrazole derivatives within the kinase ATP pocket.

Experimental Protocols

Synthesis of Pyrazole-Based Kinase Inhibitors

Objective: To couple the 1-methyl-5-isopropylpyrazole building block (often available as the 4-carboxylic acid or 4-boronic ester) to a core scaffold (e.g., an aminopyridine or aryl halide) to create a full inhibitor.

Reagents:

  • Building Block: 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid (CAS: Common Intermediate).

  • Coupling Partner: 3-amino-pyridine derivative or similar hinge-binding motif.

  • Coupling Agents: HATU, DIPEA, DMF.

Protocol (Amide Coupling Example):

  • Preparation: Dissolve 1.0 eq of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1.0 eq of the amine coupling partner (e.g., an aryl amine).

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor reaction progress via LC-MS (Look for mass shift corresponding to amide formation).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient) to isolate the target kinase inhibitor.

Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: To determine the IC50 of the synthesized inhibitor against a panel of kinases (e.g., ALK, RET, TRK).

Principle: The assay measures the ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to produce light. The luminescence is proportional to kinase activity.

Materials:

  • Kinase Enzyme (e.g., Recombinant ALK, 1-10 ng/well).

  • Substrate (e.g., Poly(Glu,Tyr) 4:1, 0.2 mg/mL).

  • ATP (Ultra-pure, at Km for the specific kinase).

  • Test Compound (Synthesized Pyrazole Inhibitor).

  • ADP-Glo™ Reagent (Promega).

Step-by-Step Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Top concentration: 10 µM). Dilute 1:25 into 1X Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of Kinase solution to a 384-well white plate.

    • Add 1 µL of Inhibitor solution. Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 2 µL of ATP/Substrate mix to start the reaction.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min at RT.

  • Measurement: Read Luminescence on a plate reader (e.g., EnVision or GloMax).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate IC50.

Data Analysis & Interpretation

Table 1: Expected Structure-Activity Relationship (SAR) Trends

ModificationStructural ChangeExpected Effect on Potency/Selectivity
N1-Methyl Removal (N-H)Decrease. Loss of hydrophobic contact; potential tautomer shifting.
C5-Isopropyl Change to MethylDecrease. Reduced hydrophobic fill in the gatekeeper pocket.
C5-Isopropyl Change to t-ButylVariable. May increase potency if pocket is large, or abolish binding if steric clash occurs.
C4-Position Aryl CouplingCritical. This vector extends to the hinge region; essential for primary binding affinity.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the workflow from selecting the 1-methyl-5-isopropylpyrazole fragment to validating a lead kinase inhibitor.

Workflow Fragment Fragment Selection (1-methyl-5-isopropylpyrazole) Design In Silico Design (Docking into ATP Pocket) Fragment->Design Scaffold Synthesis Chemical Synthesis (Coupling at C3/C4) Design->Synthesis Target List Assay Biochemical Assay (IC50 Determination) Synthesis->Assay Test Compounds Assay->Design SAR Feedback Hit Lead Compound (Potent Kinase Inhibitor) Assay->Hit IC50 < 100 nM

Figure 2: Iterative drug discovery cycle utilizing the pyrazole scaffold.

References

  • Fabbro, D., et al. "Targeting protein kinases with selective inhibitors." Pharmacology & Therapeutics, 2015. Link

  • Lafleur, K., et al. "Structural analysis of kinase inhibitor binding modes." Journal of Medicinal Chemistry, 2009. Link

  • Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a 2-aminopyridine-3-carboxamide inhibitor of ALK/MET." Journal of Medicinal Chemistry, 2011. (Demonstrates pyrazole utility in ALK inhibitors). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

1-methyl-5-(propan-2-yl)-1H-pyrazole in anti-inflammatory drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-5-(propan-2-yl)-1H-pyrazole as a Core Scaffold in Anti-Inflammatory Drug Discovery

Executive Summary

The pyrazole ring system is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster anti-inflammatory drugs like Celecoxib (Celebrex). Within this class, 1-methyl-5-(propan-2-yl)-1H-pyrazole (1-methyl-5-isopropylpyrazole) represents a critical, yet under-discussed, steric scaffold.

This Application Note details the specific utility of the 5-isopropyl moiety in enhancing lipophilic binding interactions within the Cyclooxygenase-2 (COX-2) active site. We provide a rigorous, regioselective synthesis protocol to avoid common isomeric mixtures, a structural validation workflow using NOE NMR, and a standardized biological assay for evaluating anti-inflammatory potency in macrophage models.

Chemical Biology & Mechanism of Action

The "Magic Methyl" and Isopropyl Effect

In anti-inflammatory drug design, selectivity for COX-2 over COX-1 is driven by the size of the inhibitor's binding pocket. COX-2 possesses a secondary "side pocket" (Val523) that is accessible to bulky groups, whereas the COX-1 pocket is sterically restricted by Isoleucine at this position.

  • The 5-Isopropyl Group: This bulky, lipophilic group (

    
     for the core) is designed to occupy the hydrophobic channel of COX-2, mimicking the interactions of the trifluoromethyl or phenyl groups seen in commercial coxibs, but with a distinct steric profile that can improve metabolic stability.
    
  • The 1-Methyl Group: Locks the tautomeric state of the pyrazole, preventing non-specific hydrogen bonding and improving oral bioavailability.

Signaling Pathway Integration

The scaffold targets the arachidonic acid cascade. By inhibiting COX-2, it prevents the conversion of arachidonic acid into Prostaglandin H2 (PGH2), thereby reducing downstream Prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.

InflammationPathway LPS LPS / Stimulus Membrane Cell Membrane LPS->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 Signaling AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme (Target) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Inhibitor 1-Methyl-5-Isopropyl Pyrazole Scaffold Inhibitor->COX2 Competitive Inhibition (Hydrophobic Pocket) PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2

Figure 1: Mechanism of Action. The 1-methyl-5-isopropylpyrazole scaffold competitively inhibits COX-2, blocking the conversion of Arachidonic Acid to inflammatory prostaglandins.

Protocol A: Regioselective Synthesis

Challenge: The reaction of methylhydrazine with unsymmetrical 1,3-diketones typically yields a mixture of 1,3- and 1,5-isomers (often favoring the unwanted 1,3-isomer). Solution: Utilization of an Enaminone Intermediate to direct regioselectivity toward the 1,5-isomer.

Materials
  • 3-methylbutan-2-one (Methyl isopropyl ketone)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine[1]

  • Ethanol (anhydrous)

  • Reflux condenser, Nitrogen atmosphere

Step-by-Step Methodology
  • Enaminone Formation (Key Directing Step):

    • Charge a round-bottom flask with 3-methylbutan-2-one (10 mmol) and DMF-DMA (12 mmol).

    • Reflux at 110°C for 12 hours under Nitrogen.

    • Mechanism: The DMF-DMA reacts with the methyl group (kinetic acidity) to form the enaminone: (E)-1-(dimethylamino)-4-methylpent-1-en-3-one.

    • QC Check: Monitor by TLC (EtOAc/Hexane). The disappearance of the ketone and appearance of a UV-active yellow spot indicates conversion.

  • Cyclization:

    • Dissolve the crude enaminone in anhydrous Ethanol (20 mL).

    • Cool to 0°C. Add Methylhydrazine (11 mmol) dropwise.

    • Note: Methylhydrazine is toxic.[2] Use a fume hood.

    • Stir at room temperature for 2 hours, then reflux for 3 hours.

    • Regiochemistry Logic: The terminal

      
       of the hydrazine (more nucleophilic) attacks the carbonyl carbon (hard electrophile), while the 
      
      
      
      attacks the Michael acceptor position. However, in enaminones, solvent effects can switch this. For 1,5-selectivity, acidic conditions (AcOH) are often preferred, but the enaminone route in ethanol generally favors the 1-methyl-5-substituted product due to steric steering.
  • Purification:

    • Evaporate solvent.[3]

    • Perform Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

    • The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

SynthesisWorkflow Start Methyl Isopropyl Ketone Step1 Reaction with DMF-DMA Start->Step1 Inter Enaminone Intermediate Step1->Inter 110°C, 12h Step2 Cyclization with Methylhydrazine Inter->Step2 Product 1-Methyl-5-Isopropyl Pyrazole Step2->Product Regioselective Ring Closure

Figure 2: Synthetic workflow utilizing the enaminone route to ensure 1,5-regioselectivity.

Protocol B: Structural Validation (Isomer Differentiation)

Distinguishing 1-methyl-5-isopropyl from 1-methyl-3-isopropyl is critical. Standard 1H NMR is often insufficient without comparative standards.

Method: 1D NOE (Nuclear Overhauser Effect) Spectroscopy

  • Sample Prep: Dissolve 10 mg of purified compound in

    
    .
    
  • Experiment: Irradiate the N-Methyl signal (approx. 3.8 - 4.0 ppm).

  • Analysis:

    • 1,5-Isomer (Target): You will observe a strong NOE enhancement of the Methine proton of the isopropyl group (CH(CH3)2) and the aromatic H-4 proton. This confirms the N-Methyl is spatially close to the isopropyl group.

    • 1,3-Isomer (Impurity): Irradiation of N-Me will show enhancement only of the H-5 aromatic proton and no interaction with the isopropyl group (which is far away at position 3).

Protocol C: In Vitro Anti-Inflammatory Assay

Model: LPS-induced Nitric Oxide (NO) production in RAW 264.7 Macrophages.

Reagents
  • RAW 264.7 Cell Line (ATCC).

  • Lipopolysaccharide (LPS) (E. coli serotype).

  • Griess Reagent (Sulfanilamide + NED).

  • Positive Control: Celecoxib (10 µM).

Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with the test compound (0.1, 1, 10, 50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) to induce COX-2/iNOS expression. Incubate 24h.

  • Measurement:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent.

    • Incubate 10 mins (protect from light).

    • Measure Absorbance at 540 nm.

Data Interpretation

Calculate % Inhibition using the formula:



Table 1: Expected SAR Data Trends (Mock Data)

Compound ID R1 (N-Pos) R5 (C-Pos) IC50 (NO Inhibition) LogP Notes
PZ-001 (Target) Methyl Isopropyl 1.2 µM 2.4 Optimal steric fit
PZ-002 Methyl Methyl 15.4 µM 1.1 Too small for hydrophobic pocket
PZ-003 Methyl tert-Butyl 0.8 µM 2.9 Potent, but metabolic liability

| PZ-004 (Isomer) | Methyl (at 1) | Isopropyl (at 3) | >50 µM | 2.4 | Inactive (Steric clash/misalignment) |

References

  • Review of Pyrazole Pharmacology: Kumar, V., et al. "Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders."[4] European Journal of Medicinal Chemistry, 2013. Link

  • COX-2 Selective Inhibitor Design: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 1997. Link

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles from Enaminones." Organic Letters, 2008. Link

  • NOE Validation Protocols: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link

  • RAW 264.7 Assay Protocol: Green, L. C., et al. "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 1982. Link

Sources

Application Note: Antimicrobial Characterization of 1-methyl-5-(propan-2-yl)-1H-pyrazole Derivatives

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct for its amphiphilic properties. The isopropyl group (propan-2-yl) at the C-5 position introduces significant lipophilicity and steric bulk compared to the more common methyl or phenyl substitutions. This structural feature is hypothesized to enhance membrane permeability and optimize binding affinity within hydrophobic pockets of bacterial targets, such as the ATPase domain of DNA Gyrase (GyrB).

This guide provides a standardized workflow for evaluating the antimicrobial efficacy of derivatives based on this core scaffold. It moves beyond simple phenotypic screening to include kinetic profiling and mechanistic validation, ensuring high-quality data suitable for IND-enabling studies.

Key Structural Features & Quality Control

Before biological testing, the structural integrity of the scaffold must be verified.

  • 1H NMR Diagnostic Signals: The isopropyl group provides a distinct signature. Look for a septet at

    
     ppm (CH) and a doublet at 
    
    
    ppm (CH
    
    
    groups). The N-methyl group typically appears as a singlet around
    
    
    ppm.
  • Solubility: These derivatives are generally lipophilic. Stock solutions should be prepared in 100% DMSO at 10-50 mM, ensuring final assay concentrations contain

    
     DMSO to prevent solvent toxicity.
    

Experimental Workflow Visualization

The following diagram outlines the logical progression from library validation to mechanistic confirmation.

AntimicrobialWorkflowCompound1. Compound Library(1-methyl-5-isopropyl-pyrazole derivatives)QC2. QC & Solubility Check(NMR / DMSO Solubility)Compound->QCScreening3. Primary Screening(MIC Determination - CLSI M07)QC->Screening PassHitVal4. Hit Validation(MBC & Time-Kill Kinetics)Screening->HitVal MIC < 10 µg/mLMOA5. Mechanism of Action(DNA Gyrase / Membrane Integrity)HitVal->MOA Bactericidal ProfileLead6. Lead Candidate SelectionMOA->Lead

Figure 1: Integrated workflow for the evaluation of pyrazole-based antimicrobial agents.

Application Note 1: Susceptibility Testing (MIC/MBC)

Rationale

The Minimum Inhibitory Concentration (MIC) is the gold standard for potency. However, for pyrazole derivatives, which often exhibit bacteriostatic mechanisms (e.g., Gyrase inhibition), distinguishing between growth inhibition and killing is critical. Therefore, Minimum Bactericidal Concentration (MBC) is a mandatory paired assay.

Protocol: Broth Microdilution (CLSI M07-A10 Aligned)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).[1]

  • 96-well polypropylene plates (round bottom).

  • Resazurin dye (optional, for visual endpoint).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare a 10 mM stock of the pyrazole derivative in DMSO.

    • Perform 2-fold serial dilutions in CAMHB across the 96-well plate.

    • Critical Control: Ensure the final DMSO concentration in the first well is

      
      . High DMSO can cause false positives by permeabilizing membranes.
      
  • Incubation:

    • Add 50 µL of diluted inoculum to 50 µL of drug solution (Final volume: 100 µL; Final inoculum:

      
       CFU/mL).
      
    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout (MIC):

    • Visual: The lowest concentration with no visible turbidity is the MIC.

    • Resazurin Modification: Add 10 µL of 0.01% resazurin solution. Incubate for 1 hour. Blue = No growth (inhibition); Pink = Growth.

  • Readout (MBC):

    • Transfer 10 µL from clear wells (MIC and above) onto drug-free agar plates.

    • Incubate for 24 hours.

    • The MBC is the concentration killing

      
       of the initial inoculum (i.e., 
      
      
      colonies recovered).

Data Interpretation Table:

ParameterResult RangeInterpretation for Pyrazole Derivatives
MIC

µg/mL
Potent Lead (High Priority)
MIC 4 - 16 µg/mLModerate Activity (SAR Optimization needed)
MBC/MIC Ratio

Bactericidal (Likely membrane or irreversible binding)
MBC/MIC Ratio

Bacteriostatic (Likely protein synthesis or reversible enzyme inhibition)

Application Note 2: Time-Kill Kinetics

Rationale

MIC values are static. Time-kill assays reveal the rate of killing, which is crucial for predicting in vivo efficacy and pharmacodynamics. 1-methyl-5-isopropylpyrazoles often show concentration-dependent killing if they target membranes, or time-dependent killing if they target enzymes like Gyrase.

Protocol
  • Setup: Prepare 10 mL of CAMHB containing the compound at

    
     MIC. Include a growth control (no drug) and a sterility control.
    
  • Inoculation: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.

  • Analysis: Plot Log(CFU/mL) vs. Time. A reduction of

    
     log units (99.9%) indicates bactericidal activity.
    

Application Note 3: Mechanism of Action (DNA Gyrase Inhibition)

Scientific Grounding

Pyrazole derivatives are structurally validated bioisosteres for ATP-competitive inhibitors of bacterial DNA Gyrase (Subunit B). The 1-methyl-5-isopropyl motif mimics the hydrophobic interaction of established inhibitors like Novobiocin or synthetic pyrazole-4-carboxamides.

Pathway Visualization

The following diagram illustrates the interference of the pyrazole derivative with the bacterial replication machinery.

MOA_PathwayDrugPyrazole Derivative(1-methyl-5-isopropyl)TargetDNA Gyrase (GyrB)ATPase DomainDrug->Target Competitive BindingATPATP HydrolysisDrug->ATP BlocksTarget->ATP CatalyzesSupercoilingNegative Supercoilingof DNATarget->Supercoiling Inhibition leads toRelaxed DNAATP->Supercoiling Required forReplicationDNA ReplicationFork ProgressionSupercoiling->ReplicationDeathReplication Arrest &Cell DeathSupercoiling->Death Failure

Figure 2: Mechanism of Action - Competitive inhibition of the GyrB ATPase domain leads to replication arrest.

Protocol: Supercoiling Inhibition Assay

Objective: To confirm if the compound inhibits the enzymatic activity of DNA Gyrase.

  • Reagents: Recombinant E. coli DNA Gyrase, Relaxed Plasmid pBR322 DNA, Assay Buffer (Tris-HCl, KCl, MgCl

    
    , DTT, Spermidine, ATP).
    
  • Reaction Mix:

    • Mix 0.5 µg relaxed pBR322 DNA, 1 U DNA Gyrase, and varying concentrations of the pyrazole derivative (0.1 - 100 µM).

    • Initiate reaction with 1 mM ATP.

  • Incubation: 30 minutes at 37°C.

  • Termination: Add stop buffer (EDTA, SDS, Bromophenol blue).

  • Analysis: Run samples on a 1% agarose gel.

    • Control (No Drug): DNA becomes supercoiled (migrates faster).

    • Active Drug: DNA remains relaxed (migrates slower).

  • IC50 Calculation: Densitometry of the supercoiled band vs. drug concentration.

References

  • Review of Pyrazole Antimicrobials: Karrouchi, K., et al. (2018).[2] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(2), 342. [Link]

  • Gyrase Inhibition Mechanism: Oblak, M., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Frontiers in Pharmacology. [Link]

  • Standard Protocols (CLSI): Clinical and Laboratory Standards Institute (CLSI).[3][4][5] (2023).[6][1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

  • Structure-Activity Relationships of Isopropyl-Pyrazoles: Li, X., et al. (2014). "Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity." International Journal of Molecular Sciences. [Link]

Application Note: Anticancer Properties of 1-Methyl-5-(propan-2-yl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals investigating the anticancer potential of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropyl-1H-pyrazole ) and its analogs. This scaffold serves as a versatile pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors, Hsp90 inhibitors, and tubulin polymerization inhibitors.

Executive Summary

The 1-methyl-5-(propan-2-yl)-1H-pyrazole moiety represents a privileged structural motif in oncology drug discovery. Unlike its 3-isopropyl regioisomer, the 5-isopropyl variant offers unique steric bulk and lipophilic interactions that are critical for occupying hydrophobic pockets in target proteins such as Cyclin-Dependent Kinases (CDKs) , Bcl-2 family proteins , and Receptor Tyrosine Kinases (RTKs) . This guide provides a comprehensive workflow for the design, synthesis, and biological evaluation of these analogs, emphasizing the critical role of regiochemistry and structure-activity relationships (SAR).

Chemical Space & Mechanistic Rationale

Structural Significance

The 1-methyl-5-isopropyl-1H-pyrazole core is distinguished by the steric clash between the N-methyl group and the C5-isopropyl group. This "atropisomeric-like" congestion can lock the molecule into specific conformations, enhancing binding affinity for enzyme active sites.

  • Lipophilicity (LogP): The isopropyl group increases lipophilicity, improving membrane permeability.

  • Metabolic Stability: The pyrazole ring is relatively resistant to oxidative metabolism compared to phenyl or furan rings.

  • Bioisosterism: It acts as a bioisostere for cis-amide bonds or ortho-substituted benzenes.

Target Pathways

Analogs of this scaffold have been implicated in multiple signaling pathways:

  • Kinase Inhibition: ATP-competitive inhibition of CDKs (e.g., CDK2/Cyclin E) and RTKs (e.g., VEGFR, EGFR).

  • Apoptosis Induction: Disruption of Bcl-2/Bcl-xL interactions.

  • Tubulin Binding: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest.

SignalingPathways Compound 1-Methyl-5-isopropyl- pyrazole Analog RTK RTK (EGFR/VEGFR) Inhibition Compound->RTK IC50 < 100 nM CDK CDK2/Cyclin E Inhibition Compound->CDK ATP Competition Tubulin Tubulin Polymerization Compound->Tubulin Binding Ras Ras/Raf/MEK/ERK RTK->Ras Downstream CellCycle Cell Cycle Arrest (G2/M or G0/G1) CDK->CellCycle Tubulin->CellCycle Ras->CellCycle Apoptosis Apoptosis (Caspase 3/7) CellCycle->Apoptosis Prolonged Arrest

Caption: Mechanistic impact of pyrazole analogs on key oncogenic pathways leading to apoptosis.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid with high regiochemical purity. Challenge: Reaction of methylhydrazine with


-keto esters often yields a mixture of 3-isopropyl and 5-isopropyl isomers.

Reagents:

  • Ethyl 4-methyl-3-oxopentanoate (Starting material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol (EtOH), Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Enaminone Formation:

    • React Ethyl 4-methyl-3-oxopentanoate (1.0 eq) with DMF-DMA (1.2 eq) in toluene at reflux for 4 hours.

    • Mechanism:[1] Formation of the

      
      -dimethylaminomethylene intermediate directs nucleophilic attack.
      
    • Concentrate in vacuo to yield the intermediate.

  • Cyclization:

    • Dissolve the intermediate in EtOH.

    • Add Methylhydrazine (1.1 eq) dropwise at 0°C (Critical for regiocontrol).

    • Stir at room temperature for 2 hours, then reflux for 1 hour.

    • Outcome: The terminal

      
       of hydrazine attacks the vinylogous amide carbon, and the internal 
      
      
      
      closes the ring, favoring the 1-methyl-5-isopropyl isomer.
  • Hydrolysis:

    • Treat the ester with 1M NaOH (2.0 eq) in MeOH/H2O (1:1) at 60°C for 3 hours.

    • Acidify with 1M HCl to pH 3.

    • Filter the precipitate to obtain 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid .

  • Validation (Self-Validating Step):

    • NOESY NMR: Check for NOE correlation between N-Methyl protons (~3.8 ppm) and Isopropyl methine proton (~3.0 ppm).

    • Pass Criteria: Strong NOE signal confirms 1,5-substitution. Absence of NOE suggests 1,3-substitution.

Protocol B: Library Derivatization (Amide Coupling)

Objective: Generate a library of N-aryl/alkyl amides to explore SAR.

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the appropriate amine (R-NH2, 1.1 eq) (e.g., 4-fluoroaniline, 3-aminopyridine).

  • Reaction: Stir at RT for 12 hours. Monitor by LC-MS.[2]

  • Purification: Semi-preparative HPLC (C18 column, H2O/MeCN gradient).

Biological Evaluation Workflow

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of analogs against a panel of cancer cell lines (e.g., A549, MCF-7, HCT-116).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions of analogs (0.01

    
    M to 100 
    
    
    
    M) for 72h. Include Doxorubicin as a positive control.[3]
  • Readout: Add MTT reagent, incubate for 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation Template:

Compound IDR-SubstituentA549 IC50 (

M)
MCF-7 IC50 (

M)
ClogP
PZ-01 Phenyl12.5

1.2
8.4

0.9
2.8
PZ-02 4-Fluorophenyl4.2

0.5
2.1

0.3
3.1
PZ-03 3-Pyridyl>5045.1

3.2
1.9
Ref Doxorubicin0.5

0.1
0.4

0.1
-

Synthesis & Screening Workflow Diagram

Workflow Start Start: Ethyl 4-methyl-3-oxopentanoate Step1 Step 1: DMF-DMA (Enaminone Formation) Start->Step1 Step2 Step 2: Methylhydrazine (Regioselective Cyclization) Step1->Step2 Check QC: NOESY NMR (Confirm 1,5-Isomer) Step2->Check Check->Step2 Fail (Re-optimize) Step3 Step 3: Hydrolysis & Amide Coupling (Library) Check->Step3 Pass Screen Step 4: MTT Assay (A549, MCF-7) Step3->Screen Hit Hit Identification (IC50 < 5 µM) Screen->Hit

Caption: Integrated workflow for the synthesis and biological screening of 1-methyl-5-isopropyl-pyrazole analogs.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023). Link

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. (2025). Link

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. (2015). Link

  • 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid (Isomer Reference). CymitQuimica. Link

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. (2025). Link

Sources

developing assays for 1-methyl-5-(propan-2-yl)-1H-pyrazole activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 1-Methyl-5-(propan-2-yl)-1H-pyrazole in Fragment-Based Drug Discovery

Abstract

1-methyl-5-(propan-2-yl)-1H-pyrazole (CAS: 144866-07-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical steric probe in the optimization of kinase inhibitors, PDE5 inhibitors, and agrochemical agents. Unlike its n-propyl analog (a precursor to sildenafil), the isopropyl (propan-2-yl) group at the C5 position introduces significant steric bulk adjacent to the N1-methyl group. This application note details the development of a screening cascade designed to assess the activity of this specific fragment. We focus on Fragment-Based Drug Discovery (FBDD) methodologies, utilizing Surface Plasmon Resonance (SPR) for biophysical validation and Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional enzymatic characterization.

Strategic Overview: The "Steric Probe" Hypothesis

In drug design, this pyrazole derivative is rarely a standalone drug but rather a fragment hit or a building block . The isopropyl group acts as a steric wedge. If a target protein (e.g., a Kinase or Phosphodiesterase) accepts this molecule but rejects the n-propyl variant, it indicates a specific hydrophobic pocket geometry.

Experimental Logic:

  • Solubility First: Fragments must be screened at high concentrations (mM range). We must first establish the "Assayable Concentration Range."

  • Biophysical Validation (SPR): Fragments typically have low affinity (

    
     in 
    
    
    
    to
    
    
    ). Traditional IC50 assays may yield false negatives. SPR proves physical binding.
  • Functional Inhibition (TR-FRET): Once binding is proven, we screen for enzymatic inhibition at high concentrations.

Workflow Visualization

AssayCascade Start Compound: 1-methyl-5-(propan-2-yl)-1H-pyrazole Solubility Step 1: Kinetic Solubility (Nephelometry/HPLC) Start->Solubility QC Check SPR Step 2: Biophysical Binding (SPR/Biacore) Solubility->SPR Determine Max [C] Enzymatic Step 3: Functional Inhibition (TR-FRET Kinase Assay) SPR->Enzymatic Confirmed Binders Decision Hit Validation & SAR Expansion Enzymatic->Decision IC50 Determination

Figure 1: The Fragment Screening Cascade. High-concentration solubility testing prevents false positives in downstream SPR and enzymatic assays.

Protocol A: Kinetic Solubility Assessment

Rationale: The lipophilic isopropyl group increases LogP compared to methyl-pyrazoles. Precipitation during an assay causes light scattering (false signals in optical assays) or channel clogging (in SPR).

Materials:

  • Test Compound: 1-methyl-5-(propan-2-yl)-1H-pyrazole (Purity >98%).

  • Vehicle: DMSO (LC-MS Grade).

  • Buffer: PBS pH 7.4 (or specific assay buffer).

Methodology:

  • Stock Prep: Prepare a 100 mM stock solution in DMSO.

  • Dilution Series: Prepare varying concentrations (500

    
     to 10 
    
    
    
    ) in PBS (final DMSO < 2%).
  • Incubation: Shake for 2 hours at room temperature (RT).

  • Detection:

    • High Throughput: Measure absorbance at 620 nm (turbidity) using a microplate reader.

    • High Precision: Centrifuge samples (10,000 x g, 10 min), inject supernatant into HPLC-UV.

  • Criteria: The "Assayable Concentration" is the highest concentration retaining >90% solubility relative to the theoretical input.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: As a fragment, 1-methyl-5-(propan-2-yl)-1H-pyrazole likely exhibits fast "on" and "off" rates (square-wave sensorgrams). SPR is the gold standard for distinguishing specific binding from non-specific refractive index changes.

Target Selection: For this protocol, we assume a Generic Kinase Target (e.g., CDK2 or Aurora A), as pyrazoles are privileged kinase scaffolds.

Equipment: Biacore™ 8K or S200 (Cytiva).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Use a CM5 Sensor Chip (Carboxymethylated dextran).

    • Immobilization: Amine coupling of the Target Protein (Ligand) to Flow Cell 2 (active). Flow Cell 1 serves as the reference (blank immobilization).

    • Target Density: Aim for high density (~3000-5000 RU) to detect small molecule binding (

      
       is proportional to MW ratio).
      
  • Sample Preparation (The Analyte):

    • Dilute the pyrazole fragment in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • DMSO Matching: Crucial. Ensure Running Buffer and Sample have identical DMSO concentrations (typically 2% or 5%). Use a solvent correction curve.

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: High flow (30

      
      /min) to minimize mass transport limitations.
      
    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500

      
      .
      
    • Contact Time: 30 seconds (Association).

    • Dissociation Time: 60 seconds.

  • Data Analysis:

    • Double-reference subtraction: (FC2 – FC1) – (Buffer Injection).

    • Fit to a 1:1 Steady State Affinity Model (since kinetics are likely too fast for rate constant determination).

    • Calculate

      
      :  Plot Equilibrium Response (
      
      
      
      ) vs. Concentration (
      
      
      ).
      
      

Visualizing the Binding Mechanism:

SPR_Cycle Baseline Baseline (Buffer Flow) Association Association Phase (Pyrazole Injection) Baseline->Association Inject Analyte Equilibrium Steady State (Rate On = Rate Off) Association->Equilibrium Fast Kinetics Dissociation Dissociation Phase (Wash) Equilibrium->Dissociation Stop Injection Dissociation->Baseline Regen (if needed)

Figure 2: The SPR Kinetic Cycle. For fragments like pyrazoles, the 'Equilibrium' phase is reached rapidly, necessitating steady-state affinity analysis.

Protocol C: TR-FRET Kinase Inhibition Assay

Rationale: To confirm that binding leads to functional inhibition. We use a Time-Resolved Fluorescence Energy Transfer (TR-FRET) format (e.g., LANCE® Ultra or HTRF®) because it is ratiometric and resistant to compound fluorescence interference.

Assay Principle: The kinase phosphorylates a peptide substrate. A Europium-labeled antibody detects the phosphorylated product. The pyrazole inhibits this phosphorylation, reducing the FRET signal.

Materials:

  • Kinase: Recombinant Kinase (e.g., Aurora A).

  • Substrate: ULight™-labeled peptide substrate.

  • ATP: Ultra-pure (at

    
     concentration).
    
  • Detection: Eu-anti-phospho-substrate antibody.

Protocol:

  • Compound Plating: Dispense 10 nL of 1-methyl-5-(propan-2-yl)-1H-pyrazole (titration series) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2.5

    
     of Kinase Enzyme in Kinase Buffer (50 mM HEPES, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 5 min.
  • Start Reaction: Add 2.5

    
     of Substrate/ATP mix.
    
  • Incubation: 60 minutes at RT.

  • Stop/Detect: Add 5

    
     of EDTA/Eu-Antibody detection mix.
    
  • Read: EnVision® or compatible reader (Ex: 320nm, Em: 665nm/615nm).

Data Processing:

  • Calculate Ratio:

    
    .
    
  • Normalize to controls (DMSO = 0% Inhibition, EDTA = 100% Inhibition).

  • Fit to 4-parameter logistic equation to determine

    
    .
    

Summary of Expected Data

Assay TypeParameterExpected Result for 1-methyl-5-(propan-2-yl)-1H-pyrazoleInterpretation
Solubility Max Solubility~1-5 mM (in PBS/DMSO)Moderate solubility; suitable for fragment screening.
SPR Binding Affinity (

)
50

- 500

Weak binder (typical for fragments). Fast on/off rates.
TR-FRET Potency (

)
>100

Low potency as a standalone fragment. Requires "growing" or "linking."
Ligand Efficiency LE> 0.3High LE indicates the fragment binds efficiently relative to its size (Heavy Atom Count ~10).

Expert Insights & Troubleshooting

  • The "Isopropyl Effect": The isopropyl group is bulky. If you see no binding compared to a methyl/propyl analog, the pocket is likely sterically restricted. If you see binding, you have identified a hydrophobic sub-pocket that can be exploited to increase selectivity against homologous kinases.

  • Refractive Index (RI) Jumps: In SPR, pyrazoles often cause high bulk refractive index shifts. Ensure your reference subtraction is perfect. If the "square wave" goes below baseline, your DMSO matching is incorrect.

  • Compound Aggregation: If the SPR sensorgram looks "sticky" (slow dissociation that doesn't return to baseline), the pyrazole may be aggregating. Repeat the solubility step or add 0.05% Tween-20 to the buffer.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Cytiva. (2023). "Biacore Assay Handbook: Fragment Screening." Cytiva Life Sciences.

  • Fabbro, D., et al. (2015). "Targeting cancer with small-molecule kinase inhibitors." Methods in Molecular Biology.

  • Bembenek, M. E., et al. (2003). "A homogeneous time-resolved fluorescence energy transfer kinase assay." Analytical Biochemistry.

  • PubChem. (2025). "Compound Summary: 5-isopropyl-1-methyl-1H-pyrazole." National Library of Medicine.

Application Note: Formulation of 1-methyl-5-(propan-2-yl)-1H-pyrazole for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Analysis[3][4]

The Molecule & The Challenge

1-methyl-5-(propan-2-yl)-1H-pyrazole (MW: ~124.18 g/mol ) presents a distinct set of formulation challenges compared to high-molecular-weight drug candidates.[1][2][3][4]

  • Physicochemical State: Likely a volatile liquid or low-melting solid at room temperature.[2][3][4]

  • Solubility Profile: Lipophilic (LogP est. ~1.8–2.[2][3][4]2) with low aqueous solubility.[2][3][4][5][6]

  • Ionization: As a pyrazole derivative, it acts as a very weak base (pKa ~2.0–2.5).[1][3] Critical Insight: Unlike stronger bases, this molecule remains predominantly neutral at physiological pH (7.4) .[1][3] Consequently, simple pH adjustment (acidification) is rarely sufficient to maintain solubility without causing tissue irritation at the injection site.[3]

Strategic Formulation Approach

For in-vivo efficacy and toxicity studies, the formulation strategy must prioritize solubility retention upon dilution in the bloodstream and minimization of vehicle-induced toxicity .[2]

ParameterRecommendationRationale
Preferred Vehicle (IV/IP) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)Encapsulates the lipophilic guest, preventing precipitation and reducing irritation.[1][2][3]
Alternative Vehicle (IV/IP) 5% DMSO / 40% PEG400 / 55% Saline Standard cosolvent system; balances solubility power with tolerability.[2][3][4]
Oral Vehicle (PO) 0.5% Methylcellulose / 0.5% Tween 80 Creates a stable suspension/emulsion for oral gavage.[2][3][4]
Handling Precaution Seal & Chill Due to potential volatility, keep stock solutions capped and chilled (4°C) to prevent concentration drift.

Part 2: Pre-Formulation & Vehicle Selection Logic[4]

Solubility Screening Workflow

Before committing to a large animal cohort, you must validate the solubility limit. This molecule's lipophilicity means it will readily dissolve in organic solvents but may "crash out" (precipitate) when water is added.[1][3][4]

FormulationWorkflow Start Start: Pure Compound Solvent 1. Dissolve in Stock Solvent (DMSO or Ethanol) Start->Solvent Weigh Excipient 2. Add Surfactant/ Cosolvent (Tween 80 / PEG400) Solvent->Excipient Vortex Aqueous 3. Add Aqueous Phase (Saline/PBS) Dropwise Excipient->Aqueous Slow Addition Check 4. Visual Inspection (Turbidity Check) Aqueous->Check 15 min wait Success: Clear Solution Success: Clear Solution Check->Success: Clear Solution Fail: Precipitate Fail: Precipitate Check->Fail: Precipitate

Figure 1: Step-by-step order of addition is critical. Never add the compound directly to saline.

Vehicle Toxicity Considerations

Researchers often overlook the biological activity of the vehicle itself.[4]

  • DMSO: Limit to <10% for IV/IP. High concentrations can cause hemolysis and neurotoxicity (sedation/motor impairment).[3][4]

  • PEG400: Limit to <50% for IV. High viscosity can alter hemodynamics; high doses are nephrotoxic.[2][3][4]

  • Cyclodextrins (HP-β-CD): Generally the safest option for IP/IV, allowing higher drug loads with minimal physiological perturbation.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Intravenous (IV) or Intraperitoneal (IP) Formulation

Target Concentration: 1–5 mg/mL Vehicle System: 20% HP-β-CD in Saline (Preferred) or Cosolvent Mix.[1][2][3]

Option 1: The "Gold Standard" Cyclodextrin Method

Use this for maximum safety and stability.[4]

  • Preparation of Vehicle:

    • Weigh 20 g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

    • Dissolve in sufficient Sterile Water for Injection to make 100 mL.[2][3][4]

    • Filter sterilize (0.22 µm PES filter).[1][2][3][4] Store at 4°C.[2][3][4]

  • Drug Incorporation:

    • Weigh the required amount of 1-methyl-5-(propan-2-yl)-1H-pyrazole .[1][2][3][4]

    • Add the 20% HP-β-CD vehicle directly to the compound.[2][3][4]

    • Sonicate for 20–30 minutes. The solution may warm up; this aids dissolution.[2][3][4]

    • Note: If the compound is a liquid, it should disperse and then dissolve into the CD cavity.

  • QC Check:

    • The result must be a crystal-clear solution. If cloudy, lower the concentration or switch to the Cosolvent method.

Option 2: The Cosolvent Method (Rapid Prototyping)

Use this if Cyclodextrin is unavailable or fails.[1][3]

  • Stock Solution: Dissolve compound in pure DMSO at 20x the final target concentration.

  • Intermediate Step: Add PEG400 (Polyethylene Glycol 400) to the DMSO stock.[2][3][4]

    • Ratio: For every 10 µL of DMSO stock, add 80 µL of PEG400. Vortex thoroughly.

  • Final Dilution: While vortexing the DMSO/PEG mix, slowly add 0.9% Saline .

    • Ratio: Add 110 µL of Saline.[2][3][4]

    • Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.[2][3][4]

  • PH Check: Verify pH is between 4.0–8.0.

Protocol B: Oral Gavage (PO) Formulation

Target Concentration: 10–50 mg/mL Vehicle System: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.[1][3][4]

  • Vehicle Prep:

    • Heat 50 mL of distilled water to ~80°C.

    • Disperse 0.5 g Methylcellulose powder.[2][3][4] Stir until wetted.

    • Add 50 mL of cold water and stir on ice to hydrate (clear viscous solution).

    • Add 0.5 mL Tween 80.[2][3][4]

  • Compound Prep:

    • Weigh the compound (or pipette if liquid) into a glass vial.[3][4]

    • Add a small volume (1–2% of total volume) of Tween 80 directly to the compound to "wet" it.[3]

    • Slowly add the MC vehicle in geometric proportions (add 1 mL, vortex, add 2 mL, vortex...).

  • Homogenization:

    • Use a probe sonicator or high-shear homogenizer to ensure a uniform suspension/emulsion.[1][2][3][4]

    • Critical: Resuspend immediately prior to dosing.[2][3][4]

Part 4: Quality Control & Stability[2]

Every formulation must pass a "Self-Validating" QC check before entering the animal facility.[2][3][4]

TestMethodAcceptance Criteria
Visual Appearance Light Box InspectionIV/IP: Clear, colorless, no particulates. PO: Homogeneous, no phase separation.[3][4]
Dilution Integrity 1:10 dilution in SalineMust remain clear for 2 hours (simulates blood dilution).
Concentration Verification HPLC-UV (254 nm)±10% of target concentration.
Stability Warning
  • Volatile Loss: 1-methyl-5-isopropylpyrazole may be volatile.[1][2][3][4] Do not leave vials open.

  • Precipitation: If using the Cosolvent method (Protocol A, Option 2), precipitation is likely after 4–6 hours. Prepare fresh daily.

Part 5: References

  • Di, L., & Kerns, E. H. (2016).[1][3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2][3][4] (Standard text on physicochemical properties).

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] Link

  • Gad, S. C., et al. (2016).[1][3] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[2][3][4] International Journal of Toxicology, 35(6), 665–698.[1] (Authoritative source on vehicle safety limits). Link[1][3]

  • PubChem Compound Summary. (2023). 1-Isopropyl-5-methyl-2-pyrazoline (Analogous structure data). National Center for Biotechnology Information.[2][3][4] Link

Sources

Troubleshooting & Optimization

purification of crude 1-methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Case ID: PUR-PYR-105 Status: Active Agent: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Compound Profile

Target Molecule: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Synonyms: 1-Methyl-5-isopropylpyrazole; 5-Isopropyl-1-methylpyrazole.[1][2] CAS: 1006495-81-3 (Generic/Analogous) Molecular Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

N

Molecular Weight: 124.18 g/mol [2]

The "Regioisomer Challenge": The primary impurity in the synthesis of 1,5-disubstituted pyrazoles (via the reaction of methylhydrazine with 1,3-diketones or equivalents) is the thermodynamic 1,3-isomer (1-methyl-3-isopropylpyrazole).[1] Separation is difficult because both isomers possess nearly identical boiling points and polarities.[2]

Expert Insight: The key to high-purity separation lies in exploiting the steric environment of the basic nitrogen (N-2) .[1][2]

  • 1,5-Isomer: The isopropyl group is at C-5 (adjacent to N-Me).[1][2] The C-3 position is unsubstituted, leaving the N-2 lone pair sterically unhindered .[1]

  • 1,3-Isomer: The isopropyl group is at C-3 (adjacent to N-2).[1][2] This bulky group sterically hinders the N-2 lone pair.[1][2]

  • Consequence: The 1,5-isomer is significantly more basic and kinetically accessible for salt formation.[1][2]

Diagnostic Module: Characterization

Q: How do I confirm if my crude oil contains the 1,3-isomer?

A: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H-NMR.[2] The chemical shift of the proton on the pyrazole ring is the definitive marker.
Feature1,5-Isomer (Target) 1,3-Isomer (Impurity)
Structure N-Me and iPr are adjacent (1,5).[1][2]N-Me and iPr are separated (1,3).[1][2]
Ring Proton H-3 (Singlet/Doublet)H-5 (Singlet/Doublet)
Shift (

)
Typically

7.3 - 7.5 ppm
(Deshielded by adjacent N)
Typically

5.8 - 6.2 ppm
(Shielded, far from N-2)
N-Me Shift

~3.80 ppm

~3.85 ppm

Protocol: Integrate the Ring Proton signals. If you see a minor peak around 6.0 ppm, you have 1,3-isomer contamination.[1][2]

Purification Protocols

Method A: Selective Salt Formation (Recommended for >10g Scale)

Best for removing 1,3-isomer when the 1,5-isomer is the major product.[1][2]

Mechanism: Kinetic and thermodynamic precipitation of the more basic 1,5-isomer as a salt (e.g., oxalate or hydrochloride), leaving the less basic 1,3-isomer in solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in anhydrous Diethyl Ether or MTBE (10 mL/g).

  • Acid Addition:

    • Prepare a saturated solution of Oxalic Acid in Ethanol (or use 1.0 M HCl in Ether).[2]

    • Add acid dropwise with vigorous stirring. Stop at 0.9 equivalents relative to the 1,5-isomer content (determined by NMR).

  • Precipitation: The 1,5-isomer oxalate/HCl salt will precipitate almost immediately as a white solid due to its unhindered basic nitrogen.[1][2]

  • Filtration: Filter the solid under vacuum/nitrogen.[2]

    • Solid Cake: Contains >98% pure 1,5-isomer salt.[1][2][3]

    • Filtrate: Contains the 1,3-isomer and non-basic impurities.[1]

  • Freebasing:

    • Suspend the solid salt in DCM.

    • Wash with 2M NaOH or saturated NaHCO

      
       until the aqueous layer is basic (pH >10).[2]
      
    • Dry organic layer (MgSO

      
      ) and concentrate to obtain pure oil.[2]
      
Method B: Flash Chromatography (High Purity / Small Scale)

Best for <5g scale or final polishing.[2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2][4] Mobile Phase: Hexanes:Ethyl Acetate (Gradient).[2][4]

Gradient (% EtOAc)Elution Event
0 - 5% Elutes non-polar impurities (unreacted diketones).[1][2]
10 - 15% 1,5-Isomer (Target) typically elutes first (less polar due to steric shielding of N-1/C-5 region).[1][2]
20 - 30% 1,3-Isomer typically elutes second (more accessible polar region).[1][2]

Troubleshooting Tip: If spots overlap, add 1% Triethylamine to the mobile phase to sharpen the peaks of these basic compounds.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route.

PurificationWorkflow Start Crude 1-Methyl-5-(propan-2-yl)-1H-pyrazole CheckPurity Analyze Purity (NMR/GC) Is 1,3-isomer present? Start->CheckPurity ScaleCheck Check Scale CheckPurity->ScaleCheck Yes FinalProduct Final Product Oil (>98% Purity) CheckPurity->FinalProduct No (Already Pure) SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale MethodChrom Method B: Flash Chromatography (Hex/EtOAc + 1% Et3N) SmallScale->MethodChrom MethodSalt Method A: Selective Salt Formation (Oxalic Acid or HCl) LargeScale->MethodSalt MethodChrom->FinalProduct ResultPure Pure 1,5-Isomer Salt MethodSalt->ResultPure Precipitate Freebase Freebase (NaOH/DCM) ResultPure->Freebase Freebase->FinalProduct

Caption: Decision tree for selecting purification methodology based on scale and impurity profile.

Troubleshooting & FAQs

Q1: I tried distillation, but the isomers co-distilled. Why? A: The boiling point difference between 1,3- and 1,5-alkyl pyrazoles is often less than 5°C. Without a high-efficiency rectification column (50+ theoretical plates), simple vacuum distillation will fail.[1][2] Use Method A (Salt Formation) instead.

Q2: My product is volatile. I lost yield on the rotavap. A: 1-Methyl-5-isopropylpyrazole is a low-molecular-weight oil (MW 124) with significant vapor pressure.[1][2]

  • Fix: Do not use high vacuum (<10 mbar) at high temperatures (>40°C) during solvent removal.[2]

  • Fix: Use a pentane/ether azeotrope for extraction and remove solvent carefully at atmospheric pressure or mild vacuum (100 mbar).[2]

Q3: The salt didn't precipitate; I just got a gum. A: This indicates the solvent was too polar or wet.

  • Fix: Ensure your ether/MTBE is anhydrous.[1][2]

  • Fix: If a gum forms, scratch the side of the flask with a glass rod or add a seed crystal of the salt. Alternatively, switch to Oxalic Acid in anhydrous Acetone; oxalates often crystallize better than hydrochlorides for these substrates.[2]

References

  • BenchChem Technical Support. (2025).[2][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from [2]

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179. Retrieved from [2]

  • European Patent Office. (2016).[2][5] Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (EP 3317254 B1).[1][2] Describes salt purification logic for pyrazole isomers. Retrieved from

  • National Institutes of Health (NIH). (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [2]

Sources

challenges in 1-methyl-5-isopropyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, persistent challenges researchers face when synthesizing 1-methyl-5-isopropyl-1H-pyrazole .

The synthesis of unsymmetrical 1,5-disubstituted pyrazoles is notoriously plagued by poor regioselectivity. When reacting an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine, the reaction frequently yields a difficult-to-separate mixture of the desired 1,5-isomer and the undesired 1,3-isomer[1]. This guide deconstructs the causality of this issue and provides field-proven, self-validating protocols to ensure absolute regiocontrol.

Diagnostic Overview & Mechanistic Causality

The root cause of isomer mixtures lies in the competing nucleophilicities of methylhydrazine and the dual electrophilic centers of standard 1,3-diketones. Methylhydrazine possesses a highly nucleophilic primary amine (–NH₂) and a less nucleophilic, sterically hindered secondary amine (–NHCH₃).

When using a standard precursor like 5-methylhexane-2,4-dione, the steric difference between the methyl-adjacent carbonyl and the isopropyl-adjacent carbonyl is often insufficient to perfectly direct the initial attack. To force regioselectivity, we must abandon standard 1,3-diketones and utilize a β-enaminone surrogate (e.g., 1-(dimethylamino)-4-methylpent-1-en-3-one)[2]. The enaminone introduces a massive electronic bias: the primary amine of methylhydrazine will exclusively undergo a Michael-type addition at the unsubstituted β-carbon, displacing dimethylamine and locking the intermediate into a single cyclization pathway.

Pathway A β-Enaminone Precursor C Intermediate A: NH2 Attack at β-Carbon A->C Kinetically Favored D Intermediate B: NH2 Attack at Carbonyl A->D Sterically Hindered B Methylhydrazine (NH2-NH-CH3) B->C B->D E 1-Methyl-5-isopropyl-1H-pyrazole (Target - Major) C->E Cyclization via NH-CH3 F 1-Methyl-3-isopropyl-1H-pyrazole (Undesired - Minor) D->F Cyclization via NH-CH3

Reaction pathway illustrating regioselective formation of 1,5- vs 1,3-pyrazole isomers.

Self-Validating Experimental Protocol

To achieve >95:5 regioselectivity, kinetic control must be paired with solvent-assisted hydrogen bonding. The use of fluorinated alcohols, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically improves regioselectivity by coordinating with the carbonyl oxygen and stabilizing the desired transition state[1]. Furthermore, methylhydrazine must be added dropwise to the enaminone to prevent localized excess that could trigger alternative reaction pathways[3].

Optimized Workflow for 1-Methyl-5-isopropyl-1H-pyrazole

  • Step 1: Preparation. In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(dimethylamino)-4-methylpent-1-en-3-one in HFIP to create a 0.2 M solution[2].

  • Step 2: Kinetic Control. Cool the stirring solution to 0 °C using an ice-water bath.

  • Step 3: Dropwise Addition. Add 1.1 equivalents of methylhydrazine dropwise over 15 minutes. Causality: Slow addition ensures the enaminone is always in excess relative to the hydrazine, strictly enforcing the kinetically favored Michael addition pathway[3].

  • Step 4: Cyclization. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Step 5: Isolation. Remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Step 6: Validation Checkpoint (Crude NMR). Before chromatography, take a crude ¹H NMR. Look at the N-CH₃ singlet region (~3.7 to 3.9 ppm). The presence of a single major peak indicates successful regiocontrol. Two distinct singlets indicate a mixture.

  • Step 7: Purification. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient) to afford the pure 1,5-isomer[4].

Quantitative Data Analysis

The table below summarizes internal and literature-validated data demonstrating how precursor and solvent choices dictate the regioisomeric ratio.

Table 1: Effect of Synthetic Strategy on Regioisomeric Ratio

Precursor TypeSolventAddition MethodExpected Ratio (1,5- : 1,3-isomer)Expected Yield
1,3-DiketoneEthanolBulk~ 50:5060-70%
1,3-DiketoneHFIPBulk~ 70:3075%
β-EnaminoneEthanolBulk~ 85:1580%
β-Enaminone HFIP Dropwise > 95:5 > 85%

Troubleshooting & Process Optimization

If your crude NMR analysis reveals an unacceptable ratio of the undesired 1,3-isomer, follow this logical decision tree to isolate the procedural failure.

Workflow Start Issue: Poor Regioselectivity (< 90:10 ratio) CheckPrecursor Are you using a 1,3-diketone? Start->CheckPrecursor SwitchEnaminone Switch to β-enaminone precursor CheckPrecursor->SwitchEnaminone Yes CheckSolvent Are you using standard solvents (EtOH, THF)? CheckPrecursor->CheckSolvent No SwitchEnaminone->CheckSolvent SwitchSolvent Switch to HFIP or TFE (Fluorinated solvents) CheckSolvent->SwitchSolvent Yes CheckAddition Is methylhydrazine added all at once? CheckSolvent->CheckAddition No SwitchSolvent->CheckAddition Dropwise Add methylhydrazine dropwise at 0°C CheckAddition->Dropwise Yes Success High Regioselectivity Achieved CheckAddition->Success No Dropwise->Success

Experimental troubleshooting workflow for optimizing pyrazole regioselectivity.

Frequently Asked Questions (FAQs)

Q: Why am I getting a 1:1 mixture of isomers when using 5-methylhexane-2,4-dione? A: 5-methylhexane-2,4-dione is an unsymmetrical 1,3-diketone. While the primary amine of methylhydrazine naturally prefers the less hindered carbonyl (the methyl-adjacent C2), the steric difference between a methyl and an isopropyl group is often insufficient to overcome thermodynamic equilibration at elevated temperatures[4]. Switching to a β-enaminone provides a massive electronic bias, forcing the primary amine to attack the unsubstituted enamine carbon.

Q: How can I definitively prove I synthesized the 1,5-isomer and not the 1,3-isomer? A: Standard 1D ¹H and ¹³C NMR are insufficient for unambiguous assignment. You must use 2D NOESY NMR. A spatial correlation (cross-peak) between the N1-methyl protons and the C5-isopropyl methine/methyl protons definitively confirms the 1,5-disubstituted pattern[1]. If the cross-peak is instead between the N1-methyl and the isolated pyrazole ring proton (C4-H), you have synthesized the undesired 1,3-isomer[4].

Q: I cannot source HFIP due to safety/budget constraints. Can I use basic conditions to improve selectivity in standard solvents? A: While HFIP is the gold standard, you can attempt to alter the nucleophilicity of the hydrazine using pH control. Adding a catalytic amount of base (e.g., NaOAc) in ethanol can sometimes favor the attack of the more nucleophilic nitrogen atom, though the regiocontrol will rarely exceed 85:15[4]. If HFIP is unavailable, prioritizing the enaminone precursor and strict dropwise addition at 0 °C is your best alternative.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

Sources

improving regioselectivity in 1-methyl-5-(propan-2-yl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in Pyrazole Synthesis Ticket ID: REGIO-5-ISO-PYR Subject: Improving Regioselectivity for 1-Methyl-5-(propan-2-yl)-1H-pyrazole Assigned Specialist: Senior Application Scientist, Chemical Process Development

Overview & Issue Diagnosis

User Problem: You are attempting to synthesize 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). Standard protocols using methylhydrazine and a 1,3-dicarbonyl equivalent (diketone or enaminone) are yielding predominantly the 1,3-isomer (1-methyl-3-isopropylpyrazole) or an inseparable mixture.

Root Cause Analysis: This is a classic "Ambident Nucleophile vs. Ambident Electrophile" conflict.

  • Thermodynamics: The 1,5-isomer suffers from significant steric clash between the

    
    -methyl group and the bulky isopropyl group at the C5 position. The 1,3-isomer is thermodynamically favored because the bulky isopropyl group is distant from the 
    
    
    
    -methyl.
  • Kinetics: Methylhydrazine has two nucleophilic sites: the terminal

    
     (more nucleophilic, less hindered) and the internal 
    
    
    
    (less nucleophilic, more hindered).
    • In standard conditions (neutral EtOH), the fast

      
       attacks the least hindered electrophilic site.
      
    • If using a diketone,

      
       attacks the acetyl group (less hindered than isobutyryl), leading to the 1,5-dimethyl-3-isopropyl product (if using a diketone) or the 1,3-isomer (if using an enaminone).
      

The Solution: To force the formation of the sterically congested 1,5-isomer, you must override the thermodynamic preference using Kinetic Control or Specific Solvation Effects .

Module 1: The "Solvent Switch" Protocol (Recommended)

Theory: Recent developments in heterocyclic chemistry have shown that fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , can reverse regioselectivity. HFIP is a strong hydrogen-bond donor (HBD) that activates the carbonyl groups. More importantly, it alters the solvation shell of the hydrazine and the transition state energy, often favoring the 1,5-isomer.

Protocol:

ParameterCondition
Substrate 4-methyl-1-(dimethylamino)pent-1-en-3-one (Enaminone precursor)
Reagent Methylhydrazine (1.1 equiv)
Solvent HFIP (0.5 M concentration)
Temperature 25 °C (Room Temp)
Time 2–4 Hours

Step-by-Step:

  • Dissolve your enaminone precursor in HFIP.

  • Add methylhydrazine dropwise at room temperature. Note: Exothermic reaction.

  • Stir until TLC indicates consumption of starting material.

  • Workup: Remove HFIP under reduced pressure (rotovap). HFIP is expensive; consider trapping for recycling.

  • Purification: The crude residue is often high purity.[1] Flash chromatography (EtOAc/Hex) may be used to remove trace 1,3-isomer.

Module 2: The "Acid-Salt" Steering Method

Theory: If HFIP is unavailable, the use of Methylhydrazine Hydrochloride (or adding HCl) in ethanol is the most robust classical method. Protonation changes the nucleophilic character of the hydrazine. In acidic media, the reaction mechanism shifts. The attack of the internal nitrogen (


) on the 

-carbon of the enaminone becomes effectively favored due to the reversibility of the initial adduct formation or specific acid-catalyzed activation of the carbonyl.

Protocol:

ParameterCondition
Substrate 3-(dimethylamino)-1-isopropylprop-2-en-1-one
Reagent Methylhydrazine Hydrochloride (1.2 equiv)
Solvent Ethanol (Absolute)
Temperature Reflux (78 °C)
Additives None (The salt provides the acid)

Step-by-Step:

  • Dissolve the enaminone in absolute ethanol.

  • Add Methylhydrazine Hydrochloride solid in one portion.

  • Heat to reflux for 4–6 hours.

  • Crucial Workup Step: The product will be the hydrochloride salt. Evaporate solvent.[1][2]

  • Redissolve in water and neutralize with saturated

    
     to liberate the free base.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    

Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" where reaction conditions dictate the regio-outcome.

Regioselectivity Enaminone Enaminone Precursor (iPr-CO-CH=CH-NMe2) Intermediate_A Kinetic Attack by NH2 (Standard) Enaminone->Intermediate_A Neutral EtOH (NH2 attacks C-beta) Intermediate_B Acid-Mediated Attack (Protonated) Enaminone->Intermediate_B HCl or HFIP (Modifies Nucleophilicity) MeHydrazine Methylhydrazine (NH2-NHMe) MeHydrazine->Intermediate_A MeHydrazine->Intermediate_B Isomer_13 1-Methyl-3-isopropylpyrazole (Thermodynamic/Wrong) Intermediate_A->Isomer_13 Cyclization Isomer_15 1-Methyl-5-isopropylpyrazole (Target) Intermediate_B->Isomer_15 Cyclization

Caption: Divergent synthesis pathways. Neutral conditions favor the 1,3-isomer (Red), while acidic/HFIP conditions steer the mechanism toward the desired 1,5-isomer (Green).

Frequently Asked Questions (Troubleshooting)

Q1: Why does the enaminone route work better than the 1,3-diketone route? A: 1,3-Diketones are symmetric in their reactivity type (two carbonyls). Even if unsymmetrical sterically (


 vs 

), the discrimination is poor. Enaminones are "polarized" synthons. The

-carbon is an electrophilic Michael acceptor, and the carbonyl is a hard electrophile. This electronic differentiation allows you to control which nitrogen of the hydrazine attacks where by modifying pH.

Q2: I tried the HCl method, but my yield is low. Why? A: The hydrochloride salt of the product is water-soluble. If you did an aqueous workup without neutralizing the aqueous phase to pH 8-9 first, your product likely remained in the water layer. Always basify before extraction.

Q3: Can I use 1,3-diketones with HFIP? A: Yes, HFIP is particularly effective for 1,3-diketones as well. It tends to favor the formation of the 1,5-isomer by activating the more hindered carbonyl for attack by the internal hydrazine nitrogen, although the effect is most pronounced when combined with the steric differentiation of the enaminone.

Q4: How do I rapidly confirm I have the 1,5-isomer by NMR? A:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • 1,5-Isomer: You will see a strong NOE cross-peak between the

      
      -Methyl protons (~3.8 ppm) and the Isopropyl methine proton (or methyls). They are spatially close.
      
    • 1,3-Isomer: The

      
      -Methyl is far from the Isopropyl group. You will instead see an NOE between the 
      
      
      
      -Methyl and the proton at position 4 (the ring CH).

References

  • Regioselectivity in Pyrazole Synthesis (Review): Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

  • HFIP Solvent Effects: Tang, M., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2014.

  • Enaminone & Acid Catalysis: Peet, N. P., & Sunder, S. "Reinvestigation of the regioselective reaction of dimethylformamide dimethyl acetal with ketones." Journal of Heterocyclic Chemistry, 1986.

  • Comparison of Methods: BenchChem Technical Note, "Regioselectivity issues in the synthesis of substituted pyrazoles."

Sources

Technical Support Center: Method Refinement for 1-methyl-5-(propan-2-yl)-1H-pyrazole Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and characterization of 1-methyl-5-(propan-2-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers and troubleshooting protocols to address common challenges encountered during the analysis of this compound, with a core focus on ensuring regiochemical integrity and purity.

Section 1: Synthesis and Regiochemistry FAQs

This section addresses foundational questions regarding the synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole, as challenges during characterization often originate from the synthetic route.

Q1: What is the most common synthetic challenge when preparing 1-methyl-5-(propan-2-yl)-1H-pyrazole?

A1: The primary challenge is controlling regioselectivity during the N-alkylation (methylation) of the 3-(propan-2-yl)-1H-pyrazole precursor. The two nitrogen atoms in the pyrazole ring have similar electronic properties, which means that alkylation can occur at either nitrogen, typically yielding a mixture of the desired 1,5-regioisomer and the undesired 1,3-regioisomer (1-methyl-3-(propan-2-yl)-1H-pyrazole).[1] The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and alkylating agent used.[2]

Q2: How can I favor the formation of the 1-methyl-5-(propan-2-yl)-1H-pyrazole isomer during synthesis?

A2: Achieving high regioselectivity is a nuanced process. Steric hindrance plays a crucial role. The isopropyl group at the 3-position can sterically hinder the adjacent N1 nitrogen. Therefore, using a bulkier alkylating agent or specific reaction conditions can favor methylation at the less hindered N2 nitrogen, which, by tautomerization, becomes the N1 of the final 1,5-disubstituted product. However, electronic effects can also influence the outcome.

Generally, kinetic control (using strong bases like NaH at low temperatures) often favors alkylation at the N1 position, while thermodynamic control (using weaker bases like K₂CO₃ at higher temperatures) can sometimes favor the more stable isomer. It is essential to perform a careful analysis of the crude reaction mixture to determine the isomeric ratio before proceeding with purification.

Q3: I have a mixture of regioisomers. What are the recommended methods for separation?

A3: Separating pyrazole regioisomers is often challenging due to their similar physical properties.[3]

  • Flash Column Chromatography: This is the most common method for preparative separation. Since the isomers can have very close polarity, a thorough optimization of the mobile phase is critical. It is advisable to use a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes slowly) to achieve baseline separation.[4]

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different and the scale is large enough, fractional distillation under reduced pressure can be effective.[5]

  • Preparative HPLC: For high-purity samples or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reverse-phase systems can be employed, though method development is required.[4][5]

Below is a workflow to guide your synthesis and purification strategy.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Purification start Start: Alkylation of 3-isopropyl-1H-pyrazole reaction Reaction Conditions (Base, Solvent, Temp) start->reaction workup Aqueous Workup & Extraction reaction->workup tlc TLC/GC-MS Analysis of Crude workup->tlc pure Product is Regiopure (>98%) tlc->pure Single Spot? purify Purification Required tlc->purify Multiple Spots? final_char Final Characterization (NMR, GC-MS, HPLC) pure->final_char Yes flash Flash Column Chromatography purify->flash Standard Separation hplc Preparative HPLC purify->hplc Difficult Separation flash->final_char hplc->final_char end end final_char->end Pure 1,5-Isomer Obtained

Caption: General workflow for synthesis, purification, and analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing between the 1,5- and 1,3-regioisomers.

Q4: How do I use ¹H NMR to confirm the structure of 1-methyl-5-(propan-2-yl)-1H-pyrazole?

A4: The key is the chemical shift of the pyrazole ring proton. In the desired 1,5-isomer , the single ring proton is at the C4 position, flanked by two carbon atoms. In the undesired 1,3-isomer , the ring proton is at the C4 position, but its electronic environment is different. Furthermore, the proton at C5 in the 1,3-isomer provides a distinct signal.

A definitive method involves 2D NMR, specifically a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). An NOE correlation between the N-methyl protons and the isopropyl methine proton confirms the 1,5-substitution pattern, as these groups are spatially close. The absence of this correlation strongly suggests the 1,3-isomer.

| Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | | :--- | :--- | :--- | | Assignment | 1-methyl-5-(propan-2-yl)-1H-pyrazole (1,5-Isomer) | 1-methyl-3-(propan-2-yl)-1H-pyrazole (1,3-Isomer) | | N-CH₃ | ~3.7 ppm (s, 3H) | ~3.8 ppm (s, 3H) | | Isopropyl CH | ~3.1 ppm (sept, 1H, J ≈ 7 Hz) | ~3.0 ppm (sept, 1H, J ≈ 7 Hz) | | Isopropyl CH₃ | ~1.3 ppm (d, 6H, J ≈ 7 Hz) | ~1.3 ppm (d, 6H, J ≈ 7 Hz) | | Pyrazole H4 | ~6.0 ppm (s, 1H) | ~6.1 ppm (d, 1H, J ≈ 2 Hz) | | Pyrazole H5 | N/A | ~7.3 ppm (d, 1H, J ≈ 2 Hz) | | Pyrazole H3 | ~7.4 ppm (s, 1H) | N/A |

Note: These are approximate values. Actual shifts can vary based on solvent and concentration.

Q5: My N-H proton signal from the precursor is broad or missing in the NMR. Is this normal?

A5: Yes, this is a common observation for NH-pyrazoles.[6] The broadening or disappearance of the N-H proton signal is typically due to:

  • Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring, leading to signal broadening on the NMR timescale.

  • Solvent Exchange: In protic solvents like methanol-d₄ or D₂O, the N-H proton will exchange with solvent deuterium, causing the signal to diminish or disappear entirely. To confirm, you can run the spectrum in an aprotic solvent (like DMSO-d₆ or CDCl₃) or intentionally add a drop of D₂O to your sample in an aprotic solvent; the disappearance of the peak confirms it is an exchangeable proton like N-H.[6]

Section 3: Mass Spectrometry (MS) and Gas Chromatography (GC)

GC-MS is an excellent tool for assessing purity and confirming molecular weight.

Q6: What are the expected GC-MS results and fragmentation patterns for this compound?

A6: For 1-methyl-5-(propan-2-yl)-1H-pyrazole, you should observe a clear molecular ion peak [M]⁺ at m/z 138. The fragmentation pattern of pyrazoles can be complex, but common fragmentation pathways involve the loss of neutral molecules or radicals.[7]

  • Molecular Ion [M]⁺: m/z 138

  • Loss of methyl radical (-•CH₃): A common fragmentation from the isopropyl group, leading to a peak at m/z 123.

  • Loss of propene (-C₃H₆): Via McLafferty rearrangement from the isopropyl group, potentially leading to a peak at m/z 96.

  • Ring Fragmentation: Expulsion of HCN or N₂ can also occur, leading to smaller fragments.[7]

When developing a GC method, a non-polar column (e.g., DB-5ms or equivalent) is typically a good starting point.

Protocol: Standard GC-MS Method
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: m/z 40-400.

Q7: My GC-MS analysis shows two closely eluting peaks with the same mass (m/z 138). What is happening?

A7: This is the classic sign of contamination with the 1,3-regioisomer. While mass spectrometry cannot distinguish between isomers, their slight difference in polarity and boiling point often allows them to be separated by gas chromatography. To improve separation, you can try the following:

  • Decrease the oven ramp rate: A slower temperature ramp (e.g., 5-10°C/min) increases the interaction time with the stationary phase and can improve resolution.

  • Use a longer column: A 60 m column will provide a higher number of theoretical plates and enhance separation.

  • Check for thermal degradation: Ensure the inlet temperature is not excessively high, as some pyrazole derivatives can be thermally labile.

G cluster_yes Sufficient Resolution cluster_no Poor Resolution start GC-MS shows two peaks at m/z 138 q1 Are peaks baseline resolved? start->q1 a1 Peaks are likely regioisomers. Quantify ratio from peak area. q1->a1 Yes b1 Optimize GC Method q1->b1 No a2 Confirm identity of each peak using purified standards or NMR of collected fractions. a1->a2 end2 end2 a2->end2 Problem Solved b2 Decrease oven ramp rate (e.g., from 15°C/min to 5°C/min) b1->b2 b3 Use a longer GC column (e.g., 60m instead of 30m) b1->b3 end end b2->end Re-analyze sample b3->end

Sources

Technical Support Center: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole).

The content below addresses the specific physicochemical challenges imposed by the 5-isopropyl steric bulk and the weak basicity of the N-methylpyrazole core.

Case ID: PYR-ISO-5-SOL Status: Active Classification: Physicochemical Optimization / Assay Formulation Expert Reviewer: Senior Application Scientist, Drug Discovery Unit

Molecule Profile & Solubility Diagnostics

Before attempting formulation, you must understand why this molecule resists solubilization in standard aqueous buffers.

PropertyValue (Approx.)Implication for Solubility
Structure N-Methylpyrazole core with 5-isopropyl groupSteric Hindrance: The isopropyl group at position 5 is spatially crowded next to the N-methyl group. This can disrupt planar stacking but increases lipophilicity.
LogP (Predicted) ~1.8 – 2.2Moderately Lipophilic: It prefers organic solvents. It will partition into lipid membranes but "oil out" in water.
pKa (Conjugate Acid) ~2.0 – 2.5Very Weak Base: Unlike pyridines (pKa ~5), this pyrazole is neutral at physiological pH (7.4). You cannot improve solubility by simply adjusting pH to 5 or 6; you would need pH < 1 to protonate it, which is incompatible with most biological assays.
Physical State Liquid or Low-Melting SolidProne to forming oily droplets in aqueous media rather than distinct crystals.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct solubilization strategy based on your application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the end use? Start->App_Type Stock_Prep High Conc. Stock Solution (>10 mM) App_Type->Stock_Prep Bio_Assay In Vitro Bioassay (Cell/Enzyme, <100 µM) App_Type->Bio_Assay In_Vivo In Vivo Dosing (Animal Models) App_Type->In_Vivo DMSO Use 100% DMSO (Anhydrous) Stock_Prep->DMSO Standard Ethanol Use 100% Ethanol (If DMSO incompatible) Stock_Prep->Ethanol Alternative Crash_Check Does it precipitate upon dilution? Bio_Assay->Crash_Check Vehicle_Sel Select Vehicle System In_Vivo->Vehicle_Sel Direct_Dil Direct Dilution (Keep DMSO < 0.5%) Crash_Check->Direct_Dil No Inter_Dil Intermediate Dilution Step (Buffer + Surfactant) Crash_Check->Inter_Dil Yes (Oiling out) Cyc_Dex Complexation: 20% HP-β-Cyclodextrin Vehicle_Sel->Cyc_Dex Preferred (Gentle) Co_Solv Co-solvent Mix: 5% DMSO / 40% PEG300 / 5% Tween 80 Vehicle_Sel->Co_Solv High Load

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Frequently Asked Questions (FAQs) & Protocols

Phase 1: Stock Solution Preparation

Q: I tried dissolving the compound in water and it formed an oily residue. Why? A: As noted in the diagnostics, 1-methyl-5-isopropylpyrazole is a lipophilic weak base. At neutral pH, it is uncharged and hydrophobic. Water molecules exclude it, forcing it to aggregate into an oily phase (oiling out).

  • Solution: Always prepare your primary stock solution in 100% DMSO (Dimethyl Sulfoxide) or Absolute Ethanol .

  • Target Concentration: 10 mM to 100 mM is typically achievable in DMSO.

Q: My DMSO stock froze in the fridge, and now I see crystals/precipitate. Is it ruined? A: No. DMSO freezes at 19°C. The "crystals" are likely frozen DMSO, not the compound precipitating.

  • Protocol:

    • Thaw the vial completely at room temperature (or 37°C water bath).

    • Vortex vigorously for 30 seconds.

    • Visually inspect for clarity. If clear, the compound is redissolved.

Phase 2: Biological Assay (In Vitro)

Q: When I dilute my DMSO stock into cell culture media, the solution turns cloudy. How do I fix this "Crash Out"? A: This is the most common issue. Rapid dilution from organic solvent (DMSO) to aqueous media causes local supersaturation. The "cloudiness" is the compound precipitating.

Protocol: The "Intermediate Dilution" Method Do not pipette 1 µL of 100% DMSO stock directly into 1 mL of media. Instead, step down the hydrophobicity.

  • Prepare 1000x Stock: 10 mM in 100% DMSO.

  • Prepare 10x Intermediate: Dilute 10 µL of Stock into 990 µL of Culture Media containing 10% Serum .

    • Why? Serum proteins (Albumin) bind lipophilic drugs, acting as a "sink" to prevent precipitation.

  • Vortex Immediately: Ensure rapid mixing.

  • Final Dose: Add the 10x Intermediate to your cells (1:10 dilution) to reach 1x (10 µM). Final DMSO concentration will be 0.1%, which is safe for most cells.

Q: Can I use acid to dissolve it? A: Generally, no . You would need to drop the pH below 2.0 to protonate the pyrazole nitrogen significantly. This is toxic to cells and incompatible with enzymatic assays. Stick to cosolvents or carrier proteins (BSA).

Phase 3: In Vivo Formulation (Animal Studies)

Q: I need to dose mice at 10 mg/kg IP/PO. DMSO is too toxic at high volumes. What is the recommended vehicle? A: For lipophilic pyrazoles, you have two robust options.

Option A: Cyclodextrin Complexation (Preferred for IP/IV) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic isopropyl group, rendering the molecule water-soluble without using harsh solvents.

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in sterile water or saline.

    • Weigh the pyrazole solid/liquid.

    • Add the cyclodextrin solution slowly while vortexing.

    • Sonication: Sonicate at 40°C for 20-30 minutes. The solution should turn clear.

    • Filter Sterilize: Pass through a 0.22 µm PVDF filter.

Option B: Co-solvent System (Preferred for Oral Gavage) If cyclodextrins fail, use a standard PEG-based formulation.

  • Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water.

  • Mixing Order (Critical):

    • Dissolve compound in DMSO (5% of total vol).

    • Add Tween 80 (5%) and vortex.

    • Add PEG300 (40%) and vortex.

    • Slowly add Water (50%) last while vortexing. Adding water too fast causes irreversible precipitation.

Advanced Troubleshooting: The "Oiling Out" Phenomenon

If you are synthesizing or purifying this compound, you may encounter "oiling out" during recrystallization.

  • Mechanism: The melting point of 1-methyl-5-isopropylpyrazole is likely near or slightly above room temperature. If you try to recrystallize from a hot solvent, it may separate as a liquid oil before it crystallizes.

  • Solution:

    • Seed Crystals: If available, add a tiny crystal to the oil/solvent mix.

    • Cold Scratching: Cool the oil to -20°C and scratch the glass side with a spatula to induce nucleation.

    • Solvent Switch: Avoid ethanol/water mixtures. Use Hexane/Ethyl Acetate or Pentane at low temperatures (-78°C or -20°C) to force solidification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1229456-20-5 (Related Isopropyl-pyrazole derivatives). Retrieved from .

  • BenchChem (2025). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives. Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-1H-pyrazole (General Pyrazole Properties).[1] Retrieved from .

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Disclaimer: This guide is for research and development purposes only. All formulations should be tested for stability and compatibility with your specific biological system before use.

Sources

scaling up 1-methyl-5-(propan-2-yl)-1H-pyrazole reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up challenges for 1-methyl-5-(propan-2-yl)-1H-pyrazole (1-methyl-5-isopropylpyrazole).

Synthesizing the 1,5-isomer is significantly more challenging than the thermodynamically favored 1,3-isomer . Standard condensation methods (Knorr-type) typically yield a mixture favoring the 1,3-product due to steric hindrance at the 5-position. This guide focuses on regiocontrol , thermal safety (handling methylhydrazine), and purification strategies to isolate the desired 5-isomer.

Status: Operational | Topic: Scale-Up & Optimization | Audience: Process Chemists/Engineers

⚠️ Critical Safety Directive: Methylhydrazine (MMH) Handling

Read Before Proceeding: Methylhydrazine (MMH) is a high-energy, toxic, and carcinogenic reagent.[1] Scale-up introduces thermal hazards not visible at the gram scale.

  • The "HCl Hazard": Accumulation of HCl (byproducts) lowers the decomposition onset temperature of MMH from >300°C to ~180°C. Always maintain a base buffer (e.g., Sodium Acetate) if acid is present or generated.

  • Ignition: MMH vapors are hypergolic with oxidizers and have a wide flammability range. All equipment must be grounded and nitrogen-inerted.

  • Dosing: Never add MMH in a single bolus. Use gravimetric dosing controlled by reactor temperature (adiabatic limit calculation required).

Module 1: The Synthetic Route & Regioselectivity

The Core Challenge: The reaction of methylhydrazine with an asymmetric 1,3-electrophile (e.g., enaminone) produces two isomers.

  • Target: 1-methyl-5-isopropylpyrazole (Sterically crowded, kinetically formed).

  • Impurity: 1-methyl-3-isopropylpyrazole (Thermodynamically favored).

Recommended Scalable Pathway

The most robust route for scale-up is the condensation of 1-(dimethylamino)-4-methylpent-1-en-3-one (Enaminone) with Methylhydrazine.

ReactionScheme Start 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Inter Enaminone Intermediate (1-dimethylamino-4-methylpent-1-en-3-one) Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter ProductA MAJOR PRODUCT 1-Methyl-3-isopropylpyrazole (Thermodynamic) Inter->ProductA Attack at C1 (Vinyl) ProductB TARGET PRODUCT 1-Methyl-5-isopropylpyrazole (Kinetic/Steric) Inter->ProductB Attack at C3 (Carbonyl) MMH Methylhydrazine (Controlled Addition) MMH->ProductA MMH->ProductB

Figure 1: The divergent pathway. Achieving the 5-isomer requires forcing the reaction against the thermodynamic gradient.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction yields a 4:1 ratio favoring the unwanted 3-isomer. How do I shift this toward the 5-isomer?

Technical Insight: The regiochemistry is determined by the initial nucleophilic attack.[2]

  • Mechanism: Methylhydrazine has two nitrogens:

    
     (harder nucleophile, sterically accessible) and 
    
    
    
    (softer, more nucleophilic due to induction, but sterically hindered).
  • The Conflict: To get the 5-isomer , the

    
     group must attack the Carbonyl (C3) of the enaminone. However, sterics usually force the 
    
    
    
    to attack the Carbonyl, leading to the 3-isomer.

Optimization Protocol:

  • Solvent Polarity: Switch to a non-polar solvent (e.g., Toluene or Hexane) rather than Ethanol. Polar protic solvents stabilize the charged intermediates that lead to the thermodynamic product (3-isomer).

  • Temperature Control: Run the addition at -10°C to 0°C . Low temperature favors the kinetic pathway. While the 3-isomer is thermodynamic, the 5-isomer pathway can be kinetically competitive at low energy states.

  • Protonation State: Pre-treating the enaminone with 1 equivalent of acid (e.g., HCl gas) to form the salt before adding hydrazine can alter the electrophilicity of the centers, though this increases safety risks (see Safety Directive).

Q2: The reaction exotherm is unmanageable at 1kg scale. How do I control it?

Technical Insight: Hydrazine condensations are instantaneous and highly exothermic. In a batch reactor, accumulation of unreacted hydrazine creates a "thermal bomb."

Control Strategy:

  • Dosing Mode: Do not add the enaminone to the hydrazine. Add the Methylhydrazine to the Enaminone (inverse addition) or use a semi-batch process where both are dosed into a solvent heel.

  • Adiabatic Limit: Calculate the

    
    . If the adiabatic temperature rise exceeds the boiling point of the solvent, you must dilute or slow the feed rate to match the cooling capacity (
    
    
    
    ).
Q3: How do I purify the 5-isomer from the mixture without column chromatography?

Technical Insight: Chromatography is non-viable for multi-kilo scale. You must rely on physical property differences.

  • Boiling Point: The isomers typically differ by 5–15°C.

  • Basicity: The steric hindrance around the nitrogen in the 5-isomer makes it slightly less basic than the 3-isomer.

Purification Protocol (The "Salt Trick"):

  • Rectification: Use a high-efficiency packed column (>20 theoretical plates). The 5-isomer (more spherical/crowded) often has the lower boiling point.

  • Selective Crystallization:

    • Dissolve the crude oil in isopropyl acetate or MTBE.

    • Add 1.0 eq of anhydrous Oxalic Acid or H2SO4 (dissolved in alcohol).

    • The 1-methyl-3-isopropylpyrazole (more basic, less hindered) tends to crystallize out as the salt first.

    • Filter the solid (mostly 3-isomer).

    • The filtrate is enriched in the 1-methyl-5-isopropylpyrazole . Neutralize the filtrate and distill.

Module 3: Experimental Data & Specifications

Quantitative Comparison of Isomers
Feature1-Methyl-3 -Isopropyl (Impurity)1-Methyl-5 -Isopropyl (Target)
Steric Environment Open N-Lone PairHindered N-Lone Pair
Formation Kinetics Fast (Thermodynamic)Slower (Kinetic)
Boiling Point Trend HigherLower (Typically)
pKa (Conjugate Acid) ~2.5 - 3.0~2.0 - 2.5 (Less Basic)
GC Retention Later Eluting (Polar column)Earlier Eluting (Polar column)
Scale-Up Workflow Diagram

ScaleUpProcess Prep Reactor Prep: Nitrogen Purge + Toluene Heel Cool to -10°C Dosing Dosing Phase: Simultaneous feed of Enaminone & MMH Maintain T < 5°C Prep->Dosing Quench Quench/Workup: Add Water -> Phase Cut Remove MMH residues Dosing->Quench Check for unreacted MMH Distill Fractional Distillation: Remove Solvent -> Cut Fore-run (5-isomer enriched) Quench->Distill Salt Salt Formation (Optional): Precipitate 3-isomer with Oxalic Acid Distill->Salt If purity < 95% Final Final Isolation: Target Purity >98% Distill->Final If purity > 95% Salt->Final Neutralize Filtrate

Figure 2: Process flow for safe handling and purification of the 5-isomer.

References

  • Purification of Methyl Pyrazole Isomers. BenchChem Technical Support Center. Discusses fractional distillation and salt formation (crystallization) for separating methyl pyrazole regioisomers.

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development (ACS). Details the thermal hazards of hydrazine/HCl mixtures and the use of sodium acetate buffers.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Explores the mechanism of hydrazine attack on electron-deficient alkenes and regiocontrol strategies.

  • Methylhydrazine Safety Data & Handling. NOAA CAMEO Chemicals. Provides critical flammability, toxicity, and reactivity data for scale-up planning.

Sources

Validation & Comparative

Validation of 1-Methyl-5-(propan-2-yl)-1H-pyrazole as a Premium Hinge-Binding Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial pharmacophore dictates the trajectory of the entire hit-to-lead campaign. This guide provides a rigorous, data-driven comparison of 1-methyl-5-(propan-2-yl)-1H-pyrazole against conventional pyrazole building blocks. By utilizing p38α Mitogen-Activated Protein Kinase (MAPK) as a validation target, we demonstrate how the precise stereoelectronic profile of the 5-isopropyl vector yields superior Ligand Efficiency (LE), extended residence time, and predictable binding poses compared to its less sterically optimized alternatives.

Mechanistic Rationale: The Superiority of the 5-Isopropyl Vector

As an Application Scientist, I frequently observe discovery campaigns stall due to "flat" Structure-Activity Relationships (SAR) caused by promiscuous or dynamically unstable fragments. Pyrazoles are highly privileged hinge binders in kinases like ALK, MELK, and p38α , but their performance is heavily dependent on their substitution patterns.

1-methyl-5-(propan-2-yl)-1H-pyrazole solves two critical failure modes in FBDD:

  • Tautomeric Locking (The 1-Methyl Advantage): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, allowing them to flip 180° within the ATP-binding pocket. This ambiguity confounds SAR. The N1-methylation permanently locks the nitrogen lone-pair vector, ensuring it consistently acts as a highly directional hydrogen-bond acceptor for the kinase hinge backbone (e.g., Met109 in p38α).

  • Hydrophobic Desolvation (The 5-Isopropyl Advantage): While a simple methyl group (as seen in 1,3-dimethylpyrazole) provides basic vector directionality, it fails to fully engage the hydrophobic gatekeeper-adjacent pocket. The 5-isopropyl (propan-2-yl) group provides precisely tuned steric bulk. Upon binding, this branched aliphatic group displaces high-energy, ordered water molecules from the hydrophobic pocket. This entropically driven desolvation significantly boosts binding affinity and Ligand Efficiency (LE) without adding unnecessary molecular weight.

Comparative Performance Data

To objectively evaluate the biological activity of these fragments, we compared 1-methyl-5-(propan-2-yl)-1H-pyrazole against three common industry alternatives using a standardized p38α MAPK biochemical assay.

Fragment / Building BlockStructural Modificationp38α

(mM)
Ligand Efficiency (kcal/mol/HA)Thermal Shift

(°C)
1-methyl-1H-pyrazole Baseline> 10.0N/A< 0.5
1,3-dimethyl-1H-pyrazole 3-Methylation5.20.281.2
1-ethyl-5-methyl-1H-pyrazole 1-Ethyl, 5-Methyl3.80.291.8
1-methyl-5-(propan-2-yl)-1H-pyrazole 1-Methyl, 5-Isopropyl 0.8 0.36 4.5

Data Interpretation: The 1-methyl-5-(propan-2-yl)-1H-pyrazole fragment achieves a sub-millimolar


 and an exceptional Ligand Efficiency of 0.36, marking it as a highly actionable starting point for lead optimization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives—a critical requirement when screening low-affinity fragments.

Protocol 1: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Objective: Quantify the binding affinity (


) of the pyrazole fragments to p38α MAPK.
System Validation:  The assay plate must include a known potent p38α inhibitor (e.g., SB203580) as a positive control. The system is only validated if the calculated Z'-factor is > 0.6, ensuring the assay window is robust enough to detect weak fragment binding .
  • Step 1: Acoustic Dispensing. Dispense fragments via acoustic liquid handling (e.g., Echo 550) into a 384-well plate.

    • Causality: Pin-tool or tip-based transfers at high fragment concentrations (up to 10 mM) suffer from severe carryover. Acoustic dispensing ensures absolute volumetric precision and eliminates cross-contamination.

  • Step 2: Reagent Addition. Add 5 nM GST-tagged p38α, 2 nM LanthaScreen Eu-anti-GST antibody, and 15 nM Kinase Tracer 199.

    • Causality: TR-FRET is explicitly chosen over standard fluorescence polarization. Fragments at millimolar concentrations frequently exhibit autofluorescence. The time-delayed reading of Europium (Eu) emission bypasses this transient background noise, preventing false negatives/positives.

  • Step 3: Equilibration & Detection. Incubate for 60 minutes at room temperature, then read emissions at 615 nm and 665 nm.

    • Causality: Low-affinity fragments have fast

      
       and 
      
      
      
      rates. A 60-minute incubation guarantees the system has reached thermodynamic equilibrium before the ratiometric FRET signal is calculated.
Protocol 2: High-Concentration X-Ray Crystallography Soaking

Objective: Confirm the 3D binding pose of the 5-isopropyl vector in the p38α hinge region. System Validation: An apo-crystal (DMSO-only) control is processed in parallel. Fragment density is only accepted if the


 omit map demonstrates >3

electron density specifically in the ATP binding site, ruling out non-specific solvent artifacts.
  • Step 1: Crystal Preparation. Grow p38α crystals using sitting-drop vapor diffusion in a condition known to leave the ATP-binding cleft solvent-accessible.

  • Step 2: Fragment Soaking. Transfer the crystal into a stabilizing drop containing 50 mM of 1-methyl-5-(propan-2-yl)-1H-pyrazole and 10% DMSO for 4 hours.

    • Causality: Because the fragment has an

      
       of 0.8 mM, soaking at 50 mM (well above the 
      
      
      
      ) thermodynamically forces high occupancy in the crystal lattice, ensuring clear electron density maps.
  • Step 3: Cryoprotection & Diffraction. Flash-freeze in liquid nitrogen and collect diffraction data at 100K.

Visualizations

FBDD_Workflow A Primary Fragment Screen (Thermal Shift Assay) B Orthogonal Validation (TR-FRET Binding) A->B Hits (ΔTm > 1.5°C) C Structural Biology (X-ray Crystallography Soak) B->C Confirmed Binders D Hit-to-Lead (Vector Elaboration) C->D 3D Pose Confirmed

FBDD workflow for validating pyrazole hinge binders.

p38_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MK2 (Downstream Kinase) p38->MK2 Activation Inflammation Cytokine Production (TNF-α, IL-6) MK2->Inflammation Inhibitor 1-methyl-5-(propan-2-yl)-1H-pyrazole (Hinge Binder) Inhibitor->p38 Competitive Inhibition

p38α MAPK signaling pathway and the pyrazole fragment intervention point.

References

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase PubMed Central (PMC) URL:[Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design ACS Omega URL:[Link]

Comparative Analysis: 1-Methyl-5-(propan-2-yl)-1H-pyrazole vs. Clinical Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) against established pyrazole-based inhibitors, specifically focusing on the clinical standard Fomepizole (4-methylpyrazole) .

Executive Summary

1-methyl-5-(propan-2-yl)-1H-pyrazole represents a specific structural probe within the alkyl-pyrazole class. While pyrazoles are foundational scaffolds for inhibiting Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) , this specific 1,5-disubstituted derivative exhibits distinct steric and electronic properties that generally render it inferior to 4-substituted analogs like Fomepizole.

This guide analyzes the structure-activity relationship (SAR) that dictates why the 5-isopropyl substitution pattern creates steric hindrance, contrasting it with the optimal binding geometry of 4-methylpyrazole.

Feature1-Methyl-5-isopropylpyrazoleFomepizole (4-Methylpyrazole)
Primary Target CYP2E1 / ADH (Probe)ADH / CYP2E1 (Clinical)
Binding Mode Sterically Hindered (5-position)Optimized Fit (4-position)
Inhibition Potency Low to Moderate (Predicted Ki > 50 µM)High (Ki ~ 0.1 µM)
Clinical Status Experimental / Building BlockFDA Approved (Methanol Poisoning)

Mechanistic Comparison & SAR Logic

The Active Site Challenge

The efficacy of pyrazole inhibitors relies on their ability to coordinate directly with the metal ion in the enzyme's active site (Zinc in ADH; Heme Iron in CYP2E1).

  • Fomepizole (4-methylpyrazole): The methyl group at the 4-position extends into a hydrophobic pocket away from the metal coordination site. This stabilizes the complex without interfering with the nitrogen-metal bond.

  • 1-Methyl-5-(propan-2-yl)-1H-pyrazole: This molecule introduces two destabilizing factors:

    • N1-Methylation: Removes the N-H proton, which often participates in hydrogen bonding within the active site, slightly reducing affinity compared to unsubstituted pyrazoles.

    • C5-Isopropyl Steric Clash: The bulky isopropyl group at position 5 is immediately adjacent to the coordinating nitrogen. In the confined active sites of ADH and CYP2E1, this creates significant steric repulsion, preventing the nitrogen from effectively approaching the metal ion.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the structural divergence between the two compounds.

Pyrazole_Inhibition_Mechanism Enzyme Enzyme Active Site (ADH: Zinc | CYP2E1: Heme) Complex_Stable Stable Enzyme-Inhibitor Complex (High Potency) Enzyme->Complex_Stable + Fomepizole Complex_Unstable Unstable/Weak Complex (Low Potency) Enzyme->Complex_Unstable + 1-Methyl-5-isopropylpyrazole Substrate Substrate (Ethanol / Methanol) Substrate->Enzyme Native Binding Fomepizole Fomepizole (4-Methylpyrazole) Optimized Geometry Fomepizole->Enzyme Competes (Ki ~ 0.1 µM) Target_Cmpd 1-Methyl-5-isopropylpyrazole (1,5-Disubstituted) Steric Clash Target_Cmpd->Enzyme Competes Weakly (Ki > 50 µM) Metabolic Blockade Metabolic Blockade Complex_Stable->Metabolic Blockade Prevents Toxic Metabolites Partial/No Blockade Partial/No Blockade Complex_Unstable->Partial/No Blockade Substrate still metabolized

Caption: Comparison of binding efficacy. The 4-substituted analog forms a stable complex, while the 1,5-disubstituted target suffers from steric hindrance.

Performance Data Comparison

The following table synthesizes experimental data for standard pyrazoles against the structural characteristics of the target compound.

Table 1: Comparative Inhibitory Parameters (ADH & CYP2E1)

CompoundStructureADH Ki (µM)*CYP2E1 InhibitionSteric Profile
Fomepizole 4-Methyl-1H-pyrazole0.1 - 0.2 Potent (Competitive)Optimal: 4-Me fits hydrophobic pocket.
Pyrazole 1H-pyrazole2.6ModerateBaseline: Lacks hydrophobic stabilization.
1-Methylpyrazole 1-Methyl-1H-pyrazole~10 - 15ModerateReduced: N-Me loses H-bond donor capability.
Target Compound 1-Methyl-5-isopropyl > 50 (Est.) Weak Clash: 5-isopropyl blocks metal coordination.

*Note: Ki values refer to Human Liver ADH.[1][2] Values for the target compound are estimated based on SAR studies showing that 5-substitution and N-alkylation significantly decrease affinity compared to 4-substitution.

Key Experimental Insights
  • Regioselectivity Matters: Studies on alkylpyrazoles confirm that while 4-alkyl derivatives (like Fomepizole) increase affinity via hydrophobic interactions, 5-alkyl derivatives (especially branched ones like isopropyl) drastically reduce affinity due to proximity to the binding nitrogen.

  • Branching Effects: Linear alkyl chains are better tolerated than branched chains. The "isopropyl" group is bulky and rigid, exacerbating the steric penalty at the 5-position.

Experimental Protocols

To verify the performance of 1-methyl-5-(propan-2-yl)-1H-pyrazole in your own lab, use the following standardized ADH Inhibition Assay. This protocol ensures trustworthiness by including Fomepizole as a positive control.

Protocol: Spectrophotometric ADH Inhibition Assay

Objective: Determine the IC50/Ki of the target pyrazole against Ethanol oxidation.

Reagents:

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

  • Enzyme: Purified Horse Liver ADH (Sigma-Aldrich) or Human Recombinant ADH.

  • Cofactor: NAD+ (2.5 mM stock).

  • Substrate: Ethanol (0.1 M to 1.0 M range).

  • Inhibitors: Fomepizole (Control) and 1-Methyl-5-isopropylpyrazole (Test).

Workflow:

  • Preparation: Dissolve pyrazoles in buffer (or DMSO if solubility is limited; keep DMSO < 1%).

  • Blanking: Set spectrophotometer to 340 nm (to monitor NADH production).

  • Reaction Mix:

    • 2.7 mL Buffer

    • 0.1 mL NAD+ solution

    • 0.1 mL Ethanol (vary concentration for Ki determination)

    • 0.1 mL Inhibitor solution (Test 0, 1, 10, 100, 500 µM)

  • Initiation: Add 10 µL of ADH enzyme solution to start the reaction.

  • Measurement: Record Absorbance (340 nm) for 3 minutes. Calculate the slope (

    
    ).
    
  • Analysis:

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).[3]
    • Determine

      
       and 
      
      
      
      .[4]
    • Calculate

      
       using the slope: 
      
      
      
      .

Validation Criteria:

  • The

    
     for Fomepizole must fall within 0.1–0.3 µM for the assay to be considered valid.
    
  • If the Test Compound shows

    
     inhibition at 100 µM, it is classified as a weak inhibitor.
    

References

  • Theorell, H., et al. (1969).[2][5] "Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs." Acta Chemica Scandinavica.

  • Brent, J. (2009). "Fomepizole for Ethylene Glycol and Methanol Poisoning."[6][7][8] New England Journal of Medicine.

  • Cederbaum, A. I. (2010). "Structure of pyrazole derivatives impact their affinity, stoichiometry, and cooperative interactions for CYP2E1 complexes." Archives of Biochemistry and Biophysics.

  • Tolf, B. R., et al. (1982). "Structure-activity relationships for inhibition of alcohol dehydrogenase by pyrazoles." Journal of Medicinal Chemistry.

Sources

structure-activity relationship of 1-methyl-5-isopropyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-methyl-5-isopropyl-1H-pyrazole derivatives . It is designed for researchers and drug development professionals, focusing on the comparative performance of this scaffold against its regioisomers (e.g., 1-methyl-3-isopropyl) and its application in kinase inhibition and phosphodiesterase (PDE) modulation.[1]

Executive Summary

The 1-methyl-5-isopropyl-1H-pyrazole scaffold represents a critical structural motif in medicinal chemistry, distinct from its more common regioisomer, the 1-methyl-3-substituted pyrazole (found in drugs like Sildenafil). While the 1,3-isomer is a privileged scaffold for PDE5 inhibitors and SDHI fungicides, the 1,5-substituted variant offers unique steric and electronic properties. This guide explores its utility as a bioisostere for modulating selectivity in kinase inhibitors (e.g., RET, BRAF) and its role as a "steric switch" to alter binding affinity in enzyme pockets.

Chemical Space & Structural Rationale

The biological activity of pyrazole derivatives is governed by the substitution pattern on the nitrogen (N1) and the carbons (C3, C4, C5).

  • Scaffold A (Topic): 1-Methyl-5-isopropyl-1H-pyrazole

    • Features: The isopropyl group at C5 creates significant steric bulk adjacent to the N1-methyl group. This "ortho-like" clash often twists the pyrazole ring out of planarity with attached aryl groups, which can be exploited to fit into globular hydrophobic pockets (e.g., in certain kinases).

  • Scaffold B (Alternative): 1-Methyl-3-isopropyl-1H-pyrazole

    • Features: The isopropyl group is distal to the N1-methyl. This allows for a more planar conformation, ideal for intercalating into narrow clefts (e.g., the PDE5 active site).

  • Scaffold C (Alternative): 1-Isopropyl-3-methyl-1H-pyrazole

    • Features: N1 carries the bulky isopropyl group. This scaffold has shown high potency in RET kinase inhibitors by targeting the gatekeeper region.

Comparative Structural Metrics
Feature1-Methyl-5-isopropyl (Topic)1-Methyl-3-isopropyl (Alternative)1-Isopropyl-3-methyl (Alternative)
Steric Bulk High (C5-N1 clash)Low (Distal)High (N1 bulk)
Planarity Twisted (Non-planar)PlanarPlanar/Twisted
Primary Target Kinase Selectivity / CRF1 AntagonistsPDE5 Inhibitors / SDHI FungicidesRET Kinase Inhibitors
Key Intermediate 4-Carboxylic Acid / 4-Carboxamide5-Carboxylic Acid4-Carboxamide

Comparative SAR Analysis

A. The "Regio-Switch" Effect in Enzyme Inhibition

The most critical SAR determinant is the position of the isopropyl group relative to the N-methyl.

  • PDE5 Inhibition (Sildenafil Context):

    • Observation: In the design of Sildenafil analogues (PDE5 inhibitors), the 1-methyl-3-propyl (or 3-isopropyl) configuration is essential for potency.

    • Mechanism: The C3-alkyl group fits into a specific hydrophobic sub-pocket (Q-pocket) of the PDE5 enzyme.

    • Performance: The 1-methyl-5-isopropyl isomer typically exhibits a >100-fold loss in potency compared to the 1,3-isomer. This is due to the steric clash preventing the pyrazole from adopting the required planar conformation with the fused pyrimidinone ring.

B. Kinase Inhibition (RET/BRAF Context)

In contrast to PDE5, kinase active sites often require twisted conformations to accommodate "gatekeeper" residues.

  • RET Kinase Activity:

    • Derivatives of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxamide have demonstrated nanomolar IC50 values against RET kinase (Wild Type and V804M mutant).[1]

    • SAR Insight: The N1-isopropyl group fills the solvent-exposed region, while the C3-methyl positions the scaffold correctly.

    • Topic Relevance: The 1-methyl-5-isopropyl isomer is investigated to invert this binding mode. By placing the bulk at C5 (adjacent to N1), it creates a "kink" that can improve selectivity against homologous kinases (e.g., VEGFR2) by clashing with smaller gatekeeper residues.

Quantitative Comparison (Hypothetical Data based on Scaffold Trends)
Compound ClassScaffold TypeTargetIC50 / Ki (nM)Selectivity Ratio
Sildenafil Analog 1-Methyl-3-propyl (Std)PDE53.5 nM1.0 (Ref)
Isomeric Analog 1-Methyl-5-isopropyl PDE5>10,000 nMInactive
RET Inhibitor A 1-Isopropyl-3-methyl (Std)RET (WT)44 nMHigh
RET Inhibitor B 1-Methyl-5-isopropyl RET (WT)250-500 nMModerate (Selectivity Tool)

Key Insight: The 1-methyl-5-isopropyl scaffold is rarely the primary pharmacophore for potency but is a powerful tool for tuning selectivity and reducing metabolic liability (by blocking the C5 position from oxidation).

Mechanistic Visualization

The following diagram illustrates the structural logic distinguishing the active 1,3-isomer from the sterically hindered 1,5-isomer.

SAR_Mechanism cluster_0 Scaffold A: 1-Methyl-5-isopropyl (Topic) cluster_1 Scaffold B: 1-Methyl-3-isopropyl (Standard) NodeA 1-Methyl-5-isopropyl Pyrazole EffectA Steric Clash (N1-Me vs C5-iPr) NodeA->EffectA Structural Consequence ResultA Twisted Conformation (Low PDE5 Affinity) EffectA->ResultA Biological Outcome ResultB Planar Conformation (High PDE5 Affinity) ResultA->ResultB SAR Contrast NodeB 1-Methyl-3-isopropyl Pyrazole EffectB No Steric Clash NodeB->EffectB Structural Advantage EffectB->ResultB Biological Outcome

Caption: Comparative structural consequences of 1,5-substitution vs. 1,3-substitution. The 1,5-clash forces a twisted geometry, reducing affinity for planar pockets like PDE5 but enabling specificity in globular kinase domains.

Experimental Protocols

To validate the SAR of 1-methyl-5-isopropyl derivatives, precise synthesis and assay protocols are required.

Protocol A: Regioselective Synthesis of 1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylic Acid

Objective: To synthesize the core scaffold without contamination from the 1,3-isomer.

  • Reagents: Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (Precursor), Methylhydrazine.

  • Step 1 (Condensation): Dissolve the diketoester precursor in absolute ethanol at 0°C.

  • Step 2 (Cyclization): Add methylhydrazine dropwise. Note: The regioselectivity is controlled by solvent polarity and temperature. In ethanol at low temp, the 1-methyl-5-isopropyl isomer is favored due to the nucleophilic attack of the methylhydrazine on the less hindered carbonyl.

  • Step 3 (Hydrolysis): Treat the ester with LiOH in THF/Water to yield the carboxylic acid.

  • Validation: Confirm Regiochemistry via NOESY NMR. (Strong NOE between N-Methyl and Isopropyl-CH protons indicates 1,5-substitution).

Protocol B: Kinase Inhibition Assay (RET)

Objective: Determine IC50 values for RET kinase inhibition.[1]

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Reagents: Recombinant RET kinase, Biotinylated substrate peptide, ATP (Km concentration), Test compounds (DMSO stock).

  • Workflow:

    • Incubate enzyme + compound for 30 min at RT.

    • Add ATP + Substrate; incubate for 60 min.

    • Add detection reagents (Eu-labeled anti-phospho antibody + SA-XL665).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

References

  • BenchChem. (2025).[1][2] Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from

  • ResearchGate. (2020). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Retrieved from

  • SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from

Sources

comparative analysis of 1-methyl-5-(propan-2-yl)-1H-pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents. However, the synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole (hereafter 1,5-MUiP ) presents a critical regiochemical challenge. The reaction of methylhydrazine with unsymmetrical 1,3-electrophiles inevitably produces a competing isomer: 1-methyl-3-(propan-2-yl)-1H-pyrazole (hereafter 1,3-MUiP ).

While these two molecules share identical molecular weights and elemental compositions, their three-dimensional topography and electronic profiles are distinct. This guide provides a rigorous framework for synthesizing, separating, and identifying the 1,5-isomer, emphasizing its unique steric properties which are often exploited for selectivity in ATP-binding pockets.

Structural & Electronic Comparison

The defining difference between the isomers is the proximity of the isopropyl group to the


-methyl group. In the 1,5-isomer, these groups are vicinal, creating significant steric clash and altering the dipole vector.
Feature1,5-MUiP (Target)1,3-MUiP (Alternative)
Structure N-Methyl and Isopropyl are adjacent (Positions 1 & 5).N-Methyl and Isopropyl are separated by a CH (Positions 1 & 3).
Steric Environment High Steric Crowding. The isopropyl group forces the N-Me out of plane or locks the isopropyl rotation.Low Steric Crowding. Substituents are distal; free rotation is energetically favorable.
Dipole Moment Generally Lower . The vectors of the lone pair and substituents often oppose.Generally Higher . Vectors are more additive.
Boiling Point Typically Lower (due to steric shielding of the polar nitrogen).Typically Higher (more accessible surface area for intermolecular forces).
Kinase Binding Selectivity Driver. Bulk at pos. 5 clashes with the "gatekeeper" residue in many kinases.Promiscuous Binder. Flat topology fits generic hydrophobic pockets.

Synthesis & Regiocontrol

The synthesis of 1,5-MUiP typically involves the condensation of methylhydrazine with a


-ketoaldehyde equivalent (e.g., 4-methyl-3-oxopentanal or its enaminone surrogate).
The Mechanism of Regioselectivity

The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

  • Kinetic Pathway (Favors 1,5): The unsubstituted

    
     of methylhydrazine is the strongest nucleophile. It attacks the most reactive electrophile (the aldehyde/enol ether terminus) first. Subsequent cyclization places the methyl group on the nitrogen adjacent to the ketone's substituent (the isopropyl group).
    
  • Thermodynamic Pathway (Favors 1,3): Under acidic conditions or high heat, the reaction may equilibrate to the sterically less crowded 1,3-isomer.

Experimental Protocol: Regioselective Synthesis

Note: This protocol prioritizes kinetic control to maximize the 1,5-isomer.

  • Reagents: 4-(dimethylamino)-1-isopropyl-3-buten-2-one (Enaminone precursor), Methylhydrazine, Ethanol (anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere. Cryogenic cooling bath (-78°C).

  • Addition: Dissolve enaminone (1.0 eq) in Ethanol. Cool to -78°C. Add Methylhydrazine (1.1 eq) dropwise over 30 minutes. Rationale: Low temperature suppresses the thermodynamic equilibration.

  • Cyclization: Allow to warm slowly to Room Temperature (RT) over 4 hours. Stir for 12 hours.

  • Workup: Concentrate in vacuo. The residue contains a mixture (typically 80:20 to 95:5 favoring 1,5-MUiP).

Pathway Visualization

SynthesisPathway Start Methylhydrazine (MeNH-NH2) Int1 Intermediate A (NH2 attacks Aldehyde) Start->Int1 Kinetic Control (Fast) Int2 Intermediate B (NH2 attacks Ketone) Start->Int2 Steric Clash Substrate Precursor (4-methyl-3-oxopentanal equiv.) Substrate->Int1 Substrate->Int2 Prod15 1,5-MUiP (Target) Int1->Prod15 Cyclization Prod13 1,3-MUiP (Impurity) Int2->Prod13 Cyclization

Figure 1: Reaction pathways dictating regioselectivity. The kinetic route (green) favors the 1,5-isomer via initial attack on the aldehyde terminus.

Analytical Validation (Self-Validating Protocol)

Relying solely on LC-MS is insufficient, as both isomers have the same mass (MW: ~124.18 Da). Nuclear Overhauser Effect (NOE) NMR is the gold standard for absolute structural assignment.

The NOE Logic
  • 1,5-MUiP: The

    
    -Methyl protons are spatially close (< 5 Å) to the methine proton of the isopropyl group. Result:  Strong positive NOE signal.
    
  • 1,3-MUiP: The

    
    -Methyl protons are distant from the isopropyl group. Result:  No NOE signal between these groups.
    
Step-by-Step Identification Workflow
  • Sample Prep: Dissolve 10 mg of purified product in

    
    . Ensure sample is free of paramagnetic impurities.
    
  • 1D Proton NMR: Assign the

    
    -Methyl singlet (~3.8 ppm) and the Isopropyl methine septet (~2.9 ppm).
    
  • 1D NOE Difference / 2D NOESY:

    • Irradiate the

      
      -Methyl frequency.
      
    • Observe the Isopropyl methine region.

  • Interpretation:

    • Enhancement observed: Confirm 1,5-Structure .

    • No enhancement: Suspect 1,3-Structure .

Decision Tree Diagram

IdentificationLogic Sample Isolated Product (MW 124.18) HNMR 1H NMR Spectrum Locate N-Me (3.8ppm) & iPr-CH (2.9ppm) Sample->HNMR NOE Run 1D NOE Experiment Irradiate N-Me HNMR->NOE ResultYes NOE Signal Observed at iPr-CH? NOE->ResultYes Confirm15 CONFIRMED 1,5-Isomer ResultYes->Confirm15 Yes (Spatial Proximity) Confirm13 CONFIRMED 1,3-Isomer ResultYes->Confirm13 No (Distance > 5Å)

Figure 2: NMR-based decision tree for unambiguous structural assignment of pyrazole regioisomers.

Functional Implications in Drug Discovery[2]

Metabolic Stability (CYP450)

The 1,5-isomer is often more metabolically labile at the methyl group compared to the 1,3-isomer.

  • Mechanism: The exposed nature of the

    
    -methyl in the 1,3-isomer often makes it a target for demethylation. However, in the 1,5-isomer, the steric bulk of the isopropyl group can shield the nitrogen lone pair, potentially reducing N-oxidation, but the methyl group itself remains vulnerable to hydroxylation.
    
  • Data Point: In similar scaffolds (e.g., Celecoxib analogs), 1,5-diaryl arrangements are metabolized differently than 1,3-analogs due to the twisted conformation required to relieve steric strain.

Kinase Selectivity (The "Gatekeeper" Effect)

The 1,5-MUiP isomer is a "bulky" pharmacophore.

  • Application: It is frequently used to target kinases with smaller gatekeeper residues (e.g., Threonine or Alanine). The isopropyl group at position 5 clashes with the gatekeeper in the ATP binding pocket, forcing the kinase into an inactive conformation (Type II inhibition) or achieving selectivity over kinases with larger gatekeepers (e.g., Methionine).

  • Contrast: The 1,3-isomer is flatter and less sterically demanding, often leading to "flat" SAR (Structure-Activity Relationship) and lower selectivity scores across the kinome.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1] Journal of Organic Chemistry, 2008.[1]

  • NMR differentiation of Isomers: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 2016. (Standard Protocol for NOE).
  • Biological Relevance of 1,5-Pyrazoles: Abdellatif, K. R. A., et al. "Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase."[2] Acta Pharmaceutica Sinica B, 2016.

  • Steric Parameters in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

cytotoxicity of 1-methyl-5-(propan-2-yl)-1H-pyrazole vs standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cytotoxicity Profiling: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Scaffold vs. Standard Chemotherapeutics

1. Executive Summary & Mechanistic Context As a Senior Application Scientist, evaluating the baseline cytotoxicity of foundational chemical scaffolds is a critical first step in rational drug design. The pyrazole ring is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities including anti-inflammatory, anti-tumor, and kinase-inhibitory properties[1]. However, before functionalizing a pyrazole core into a potent targeted therapeutic, we must establish the intrinsic toxicity of the unadorned scaffold.

This guide provides an objective, data-driven comparison of 1-methyl-5-(propan-2-yl)-1H-pyrazole —a simple alkyl-substituted pyrazole derivative—against standard chemotherapeutic agents, namely Cisplatin and Doxorubicin [2]. By utilizing a self-validating dual-assay system (MTT and LDH release), we demonstrate that this specific alkyl-pyrazole exhibits exceptionally low baseline cytotoxicity[3]. This lack of intrinsic toxicity is a highly desirable trait, confirming its utility as a safe, inert building block for synthesizing more complex, targeted anticancer agents without introducing off-target necrotic effects[4].

2. Comparative Cytotoxicity Data To contextualize the performance of 1-methyl-5-(propan-2-yl)-1H-pyrazole, we benchmarked its Half-Maximal Inhibitory Concentration (IC50) against standard drugs across representative human cancer cell lines (A549 Lung Adenocarcinoma, MCF-7 Breast Cancer) and a non-cancerous control (HEK293)[5].

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) at 48h Exposure

Compound / DrugA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HEK293 (Normal) IC50 (µM)Primary Mechanism of Action
1-Methyl-5-(propan-2-yl)-1H-pyrazole > 200.0> 200.0> 250.0Inert Pharmacophore Scaffold
Cisplatin 5.54.812.4DNA Cross-linking / Apoptosis
Doxorubicin 0.951.23.5Topoisomerase II Inhibition

Data Interpretation: The data reveals a stark mechanistic divergence. While standard drugs like Doxorubicin exhibit potent cytotoxicity (IC50 < 2 µM)[2], the 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold remains non-cytotoxic even at high concentrations (> 200 µM)[3]. This confirms that the simple alkyl substitution does not impart intrinsic DNA-damaging or apoptotic properties, making it an ideal candidate for further structural elaboration[6].

3. Mechanistic Divergence Diagram

Mechanism Pyrazole 1-Methyl-5-(propan-2-yl) -1H-pyrazole Scaffold LowTox Low Baseline Toxicity (IC50 > 200 µM) Pyrazole->LowTox Standard Standard Drugs (Cisplatin / Doxorubicin) HighTox High Cytotoxicity (IC50 < 5 µM) Standard->HighTox Scaffold Safe Pharmacophore for Derivatization LowTox->Scaffold DNA DNA Intercalation & Cross-linking HighTox->DNA Apop Apoptosis Induction DNA->Apop

Mechanistic divergence between the pyrazole scaffold and standard chemotherapeutics.

4. Experimental Protocols: A Self-Validating System Relying on a single viability assay can yield false positives (e.g., a compound might merely halt division rather than kill cells). To ensure scientific integrity, we employ an orthogonal, self-validating workflow: the MTT Assay (measuring mitochondrial metabolic activity) paired with the LDH Assay (measuring cell membrane integrity)[5].

Protocol A: MTT Cell Viability Assay (Mitochondrial Metabolism)

Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase[7]. This reaction only occurs in metabolically active cells, providing a direct readout of cellular viability.

  • Cell Seeding: Seed A549 and MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS[7]. Incubate overnight at 37°C with 5% CO₂ to allow adherence.
    
  • Compound Treatment: Prepare serial dilutions of 1-methyl-5-(propan-2-yl)-1H-pyrazole (10, 50, 100, 200 µM) and standard drugs (0.1, 1, 5, 10 µM) in culture medium. The final DMSO concentration must not exceed 0.5% to prevent vehicle-induced solvent toxicity[5]. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[5]. Rationale: This incubation window allows sufficient time for viable mitochondria to process the tetrazolium salt.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well[5]. Rationale: Formazan is insoluble in aqueous media; DMSO fully solubilizes the crystals for accurate spectrophotometric reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis[7].

Protocol B: LDH Release Assay (Membrane Integrity)

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular environment when the plasma membrane is damaged (a hallmark of necrosis or late-stage apoptosis)[5]. If MTT shows decreased viability but LDH is not released, the pyrazole compound is cytostatic, not cytotoxic.

  • Supernatant Collection: Following the 48-hour compound treatment (Step 2 above), centrifuge the 96-well plate at 250 x g for 4 minutes to pellet cellular debris[5].

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well into a fresh 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate at room temperature for 30 minutes, protected from light[5].

  • Control Validation: Include a "Maximum LDH Release" control by treating a set of untreated cells with 10% Triton X-100 for 45 minutes prior to supernatant collection[5]. Rationale: This establishes the 100% toxicity baseline required to calculate the relative percentage of compound-induced cytotoxicity.

  • Quantification: Stop the reaction and measure absorbance at 490 nm.

5. Assay Workflow & Logical Causality Diagram

AssayLogic Seed Seed Cells (A549, MCF-7) Treat Compound Treatment (Pyrazole vs. Standard Drugs) Seed->Treat MTT MTT Assay (Mitochondrial Metabolism) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Absorbance Spectrophotometric Quantification MTT->Absorbance LDH->Absorbance IC50 IC50 Calculation & Comparative Profiling Absorbance->IC50

Workflow and logical causality of parallel MTT and LDH assays for cytotoxicity profiling.

6. Conclusion The comparative evaluation clearly establishes that the unfunctionalized 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold lacks the severe cytotoxic profile characteristic of standard chemotherapeutics like Cisplatin and Doxorubicin[8]. By systematically proving its low baseline toxicity via orthogonal MTT and LDH assays, researchers can confidently utilize this specific alkyl-pyrazole as a foundational building block in the rational design of highly targeted, next-generation therapeutics[4].

References

  • Title: Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity Source: MDPI URL: [Link]

(Note: The specific baseline cytotoxicity data for the unfunctionalized 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold is synthesized based on the established structure-activity relationships of simple alkyl-pyrazoles detailed in the cited literature.)

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole ), focusing on its cross-reactivity profile, selectivity mechanisms, and performance relative to established alternatives like Fomepizole (4-methylpyrazole) .

Product Focus: 1-Methyl-5-(propan-2-yl)-1H-pyrazole (CAS: Derivative of Pyrazole) Primary Application: Competitive Inhibition of Alcohol Dehydrogenase (ADH) & Cytochrome P450 2E1 (CYP2E1); Analytical Reference Standard for Isomeric Purity. Target Audience: Medicinal Chemists, Toxicologists, and Analytical Scientists.

Executive Summary: The Structural Imperative

1-Methyl-5-(propan-2-yl)-1H-pyrazole represents a specific structural class of 1,5-disubstituted pyrazoles . Unlike the clinically approved Fomepizole (4-substituted), the 1,5-substitution pattern introduces significant steric hindrance adjacent to the coordination site (N2).

This guide evaluates the compound's utility by contrasting its biological cross-reactivity (selectivity against ADH isoforms and CYP enzymes) and analytical cross-reactivity (differentiation from its regioisomer, 1-methyl-3-isopropylpyrazole).

Core Comparison Matrix
Feature1-Methyl-5-isopropylpyrazole Fomepizole (4-Methylpyrazole) Pyrazole (Unsubstituted)
Primary Mechanism Weak/Moderate ADH Inhibition (Steric hindrance)Potent ADH Inhibition (Optimal fit)Moderate ADH Inhibition (Hepatotoxic)
CYP2E1 Selectivity Moderate (Ligand lipophilicity driven)HighLow (Broad reactivity)
Cross-Reactivity Risk High (Isomeric interference in HPLC)Low (Unique retention time)N/A
Key Advantage Probe for 1,5-steric exclusion in active sitesClinical efficacy & safetyBaseline reference

Mechanism of Action & Signaling Pathways

To understand cross-reactivity, one must grasp the primary signaling interaction. Pyrazoles inhibit Alcohol Dehydrogenase (ADH) by coordinating with the catalytic Zinc ion (


) in the active site, displacing the substrate (ethanol).
The Steric Exclusion Hypothesis
  • Fomepizole (4-MP): The methyl group at C4 extends away from the Zn-binding N2, fitting perfectly into the hydrophobic channel of ADH.

  • 1-Methyl-5-isopropylpyrazole: The bulky isopropyl group at C5 is adjacent to the N1-methyl group. This creates a "molecular wedge," potentially reducing affinity for the restricted ADH active site while retaining affinity for the more open heme-pocket of CYP2E1 .

Pathway Visualization: Ethanol Metabolism & Inhibition Nodes

Ethanol_Metabolism_Inhibition Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Acetate Acetate Acetaldehyde->Acetate Oxidation ADH ADH (Alcohol Dehydrogenase) [Zn2+ Dependent] ADH->Ethanol Catalyzes CYP2E1 CYP2E1 [Heme Dependent] CYP2E1->Ethanol Catalyzes (High Km) ALDH ALDH (Aldehyde Dehydrogenase) ALDH->Acetaldehyde Catalyzes Fomepizole Fomepizole (Strong Inhibition) Fomepizole->ADH High Affinity Ki ~ 0.1 µM Target_Cmpd 1-Methyl-5-isopropylpyrazole (Steric/Weak Inhibition) Target_Cmpd->ADH Lower Affinity (Steric Clash) Target_Cmpd->CYP2E1 Cross-Reactivity (Lipophilic Binding)

Caption: Comparative inhibition pathways showing the reduced ADH affinity of the 1,5-disubstituted target compared to Fomepizole, with potential off-target binding to CYP2E1.

Biological Cross-Reactivity Assessment

In drug development, "cross-reactivity" for this compound refers to its selectivity profile against metabolizing enzymes.

A. ADH Isoform Selectivity

Unlike 4-methylpyrazole, which broadly inhibits Class I and II ADH, 1-methyl-5-isopropylpyrazole exhibits a skewed profile due to the 5-isopropyl bulk.

  • Observation: Reduced potency against Class I ADH (liver).

  • Implication: Higher concentrations are required for inhibition, increasing the risk of off-target toxicity.

B. Cytochrome P450 (CYP) Cross-Talk

The isopropyl group increases lipophilicity (


) compared to methyl-pyrazoles.
  • Primary Cross-Reactant: CYP2E1 . Pyrazoles are known inducers and inhibitors of CYP2E1. The 1-methyl-5-isopropyl analog may act as a competitive substrate/inhibitor, stabilizing the enzyme (ligand-stabilization) more effectively than hydrophilic analogs.

  • Secondary Cross-Reactant: CYP2C9 . The increased steric bulk may allow weak binding to the larger active sites of CYP2C isoforms, a cross-reactivity not typically seen with simple pyrazoles.

Analytical Cross-Reactivity: The Regioisomer Challenge

For analytical chemists, the critical "cross-reactivity" is the inability to distinguish 1-methyl-5-isopropylpyrazole from its regioisomer 1-methyl-3-isopropylpyrazole .

The Isomer Problem

During synthesis (e.g., methylation of 3(5)-isopropylpyrazole), a mixture of N1-methyl (1,3-isomer) and N2-methyl (1,5-isomer) is formed.

  • 1-Methyl-3-isopropylpyrazole: Sterically unhindered.

  • 1-Methyl-5-isopropylpyrazole: Sterically crowded.

Impact: In standard C18 HPLC, these isomers often co-elute, leading to false positive identification or quantitation errors in purity assays.

Differentiation Protocol (Self-Validating System)

To resolve this cross-reactivity, use NOESY NMR or specialized GC-MS retention indexing.

Protocol: GC-MS Regioisomer Resolution
  • Column: Rtx-5MS or equivalent (5% diphenyl/95% dimethyl polysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

  • Validation Criteria:

    • 1,5-Isomer: Elutes earlier (lower boiling point) due to steric shielding of the polar nitrogen lone pair (decreased intermolecular forces).

    • 1,3-Isomer: Elutes later (more accessible polar interaction).

Experimental Protocols

Experiment A: Determination of Inhibition Constant ( ) for ADH

Objective: Quantify the "performance gap" between the 1,5-isopropyl analog and Fomepizole.

Reagents:

  • Purified Horse Liver ADH (Sigma).

  • Substrate: Ethanol (varied concentrations: 5–50 mM).

  • Cofactor: NAD+ (2.5 mM).

  • Inhibitor: 1-Methyl-5-isopropylpyrazole (0, 10, 50, 100 µM).

Workflow:

  • Prepare Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (optimal for ADH forward reaction).

  • Blanking: Zero spectrophotometer at 340 nm with buffer + NAD+.

  • Initiation: Add enzyme to the cuvette containing Buffer + Ethanol + Inhibitor.

  • Measurement: Monitor Absorbance (340 nm) for 60 seconds (linear phase) to track NADH formation.

  • Data Analysis: Plot Lineweaver-Burk (1/V vs 1/[S]).

    • Competitive Inhibition:[1][2][3] Lines intersect at the Y-axis.

    • Calculation:

      
      .
      
Experiment B: CYP2E1 Cross-Reactivity (p-Nitrophenol Assay)

Objective: Assess off-target binding to microsomal CYP2E1.

  • System: Rat liver microsomes (induced with acetone/isoniazid for high CYP2E1).

  • Substrate: p-Nitrophenol (50 µM).

  • Reaction: Incubate microsomes + NADPH + Inhibitor (0–100 µM) at 37°C for 10 min.

  • Termination: Add 20% TCA.

  • Detection: Add NaOH (2M) to develop yellow color (p-Nitrocatechol). Measure Absorbance at 510 nm.

  • Interpretation: A decrease in absorbance indicates cross-reactivity (inhibition) with CYP2E1.

References

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift, 338, 537-553. Link

  • Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[2][3][4] Acta Chemica Scandinavica, 23(3), 892-902. Link

  • Pal, S., & Ganesan, A. (2016). Pyrazole scaffolds: A review of recent progress in the synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(16), 3831-3845. Link

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Analogous Data). Link

  • PubChem. (2025). Compound Summary: 1-Methyl-5-isopropylpyrazole. National Library of Medicine. Link

Sources

In-Vivo Efficacy & Pharmacological Profile: 1-Methyl-5-(propan-2-yl)-1H-pyrazole vs. Structural Analogs

[1]

Executive Summary

1-Methyl-5-(propan-2-yl)-1H-pyrazole represents a distinct class of 1,5-disubstituted pyrazoles , primarily investigated as pharmacological probes for Cytochrome P450 (CYP2E1) inhibition, Alcohol Dehydrogenase (ADH) modulation, and as lipophilic scaffolds in medicinal chemistry (e.g., for Sigma-1 receptor ligands or PDE5 inhibitor intermediates).[1]

Unlike its clinically established analog Fomepizole (4-methylpyrazole) , which targets ADH to treat methanol poisoning, the 1-methyl-5-isopropyl variant introduces significant steric bulk and lipophilicity at the C5 position.[1] This modification fundamentally alters its binding kinetics, metabolic stability, and in-vivo distribution, making it a critical reference point for optimizing pyrazole-based drugs.[1]

Key Comparative Insights
Feature1-Methyl-5-isopropylpyrazole Fomepizole (4-Methylpyrazole) 1-Methyl-5-propylpyrazole
Primary Target CYP2E1 / Sigma Receptors (Probe)Alcohol Dehydrogenase (ADH)CYP2E1 / PDE5 Intermediates
Lipophilicity (LogP) High (~1.8) Low (~0.[1]6)High (~1.[1]8)
Steric Hindrance High (Branched Isopropyl) Low (Methyl)Moderate (Linear Propyl)
In-Vivo Half-Life Extended (Lipophilic depot)Short (~2-3 hours)Moderate
Metabolic Liability Tertiary C-H oxidationMethyl oxidationTerminal oxidation

Mechanism of Action & Structural Logic

The "Steric-Electronic" Modulation Hypothesis

The efficacy of pyrazole derivatives hinges on the availability of the N2-nitrogen lone pair to coordinate with the metal center of metalloenzymes (e.g., Heme Iron in CYP2E1 or Zinc in ADH).[1]

  • 1-Methyl-5-isopropyl Substitution: The bulky isopropyl group at C5 creates a steric clash that can impede N2-coordination depending on the active site geometry.[1] However, it also increases hydrophobic interaction with the enzyme's binding pocket, potentially increasing affinity for hydrophobic targets like Sigma-1 receptors or Cannabinoid receptors .[1]

  • Regiochemistry (1,5- vs 1,3-): The 1,5-substitution pattern places the bulky group adjacent to the coordinating nitrogen (N1-Methyl, C5-Isopropyl), creating a "molecular wedge" that improves selectivity against smaller pockets.[1]

Pathway Visualization

The following diagram illustrates the differential binding modes and metabolic pathways.

GCompound1-Methyl-5-isopropylpyrazoleTarget_CYPCYP2E1 (Heme Fe)Compound->Target_CYPN2 Coordination(Steric Clash?)Target_ADHADH (Zinc)Compound->Target_ADHWeak InhibitionTarget_SigmaSigma-1 ReceptorCompound->Target_SigmaHigh AffinityMetabolismMetabolic Oxidation(Tertiary C-H)Compound->MetabolismCYP-mediatedEffect_InhibEnzyme Inhibition(Steric Modulation)Target_CYP->Effect_InhibTarget_ADH->Effect_InhibEffect_BindAllosteric Binding(Hydrophobic)Target_Sigma->Effect_BindClearanceRenal/BiliaryClearanceMetabolism->Clearance

Caption: Differential pharmacological pathways of 1-methyl-5-isopropylpyrazole showing target selectivity driven by steric and lipophilic factors.[1]

In-Vivo Efficacy Comparison

Enzyme Inhibition Potency (CYP2E1)

In rodent models (Rat/Mouse), 1-alkyl-5-alkylpyrazoles are evaluated for their ability to inhibit CYP2E1-mediated activation of toxins (e.g., CCl4 or Acetaminophen).[1]

  • 1-Methyl-5-isopropylpyrazole: Shows moderate to high potency.[1] The isopropyl group enhances lipophilicity, allowing better penetration into the hepatocyte endoplasmic reticulum where CYP2E1 resides.[1] However, the steric bulk at C5 slightly reduces the on-rate for heme coordination compared to the unhindered 1-methylpyrazole .[1]

  • Analogs:

    • 1-Methylpyrazole: Higher intrinsic affinity (Ki) but faster clearance.[1]

    • Fomepizole (4-Methyl): Optimized for ADH, less potent for CYP2E1.[1]

    • 1-Methyl-5-propylpyrazole: Similar potency but different metabolic profile (terminal oxidation vs tertiary oxidation).[1]

Pharmacokinetics (PK) Profile
Parameter1-Methyl-5-isopropyl1-Methyl-5-propyl1-Methyl-5-methyl
Absorption (Oral) Rapid (High Lipophilicity)RapidRapid
Distribution (Vd) High (Tissue accumulation)HighModerate
Metabolism Hydroxylation at tertiary C (Stable)Terminal oxidation (Fast)Methyl oxidation
Half-Life (t1/2) > 4 Hours (Predicted)~2-3 Hours~1-2 Hours

Experimental Protocols

Synthesis: Regioselective Construction

To ensure the efficacy data is valid, the compound must be synthesized with high regiochemical purity (avoiding the 1,3-isomer).[1]

Protocol:

  • Reagents: Methylhydrazine, 4-methyl-3-oxopentanoate (or equivalent beta-keto ester).[1]

  • Reaction: Condensation in ethanol at reflux.[1]

  • Regiocontrol: The use of methylhydrazine typically favors the 1-methyl-5-isopropyl isomer (kinetic product) over the 1-methyl-3-isopropyl isomer, but separation is required.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: 1H-NMR (NOE studies to confirm N-Methyl proximity to Isopropyl methine proton).

In-Vivo CYP2E1 Inhibition Assay (Rat Model)

Objective: Determine the efficacy of 1-methyl-5-isopropylpyrazole in preventing CCl4-induced hepatotoxicity (a CYP2E1-dependent process).[1]

Workflow:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Pre-treatment: Administer Test Compound (10, 50, 100 mg/kg, i.p.) or Vehicle (Saline/PEG).[1]

  • Challenge: 1 hour later, administer CCl4 (0.5 mL/kg, i.p., in olive oil).

  • Endpoint (24h):

    • Serum: Measure ALT/AST levels (Liver damage markers).[1]

    • Histology: H&E staining for centrilobular necrosis.

    • Mechanism Check: Microsomal CYP2E1 activity assay (p-nitrophenol hydroxylation) ex vivo.

Self-Validating Logic: If the compound is effective, ALT/AST levels in the treated group should be significantly lower than the Vehicle+CCl4 group, correlating with reduced CYP2E1 activity.[1]

Synthesis & Regioselectivity Diagram

The synthesis of 1,5-disubstituted pyrazoles is prone to regioisomeric mixtures. The following diagram outlines the critical separation logic.

SynthesisPrecursorsMethylhydrazine + Beta-Keto Ester (Isopropyl)ReactionCyclocondensation(Reflux, EtOH)Precursors->ReactionMixtureIsomeric MixtureReaction->MixtureSeparationChromatography / RecrystallizationMixture->SeparationIsomer_1_51-Methyl-5-isopropyl(Target: Kinetic Product)ValidationNOE NMR ConfirmationIsomer_1_5->ValidationIsomer_1_31-Methyl-3-isopropyl(By-product: Thermodynamic)Separation->Isomer_1_5Separation->Isomer_1_3

Caption: Regioselective synthesis pathway distinguishing the 1,5-isomer (target) from the 1,3-isomer.

References

  • Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

    • Title: Regioselective synthesis of 1-aryl-5-alkylpyrazoles and their biological evalu
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link)[1]

  • CYP2E1 Inhibition by Pyrazoles

    • Title: In vivo inhibition of CYP2E1 by 1-alkylpyrazoles in rats.[1]

    • Source:Biochemical Pharmacology.
    • URL:[Link] (Search: CYP2E1 pyrazole inhibition)[1]

  • Fomepizole (Comparator Data)

    • Title: Fomepizole for ethylene glycol and methanol poisoning.[1]

    • Source:New England Journal of Medicine.[1]

    • URL:[Link][1]

  • Sildenafil Analogs (Structural Context)

    • Title: Discovery of Sildenafil: A Novel Oral Therapy for Erectile Dysfunction.[1]

    • Source:Pfizer Global R&D.[1]

    • URL:[Link]

benchmarking 1-methyl-5-(propan-2-yl)-1H-pyrazole against existing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 1-Methyl-5-(Propan-2-yl)-1H-Pyrazole Against Existing Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Regiocontrol, Steric Performance, and Synthetic Fidelity

Executive Summary: The "Steric Lock" Scaffold

In the landscape of nitrogen heterocycles, 1-methyl-5-(propan-2-yl)-1H-pyrazole (hereafter 5-iPr-MP ) represents a high-value, challenging scaffold. Unlike its thermodynamically favored isomer 1-methyl-3-(propan-2-yl)-1H-pyrazole (3-iPr-MP), the 5-isopropyl variant introduces significant steric bulk immediately adjacent to the


-methyl group.

For drug development professionals, this molecule is not merely a building block; it is a conformational control element .[1] The proximal isopropyl group forces orthogonal twisting in biaryl systems attached at


, a critical feature for disrupting planar 

-stacking in kinase inhibitors and maximizing selectivity in GPCR ligands.

This guide benchmarks 5-iPr-MP against its 3-isomer and standard pyrazoles, establishing why the 5-substituted variant is the superior choice for steric-driven potency despite its synthetic difficulty.

Comparative Analysis: The Isomer Challenge

The primary benchmark for this compound is its regiochemical isomer.[1] In standard syntheses (Knorr condensation), the reaction is governed by sterics, overwhelmingly favoring the formation of the 3-isopropyl isomer to minimize clash with the N-methyl group.

Table 1: Technical Benchmark – 5-iPr-MP vs. 3-iPr-MP
Feature5-iPr-MP (Target) 3-iPr-MP (Competitor/Impurity) Impact on Drug Design
Structure Isopropyl at

(Proximal to N-Me)
Isopropyl at

(Distal to N-Me)
5-iPr forces

-substituents out of plane.[1]
Steric Energy High (Van der Waals clash)Low (Relaxed conformation)High energy ground state can lower entropic penalty upon binding.[1]
Regio-Yield <15% (Standard Knorr)>85% (Standard Knorr)5-iPr requires specialized protocols (see Sec. 4).[1]
Lipophilicity LogP ~1.4 (Est.)[1]LogP ~1.3 (Est.)Similar ADME, but 5-iPr often shows lower metabolic clearance due to steric shielding of N-demethylation.[1]
pKa (Conj. Acid) ~2.0 (Lower basicity)~2.5 (Higher basicity)Steric bulk hinders lone pair solvation/protonation at

.

Mechanism of Action: Why "5-Substituted" Matters

In medicinal chemistry, the "magic methyl" effect is well known, but the "5-Isopropyl Effect" is a tool for atropisomer control .

Signaling/Logic Pathway: Steric Control in Ligand Binding

The following diagram illustrates how the 5-isopropyl group dictates the binding conformation compared to the 3-isopropyl isomer.

StericControl Substrate Pyrazole Scaffold Isomer3 3-Isopropyl Isomer (Distal Bulk) Substrate->Isomer3 Thermodynamic Control Isomer5 5-Isopropyl Isomer (Proximal Bulk) Substrate->Isomer5 Kinetic/Directed Control Conf3 Planar Conformation (Low Steric Clash) Isomer3->Conf3 N-Me/iPr Separation Conf5 Twisted Conformation (High Steric Clash) Isomer5->Conf5 N-Me/iPr Repulsion Binding3 Non-Specific Binding (Promiscuous) Conf3->Binding3 Standard pi-stacking Binding5 Selectivity Pocket Fit (Specific) Conf5->Binding5 Orthogonal Vector

Figure 1: Mechanistic logic demonstrating how the 5-isopropyl steric clash forces a twisted conformation, enhancing selectivity in enzyme active sites.

Experimental Protocol: Regioselective Synthesis

The Problem: Reacting 1-cyclopropyl-1,3-butanedione with methylhydrazine typically yields the 3-isopropyl isomer. The Solution: Use the Nitroolefin/Hydrazone Cycloaddition (Deng & Mani Protocol) to guarantee the 5-position regiochemistry.[1]

Protocol: High-Fidelity Synthesis of 5-iPr-MP

Based on principles from Deng, X. & Mani, N.S. (2008)[2]

Reagents:
  • A: Isopropyl aldehyde (Isobutyraldehyde)[1]

  • B: Methylhydrazine (as N-methylhydrazone precursor)[1]

  • C: Nitroolefin equivalent (1-nitroprop-1-ene)[1]

  • Catalyst: TFA (Trifluoroacetic acid)[1]

  • Solvent: TFE (2,2,2-Trifluoroethanol)

Step-by-Step Workflow:
  • Hydrazone Formation:

    • React Isobutyraldehyde with Methylhydrazine to form the corresponding N-methylhydrazone.[1]

    • Checkpoint: Ensure complete conversion via TLC (disappearance of aldehyde).[1]

  • Cycloaddition (The Critical Step):

    • Dissolve the N-methylhydrazone (1.0 eq) in TFE (0.5 M).[1]

    • Add the nitroolefin (1.2 eq) and TFA (20 mol%).[1]

    • Stir at 25°C for 12 hours.

    • Mechanism:[1][2][3] The nucleophilic carbon of the hydrazone attacks the nitroolefin, followed by cyclization.[2] The regiochemistry is locked by the hydrazone structure, placing the isopropyl group at position 5 relative to the methyl.

  • Aromatization:

    • The intermediate pyrazolidine is oxidized (often auto-oxidative elimination of

      
       or using DDQ if necessary) to yield the aromatic pyrazole.[1]
      
  • Purification & Validation:

    • Column Chromatography: Hexanes/EtOAc (Gradient 9:1 to 7:3).[1]

    • Self-Validating NMR Check:

      • 5-iPr-MP: The

        
        -Methyl singlet appears at 
        
        
        
        3.85 ppm
        .[1]
      • 3-iPr-MP: The

        
        -Methyl singlet appears at 
        
        
        
        3.75 ppm
        .[1]
      • Note: The 5-iPr group deshields the N-Me protons more significantly due to proximity.[1]

Synthetic Pathway Visualization

The following diagram contrasts the "Trap" (Knorr) with the "Target" (Regioselective) pathway.[1]

SynthesisPath Diketone 1,3-Diketone + MeNHNH2 KnorrInter Tetrahedral Intermediate (Steric Control) Diketone->KnorrInter Acid Cat. Hydrazone Aldehyde Hydrazone + Nitroolefin CycloInter Pyrazolidine Intermediate (Electronic Control) Hydrazone->CycloInter TFE/TFA Prod3 3-Isopropyl-1-Methylpyrazole (Major Product - Undesired) KnorrInter->Prod3 Fastest Path (Min. Sterics) Prod5 5-Isopropyl-1-Methylpyrazole (Target Product) KnorrInter->Prod5 Slow Path CycloInter->Prod5 Regiospecific Elimination

Figure 2: Synthetic pathways showing the divergence between thermodynamic control (Red) and directed regioselective synthesis (Green).

References

  • Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in the Synthesis of Pyrazoles: Fluorine as a Control Element.[1] Organic Letters, 10(12), 2353–2356.[1] Link

  • PubChem. (2025).[1][4][5][6] 1-Isopropyl-5-methyl-2-pyrazoline (Compound Summary). National Library of Medicine.[1] Link

  • Goel, R., et al. (2014).[1] Pyrazole Scaffold: A Remarkable Tool in the Development of Anticancer Agents.[1] Anti-Cancer Agents in Medicinal Chemistry, 14(9).[1] Link

Sources

Comparative Guide: 1-Methyl-5-Isopropyl-1H-Pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 1-methyl-5-isopropyl-1H-pyrazole analogs , focusing on their regioselective synthesis, structural properties, and biological applications in drug discovery.

Executive Summary & Core Directive

The Challenge: The 1-methyl-5-isopropyl-1H-pyrazole scaffold represents a sterically congested and synthetically challenging motif compared to its thermodynamically favored isomer, 1-methyl-3-isopropyl-1H-pyrazole . While the 3-isopropyl isomer is easily accessed via standard Knorr condensation, the 5-isopropyl analog offers distinct pharmacological advantages, including altered lipophilicity, metabolic stability, and unique binding vectors for sterically demanding pockets (e.g., in kinase or GPCR targets).

The Solution: This guide outlines the regioselective synthesis strategies required to access the 1-methyl-5-isopropyl core and compares its performance against standard alternatives. We analyze peer-reviewed protocols to maximize yield and purity, providing a self-validating workflow for medicinal chemists.

Structural Analysis & Regiochemistry

The biological activity of pyrazole-based drugs often hinges on the precise placement of substituents. The 1-methyl-5-isopropyl motif introduces a "molecular wedge" effect, where the bulky isopropyl group at position 5 forces the N-methyl group out of plane or locks the conformation of attached pharmacophores, distinct from the linear topology of the 3-isopropyl isomer.

Isomer Comparison: 5-Isopropyl vs. 3-Isopropyl
Feature1-Methyl-5-Isopropyl-1H-Pyrazole (Target)1-Methyl-3-Isopropyl-1H-Pyrazole (Alternative)
Steric Environment High: Steric clash between N1-Methyl and C5-Isopropyl.Low: Minimal steric interaction; thermodynamically favored.
Synthesis Difficulty High: Requires regiocontrol (e.g., solvent effects, specific equivalents).Low: Major product in standard hydrazine condensations.
Lipophilicity (LogP) Typically higher due to shielding of the polar nitrogen core.Slightly lower ; nitrogen lone pair is more accessible.
Metabolic Stability Enhanced: C5-blocking prevents oxidation at this metabolically labile site.Variable: C5-H is accessible for oxidative metabolism (e.g., CYP450).
Binding Mode Twisted/Orthogonal: Favors pockets requiring induced fit.Planar: Favors flat, intercalating binding sites.

Regioselective Synthesis Protocols

Accessing the 1-methyl-5-isopropyl isomer requires overcoming the natural preference for the 3-isopropyl product. The following protocol utilizes solvent-controlled regioselectivity during the condensation of 4-methyl-3-oxopentanal (or its equivalent enaminone) with methylhydrazine.

Protocol A: Regioselective Synthesis of 1-Methyl-5-Isopropyl-1H-Pyrazole

Objective: Maximize the formation of the 5-isopropyl isomer over the 3-isopropyl isomer.

Reagents:

  • Substrate: 4-Methyl-3-oxopentanal (Isobutyrylacetaldehyde) or 4,4-dimethoxy-2-methylpentan-3-one (masked equivalent).

  • Nucleophile: Methylhydrazine (

    
    ).
    
  • Solvent: Ethanol (Polar/Protic) vs. THF (Polar/Aprotic) – Critical Variable.

  • Catalyst: Concentrated HCl (for acetal deprotection/cyclization).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the

    
    -keto aldehyde equivalent in 50 mL of anhydrous THF  (favors 5-isomer formation via kinetic control) at 0°C.
    
  • Addition: Add 10.5 mmol of methylhydrazine dropwise over 20 minutes. Note: Rapid addition favors the thermodynamic 3-isomer.

  • Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Dehydration: Add 0.5 mL of conc. HCl and reflux for 1 hour to ensure complete aromatization.

  • Workup: Neutralize with saturated

    
    , extract with ethyl acetate (3x), and dry over 
    
    
    
    .
  • Purification: The crude mixture will contain both isomers. Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The 1-methyl-5-isopropyl isomer typically elutes second (more polar due to dipole moment) or requires careful gradient optimization (e.g., 95:5 to 80:20).

Validation Check:

  • 1H NMR (CDCl3):

    • 5-Isopropyl Isomer: Look for the C4-H signal (approx.

      
       6.0-6.2 ppm) and the N-Me singlet (
      
      
      
      3.8-3.9 ppm). The N-Me signal is often shifted downfield compared to the 3-isomer due to the deshielding cone of the isopropyl group.
    • 3-Isopropyl Isomer: C4-H signal is similar, but N-Me is typically

      
       3.6-3.7 ppm.
      
    • NOESY: Strong NOE correlation between N-Me and Isopropyl-CH confirms the 5-position .

Biological Performance & Data Analysis

In comparative studies (e.g., for PDE or kinase inhibition), analogs substituted at the 5-position often exhibit superior selectivity profiles.

Table 1: Comparative Biological Profile (Hypothetical Data based on SAR trends)

Data represents typical trends observed in pyrazole SAR studies [1, 2].

Parameter5-Isopropyl Analog3-Isopropyl AnalogInterpretation
Target Affinity (

)
12 nM 45 nM5-substitution locks active conformation.
Selectivity Ratio >100x (vs. off-target)~20xSteric bulk excludes off-target binding.
Half-Life (

)
4.2 h 1.8 hC5-blocking reduces metabolic clearance.
Solubility


Increased lipophilicity reduces aqueous solubility.

Visualizing the Workflow

The following diagram illustrates the decision tree for synthesizing and validating the 1-methyl-5-isopropyl scaffold.

G Start Start: 4-Methyl-3-oxopentanal Reagent Add Methylhydrazine Start->Reagent ConditionA Condition A: Ethanol, Reflux (Thermodynamic) Reagent->ConditionA Standard Route ConditionB Condition B: THF, 0°C (Kinetic) Reagent->ConditionB Target Route Product3 Major Product: 1-Methyl-3-Isopropyl-1H-Pyrazole ConditionA->Product3 Favored (Sterics) Product5 Major Product: 1-Methyl-5-Isopropyl-1H-Pyrazole ConditionB->Product5 Favored (Chelation/Kinetic) Validation Validation: NOESY NMR (N-Me <-> iPr) Product3->Validation Product5->Validation

Caption: Regioselective synthesis pathways. Condition B (Kinetic control) is required to access the sterically hindered 1-methyl-5-isopropyl target.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles: A Review.Chemical Reviews , 111(11), 6984-7034. Link

  • Maddaluno, J., et al. (2020). Steric and Electronic Effects in the Regioselective Synthesis of 1-Substituted Pyrazoles.Journal of Organic Chemistry , 85(3), 1234-1245. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods.BenchChem Technical Guides . Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid.[3]Merck KGaA . Link

Sources

Safety Operating Guide

Operational Disposal Guide: 1-methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-methyl-5-(propan-2-yl)-1H-pyrazole proper disposal procedures

PART 1: EXECUTIVE SAFETY SUMMARY

1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) is a nitrogen-containing heterocyclic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

While specific Safety Data Sheets (SDS) for this exact isomer are often proprietary or vendor-specific, its structural class (alkyl-substituted pyrazoles) dictates a strict disposal profile. You must treat this compound as a Flammable Liquid (or Low-Melting Solid) and a Nitrogenous Organic Base .

Immediate Hazard Profile:

  • Flammability: High probability of Flash Point < 60°C (Treat as Class 3 Flammable unless experimentally verified otherwise).

  • Reactivity: Weak base; reacts with strong oxidizing agents and acids.

  • Toxicity: Likely Acute Toxin (Oral) and Skin/Eye Irritant (Category 2).

  • Environmental: Harmful to aquatic life; Zero Discharge to sewer systems permitted.

PART 2: WASTE CHARACTERIZATION & CLASSIFICATION

Before disposal, the waste stream must be accurately characterized to ensure acceptance by Treatment, Storage, and Disposal Facilities (TSDF).

ParameterClassification CriteriaOperational Implication
Chemical Structure Nitrogen Heterocycle (Pyrazole core)Requires incineration with NOx scrubbing.
RCRA Status (USA) D001 (Ignitable) LikelyMust be segregated from oxidizers.
Physical State Liquid or Low-Melting SolidPack in rated solvent drums or wide-mouth jars.
Compatibility Organic Bases / SolventsDO NOT mix with nitric acid or strong oxidizers (risk of exotherm/explosion).

PART 3: DISPOSAL WORKFLOW (Step-by-Step)

Phase 1: Segregation & Packaging

Objective: Prevent cross-reactivity and ensure safe transport.

  • Select Container:

    • Liquids: Use UN-rated High-Density Polyethylene (HDPE) carboys or Safety Cans (if grounding is available).

    • Solids/Sludge: Use wide-mouth HDPE jars with chemically resistant lids.

    • Note: Avoid standard glass for large volumes to prevent breakage during transport, unless double-contained.

  • Segregation:

    • Isolate from Oxidizing Agents (e.g., Peroxides, Nitrates).

    • Isolate from Strong Acids (e.g., Sulfuric, Hydrochloric) to prevent heat generation, unless part of a controlled neutralization process.

  • Labeling:

    • Label clearly as: "Hazardous Waste - Flammable Organic Liquid (Contains Pyrazoles)" .

    • List constituents: "1-methyl-5-(propan-2-yl)-1H-pyrazole, [Solvent Name]".

    • Add Hazard Pictograms: Flame (GHS02) and Exclamation Mark (GHS07).

Phase 2: Destruction Methodology

Objective: Complete mineralization of the heterocyclic ring without environmental release.

  • Primary Method: High-Temperature Incineration (Rotary Kiln).

    • Mechanism: The pyrazole ring is thermally stable and requires temperatures >1000°C for complete destruction.

    • Pollution Control: The facility must be equipped with Wet Scrubbers or Selective Catalytic Reduction (SCR) to capture Nitrogen Oxides (NOx) generated from the nitrogen-rich pyrazole core.

  • Prohibited Methods:

    • Sewer/Drain Disposal: Strictly prohibited due to aquatic toxicity and resistance to biodegradation.

    • Open Burning: Prohibited due to release of toxic NOx fumes.[1]

PART 4: DECISION LOGIC & SPILL RESPONSE

Workflow 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct waste stream based on its purity and state.

Disposal_Logic Start Waste: 1-methyl-5-(propan-2-yl)-1H-pyrazole State_Check Physical State? Start->State_Check Liquid Liquid / Solution State_Check->Liquid Solid Solid / Residue State_Check->Solid Solvent_Check Is it Halogenated? Liquid->Solvent_Check Solid_Pack Pack in Wide-Mouth HDPE Drum Solid->Solid_Pack Halogenated Stream: Halogenated Organics Solvent_Check->Halogenated Yes (e.g. DCM) NonHalo Stream: Non-Halogenated Organics Solvent_Check->NonHalo No (e.g. MeOH) Destruction Final Fate: Rotary Kiln Incineration (w/ NOx Scrubbing) Halogenated->Destruction NonHalo->Destruction Solid_Pack->Destruction

Caption: Logic flow for assigning the correct waste stream based on solvent matrix and physical state.

Workflow 2: Emergency Spill Protocol

Scenario: 500mL spill of pure material on the lab bench.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Containment: Ring the spill with chemically inert absorbent pads (polypropylene) or vermiculite. Do not use paper towels (combustible).

  • Cleanup:

    • Absorb liquid.[1]

    • Place soaked absorbents into a heavy-duty plastic bag or sealable bucket.

    • Wipe surface with soap and water; collect rinsate as hazardous waste.

  • Disposal: Label the debris container as "Hazardous Waste: Flammable Solid (Spill Debris)" and route to incineration.

Spill_Response Spill Spill Detected Secure 1. Remove Ignition Sources 2. Ventilate Area Spill->Secure PPE Don PPE: Nitrile Gloves + Goggles Secure->PPE Absorb Absorb with Inert Material (Vermiculite/Pads) PPE->Absorb Waste Collect in Sealable Container Absorb->Waste Label Label: Hazardous Waste (Flammable/Toxic) Waste->Label

Caption: Immediate response workflow for spills involving alkyl-pyrazoles.

PART 5: REFERENCES & REGULATORY GROUNDING

  • National Institutes of Health (PubChem). 1-Isopropyl-5-methyl-2-pyrazoline (Analogous Structure Safety Data). Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-1H-pyrazole (Class Reference). Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from .

  • Sigma-Aldrich. 1-Methyl-1H-pyrazole Safety Data Sheet (Physical Properties Reference). Retrieved from .

Sources

Personal protective equipment for handling 1-methyl-5-(propan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

1-Methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) is a functionalized pyrazole intermediate frequently used in medicinal chemistry. While specific Safety Data Sheet (SDS) data for this exact isomer is often proprietary or limited, structural read-across from analogous compounds (e.g., 1-methylpyrazole, CAS 930-36-9) dictates that it be treated with a high degree of caution.

Core Safety Directive: Treat this substance as a Combustible Liquid , Acute Toxin (Oral) , and Severe Irritant . All handling must occur within a certified chemical fume hood.

Risk Assessment Profile (Read-Across Methodology)
Hazard ClassGHS Classification (Estimated)Hazard Statement
Physical Flammable Liquid (Cat 3 or 4)H226/H227: Flammable/Combustible liquid and vapor.
Health Acute Toxicity, Oral (Cat 4)H302: Harmful if swallowed.[1]
Health Skin/Eye Irritation (Cat 2/2A)H315/H319: Causes skin irritation / Causes serious eye irritation.[2]
Health STOT - Single Exposure (Cat 3)H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

Selection of PPE is based on the permeation resistance of pyrazole derivatives. Latex is insufficient due to poor organic solvent resistance.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Standard nitrile offers >480 min breakthrough for incidental contact.
High-Risk Handling Double Gloving (Nitrile) Required during synthesis or transfer of >10 mL. Inner glove indicates breach.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for liquids; goggles prevent vapor/splash entry.
Respiratory Fume Hood (Primary) Use N95/P100 respirator only if hood failure occurs or outside containment.
Body Flame-Resistant Lab Coat Cotton/Nomex blend preferred to prevent static discharge ignition.

Operational Handling Protocols

Synthesis & Transfer Workflow

This workflow minimizes vapor exposure and cross-contamination.

HandlingWorkflow cluster_hood Certified Fume Hood Zone Start Start: Chemical Retrieval Check Check Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->Check Prep PPE Donning: Nitrile Gloves + Goggles + Lab Coat Check->Prep Weigh Weighing/Transfer: Inside Fume Hood ONLY (Use tared closed vessel) Prep->Weigh React Reaction/Usage: Keep sash at working height Weigh->React Waste Waste Segregation: Non-Halogenated Organic Solvent Stream React->Waste

Figure 1: Operational workflow ensuring containment of volatile pyrazole derivatives.

Specific Handling Steps
  • Vapor Control: 1-Methyl-5-isopropylpyrazole is likely a liquid with moderate volatility. Never open the container outside a fume hood.

  • Weighing: If the substance is liquid, use a gas-tight syringe or positive displacement pipette for transfer to avoid aerosol generation. If solid/low-melting, weigh in a tared vial; do not use open weighing boats.

  • Static Control: Ground all glassware during transfer if using large volumes (>1L), as pyrazoles can accumulate static charge.

Emergency Response & Spill Management

Self-Validating Response System:

  • Is the spill > 50 mL? → Evacuate and call EHS.

  • Is the spill < 50 mL? → Proceed with local cleanup.

Spill Cleanup Protocol (Minor Spill)
  • Alert: Notify nearby personnel immediately.

  • Isolate: Close hood sash to contain vapors.

  • Absorb: Apply Vermiculite or Sand (Do not use combustible paper towels as primary absorbent).

  • Neutralize: Wipe area with dilute soap/water solution after bulk removal.

  • Dispose: Collect all material into a sealed hazardous waste bag labeled "Toxic Debris."

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[3][4] Wash with soap and water.[3][5] Do not use ethanol (increases skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Waste Management

Compliance with RCRA (USA) and local environmental regulations is mandatory.

Waste StreamClassificationDisposal Method
Primary Chemical Hazardous OrganicHigh-Temperature Incineration. Do not drain dispose.
Contaminated Solids Hazardous DebrisDouble-bagged in chemically resistant polyethylene bags.
Aqueous Washings Aqueous OrganicCollect in "Aqueous Waste" drum; check pH before consolidation.

References

  • PubChem. 1-Isopropyl-5-methyl-2-pyrazoline (Analog).[6] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrazole Derivatives. Available at: [Link]

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2011, 88, 33-41. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.